1-Methylpsilocin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRFEIDRWKTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2O)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658761 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-16-3 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpsilocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLPSILOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MKC68UST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Methylpsilocin: A Technical Guide to its Discovery, Synthesis, and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methylpsilocin, a synthetic tryptamine (B22526) derivative and analog of the psychedelic compound psilocin. It details the history of its discovery, its synthesis, and its pharmacological profile, with a particular focus on its selective agonist activity at the serotonin (B10506) 5-HT2C receptor. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of novel serotonergic compounds. All quantitative data is presented in structured tables, and key experimental methodologies are described. Diagrams of relevant signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction and Historical Context
This compound (1-methyl-4-hydroxy-N,N-dimethyltryptamine) is a tryptamine derivative developed by Sandoz.[1] Its discovery was part of a structure-activity relationship (SAR) study of psilocybin and psilocin analogs aimed at exploring novel therapeutic applications for 5-HT2C receptor agonists.[2] Psilocin, the active metabolite of psilocybin, is a non-selective agonist at multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C.[3] In contrast, this compound was identified as a selective agonist for the 5-HT2C receptor, which suggested potential therapeutic applications in conditions such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches, without the hallucinogenic effects primarily mediated by the 5-HT2A receptor.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through modifications of established methods for psilocin synthesis. A key patent from Sandoz (U.S. Patent 3,075,992) describes a general procedure for the preparation of psilocin and its derivatives, including this compound. The synthesis generally involves the N-methylation of the indole (B1671886) nitrogen of a protected psilocin precursor, followed by deprotection.
Experimental Protocol: Synthesis of this compound (General Method)
A general synthetic route is outlined below, based on established tryptamine synthesis and information from the Sard et al. (2005) publication.[2]
-
Protection of the 4-hydroxyl group: The hydroxyl group of 4-hydroxyindole (B18505) is protected, for example, as a benzyl (B1604629) ether.
-
Mannich reaction: The protected 4-benzyloxyindole (B23222) undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to introduce the dimethylaminomethyl group at the 3-position of the indole ring.
-
N-methylation of the indole nitrogen: The nitrogen at the 1-position of the indole ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.
-
Reduction of the aminomethyl group: The 3-dimethylaminomethyl group is reduced to the 3-(2-dimethylaminoethyl) side chain using a reducing agent such as lithium aluminum hydride.
-
Deprotection: The protecting group on the 4-hydroxyl is removed. In the case of a benzyl ether, this is typically achieved by catalytic hydrogenation (e.g., using palladium on carbon).
Pharmacological Profile
This compound is characterized by its selective agonist activity at the serotonin 5-HT2C receptor. It also acts as an inverse agonist at the 5-HT2B receptor.[1] While it shows significantly higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor, it is not entirely devoid of 5-HT2A activity in vivo, as evidenced by the induction of the head-twitch response (HTR) in mice, a behavior dependent on 5-HT2A receptor activation.[1] Notably, unlike psilocin, this compound does not appear to activate 5-HT1A receptors in mice.[1]
Receptor Binding and Functional Activity
The binding affinities and functional activities of this compound at various serotonin receptors have been determined through in vitro assays.
Table 1: Receptor Binding Affinities and Functional Activity of this compound
| Receptor | Assay Type | Value | Reference |
| 5-HT2C | Functional Assay (EC50) | 12 nM | [2] |
| 5-HT2A | Functional Assay (EC50) | 633 nM | [2] |
| 5-HT2B | Binding Affinity (Ki) | 38 nM | [1] |
Experimental Protocols
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2B) are prepared from cultured cells or tissue homogenates.[4]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (this compound).[5]
-
Incubation: The plate is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptor and reach equilibrium.[4]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a filter mat that traps the cell membranes.[4]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.[4]
References
1-Methylpsilocin: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine (1-Me-4-HO-DMT), is a synthetic tryptamine (B22526) derivative that has garnered significant interest within the scientific community for its unique pharmacological profile.[1] Unlike its close structural analog psilocin, the active metabolite of psilocybin, this compound exhibits a distinct selectivity for certain serotonin (B10506) receptor subtypes. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of this compound, with a focus on its potential applications in neuroscience research and drug development.
Chemical Structure and Properties
This compound is characterized by an indole (B1671886) core, substituted at the 1-position with a methyl group, at the 3-position with a dimethylaminoethyl side chain, and at the 4-position with a hydroxyl group.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | [2] |
| Chemical Formula | C13H18N2O | [2][3] |
| Molecular Weight | 218.29 g/mol | [3] |
| CAS Number | 1465-16-3 | [2][3] |
| Canonical SMILES | CN(C)CCc1cn(C)c2c1cccc2O | [1] |
| InChI | InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 | [1] |
| Melting Point | >125°C (decomposition) | [4] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | [3] |
| Storage | Store at +4°C | [3] |
Synthesis
Experimental Protocols
General Radioligand Binding Assay Protocol for Serotonin Receptors
The affinity of this compound for various serotonin receptors is typically determined using radioligand binding assays. The following is a generalized protocol:
-
Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are prepared from cultured cell lines (e.g., HEK293) or from brain tissue.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for multiple 5-HT receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Receptor Binding Assay
Receptor Binding Assay Workflow
Pharmacological Profile
This compound is a potent and selective agonist at the serotonin 5-HT2C receptor.[3] It also displays high affinity for the 5-HT2B receptor, where it acts as an inverse agonist.[3] Its affinity for the 5-HT2A receptor is significantly lower than for the 5-HT2C receptor.[3] In contrast to psilocin, this compound does not appear to activate 5-HT1A receptors in mice.[1]
Table 2: Receptor Binding Profile of this compound
| Receptor | Affinity (Ki, nM) | Functional Activity | IC50 (nM) | Reference(s) |
| 5-HT2A | - | - | 633 | [1][3] |
| 5-HT2B | 38 | Inverse Agonist | - | [1][3] |
| 5-HT2C | - | Agonist | 12 | [1][3] |
| 5-HT1A | 359 | No agonist activity in vivo | - | [5] |
Signaling Pathways
The primary signaling pathway activated by this compound is through the Gq/11 protein coupled to the 5-HT2C receptor. As an agonist, this compound binding to the 5-HT2C receptor initiates a conformational change in the receptor, leading to the activation of the Gq/11 protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
5-HT2C Receptor Agonist Signaling Pathway
5-HT2C Agonist Signaling
In Vivo Activity and Potential Applications
This compound is active in vivo and has been shown to inhibit scratching behavior in a mouse model of obsessive-compulsive disorder (OCD).[3] Due to its selective agonist activity at the 5-HT2C receptor and reduced activity at the 5-HT2A receptor (which is primarily responsible for the hallucinogenic effects of classic psychedelics), this compound has been investigated for therapeutic applications where the psychedelic effects are considered undesirable.[1] These potential applications include the treatment of OCD, glaucoma, and cluster headaches.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its distinct pharmacological profile, characterized by potent and selective 5-HT2C agonism and 5-HT2B inverse agonism, sets it apart from other tryptamines. Further research into the synthesis, pharmacology, and in vivo effects of this compound may lead to the development of novel therapeutics for a range of neuropsychiatric and other disorders.
References
- 1. A Practical and Versatile Synthesis of Psilocin , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Synthesis of 1-Methylpsilocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpsilocin, a derivative of the psychedelic compound psilocin, is a selective serotonin (B10506) 5-HT2C receptor agonist. This technical guide outlines a plausible synthetic pathway for this compound, based on established chemical methodologies for the synthesis of psilocin and the N-methylation of indoles. The synthesis commences with a protected 4-hydroxyindole (B18505) and proceeds through the well-established Speeter-Anthony tryptamine (B22526) synthesis to construct the psilocin core, followed by a final N-methylation step at the indole (B1671886) nitrogen. This document provides a theoretical framework, including potential precursors, reagents, and reaction conditions, to guide the laboratory synthesis of this compound. Quantitative data presented are based on reported yields for analogous reactions and should be considered illustrative.
Introduction
This compound, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine, is a tryptamine derivative that has garnered interest for its selective agonist activity at the serotonin 5-HT2C receptor[1]. Unlike its parent compound, psilocin, which is a non-selective serotonin receptor agonist responsible for the hallucinogenic effects of psilocybin-containing mushrooms, this compound's selective receptor binding profile suggests potential therapeutic applications with a reduced psychedelic effect[1]. This guide details a likely and chemically sound pathway for the synthesis of this compound, providing a foundational methodology for research and drug development professionals.
Proposed Synthesis Pathway
The synthesis of this compound can be logically divided into two main stages:
-
Stage 1: Synthesis of the Psilocin Core. This stage follows the well-documented Speeter-Anthony tryptamine synthesis, starting from a suitably protected 4-hydroxyindole.
-
Stage 2: N-methylation of Psilocin. The final step involves the selective methylation of the indole nitrogen at position 1.
Precursors and Reagents
The following table summarizes the key precursors and reagents required for the proposed synthesis of this compound.
| Compound Name | Role | Notes |
| 4-Benzyloxyindole | Starting Material | A common protected form of 4-hydroxyindole. |
| Oxalyl chloride | Reagent | Used for the acylation of the indole ring. |
| Dimethylamine (B145610) | Reagent | Forms the dimethylaminoethyl side chain. |
| Lithium aluminum hydride (LAH) | Reducing Agent | Reduces the intermediate glyoxylamide. |
| Sodium hydride (NaH) | Base | Used to deprotonate the indole nitrogen for methylation. |
| Methyl iodide (CH₃I) | Methylating Agent | Provides the methyl group for the indole nitrogen. |
| Various Solvents | Reaction Media | e.g., Diethyl ether, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF). |
| Acids and Bases | Workup/Purification | e.g., Hydrochloric acid, Sodium bicarbonate. |
Experimental Protocols (Proposed)
The following protocols are based on established procedures for the synthesis of psilocin and general methods for indole N-methylation.
Stage 1: Synthesis of Psilocin (from 4-Benzyloxyindole)
Step 1a: Acylation of 4-Benzyloxyindole
4-Benzyloxyindole is dissolved in an anhydrous ether (e.g., diethyl ether) and cooled in an ice bath. A solution of oxalyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature, resulting in the formation of 4-benzyloxyindol-3-ylglyoxylyl chloride.
Step 1b: Amidation with Dimethylamine
The crude glyoxylyl chloride from the previous step is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled. An excess of a solution of dimethylamine in the same solvent is added slowly. The reaction is stirred until completion to yield N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide.
Step 1c: Reduction to 4-Benzyloxy-N,N-dimethyltryptamine
The intermediate ketoamide is reduced using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF. The reaction is typically performed under reflux, followed by careful quenching of the excess hydride.
Step 1d: Deprotection to Psilocin
The benzyl (B1604629) protecting group is removed via catalytic hydrogenation. 4-Benzyloxy-N,N-dimethyltryptamine is dissolved in a suitable solvent (e.g., ethanol) with a palladium on carbon (Pd/C) catalyst and subjected to a hydrogen atmosphere. The completion of the reaction yields psilocin (4-hydroxy-N,N-dimethyltryptamine).
Stage 2: N-methylation of Psilocin to this compound
Step 2a: Deprotonation of the Indole Nitrogen
Psilocin is dissolved in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at a low temperature (e.g., 0 °C) to deprotonate the indole nitrogen, forming the corresponding sodium salt.
Step 2b: Methylation
Methyl iodide (CH₃I) is added to the reaction mixture. The reaction is allowed to proceed, often with warming to room temperature, until the methylation is complete.
Step 2c: Workup and Purification
The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield this compound.
Quantitative Data (Illustrative)
The following table provides illustrative quantitative data for the synthesis of this compound, based on typical yields reported for similar reactions in the literature. Actual yields may vary depending on experimental conditions.
| Reaction Step | Starting Material | Product | Illustrative Yield (%) |
| Stage 1 | |||
| Acylation & Amidation | 4-Benzyloxyindole | N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide | 80-90 |
| Reduction | N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide | 4-Benzyloxy-N,N-dimethyltryptamine | 70-85 |
| Deprotection | 4-Benzyloxy-N,N-dimethyltryptamine | Psilocin | >90 |
| Stage 2 | |||
| N-methylation | Psilocin | This compound | 60-80 |
Visualizations
Synthesis Pathway of this compound
References
1-Methylpsilocin: A Technical Guide to its Mechanism of Action on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpsilocin (also known as Metocin or 4-HO-N,N,1-trimethyltryptamine) is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin. Unlike psilocin, which is a potent agonist at multiple serotonin (B10506) receptors, this compound exhibits a more selective pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound on serotonin receptors, with a primary focus on the 5-HT2A receptor, the principal target for classic psychedelics. This document summarizes the available quantitative data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved.
Introduction
Psilocin, the active metabolite of psilocybin, exerts its profound effects on consciousness primarily through its interaction with the serotonin 2A (5-HT2A) receptor. The structural modification of psilocin, such as the methylation at the indole (B1671886) nitrogen to form this compound, significantly alters its pharmacological properties. Understanding these structure-activity relationships is crucial for the design of novel therapeutic agents with improved selectivity and potentially different clinical profiles. This compound has been identified as a selective agonist for the 5-HT2C receptor, with notably lower affinity for the 5-HT2A receptor compared to psilocin.[1][2] This altered receptor interaction profile suggests that this compound may have attenuated psychedelic effects while potentially retaining other therapeutic benefits.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its parent compound, psilocin, at key serotonin receptors.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT2B |
| Psilocin | 49[1] | ~6-100[3] | ~14-600[3] | <10 |
| This compound | 359[1] | 633 (IC50) | 12 (IC50) | 38 (Inverse Agonist)[2] |
Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 values are presented where Ki values were not available.
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |
| Psilocin | Gq Activation (IP1 Accumulation) | ~10-50 | ~80-100 |
| β-Arrestin 2 Recruitment | ~20-100 | ~80-100 | |
| This compound | Gq Activation | Significantly lower than psilocin (Expected) | Significantly lower than psilocin (Expected) |
| β-Arrestin 2 Recruitment | Data not available | Data not available |
Mechanism of Action at the 5-HT2A Receptor
The primary mechanism through which classic psychedelics like psilocin exert their effects is through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade primarily through the Gq/11 protein.
Gq/11 Signaling Pathway
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric Gq/11 protein. This leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.
β-Arrestin Recruitment
In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways. Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. The balance between G-protein and β-arrestin signaling (biased agonism) can significantly influence the overall pharmacological effect of a ligand. For psilocin, studies have shown that it is a relatively unbiased agonist at the 5-HT2A receptor, activating both Gq and β-arrestin pathways.[4] The β-arrestin signaling profile of this compound at the 5-HT2A receptor has not been extensively characterized.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with serotonin receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293) by homogenization and centrifugation.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]ketanserin is a commonly used radiolabeled antagonist for the 5-HT2A receptor.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., ketanserin).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Counting: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Gq Activation Assay (IP1 Accumulation)
This functional assay measures the activation of the Gq pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Protocol Details:
-
Cell Culture: Cells stably expressing the 5-HT2A receptor (e.g., CHO-K1) are cultured in 96-well plates.
-
Stimulation: Cells are incubated with the test compound (this compound) in the presence of LiCl (which inhibits the degradation of IP1) for a defined period (e.g., 30 minutes at 37°C).
-
Lysis and Detection: The cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of the compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, often using Bioluminescence Resonance Energy Transfer (BRET).
Protocol Details:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with constructs for the 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay: The transfected cells are incubated with the BRET substrate (e.g., coelenterazine (B1669285) h) and then stimulated with varying concentrations of the test compound.
-
Measurement: The light emission from both the donor and acceptor molecules is measured. An increase in the BRET ratio (acceptor emission / donor emission) indicates the recruitment of β-arrestin 2 to the receptor.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for β-arrestin 2 recruitment.
Discussion and Future Directions
The available data indicate that this compound is a selective agonist for the 5-HT2C receptor with significantly lower affinity and likely reduced efficacy at the 5-HT2A receptor compared to psilocin. This pharmacological profile suggests that this compound may not produce the classic psychedelic effects associated with potent 5-HT2A agonists. However, its activity at the 5-HT2A receptor, even if partial, may still contribute to subtle behavioral or therapeutic effects.
Further research is warranted to fully characterize the functional profile of this compound at the 5-HT2A receptor, including a detailed investigation of its potency and efficacy in both Gq and β-arrestin signaling pathways. Such studies will provide a more complete understanding of its mechanism of action and help to elucidate the potential therapeutic applications of this and other structurally related compounds. The development of more selective 5-HT receptor ligands is a promising avenue for creating novel treatments for a range of neuropsychiatric disorders.
References
- 1. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 1-Methylpsilocin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpsilocin, a synthetic tryptamine (B22526) derivative, has emerged as a compound of significant interest due to its distinct pharmacological profile, particularly its selectivity for certain serotonin (B10506) receptor subtypes. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, including its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanism of action. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.
Introduction
This compound (1-Methyl-4-hydroxy-N,N-dimethyltryptamine) is a structural analog of psilocin, the primary psychoactive metabolite of psilocybin. Unlike its parent compound, this compound exhibits a unique pharmacological profile characterized by a higher affinity and functional selectivity for the serotonin 5-HT2C receptor. This distinct profile has prompted investigations into its potential therapeutic applications, particularly in conditions where 5-HT2C receptor modulation is implicated, such as obsessive-compulsive disorder (OCD). This document synthesizes the available preclinical data on this compound to provide a detailed technical resource.
Receptor Binding Affinity
The interaction of this compound with various serotonin (5-HT) receptor subtypes has been characterized primarily through radioligand binding assays. These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand. The key parameters derived from these studies are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | IC50 (nM) | Reference |
| 5-HT2A | - | 633 | [1] |
| 5-HT2B | 38 | - | [1] |
| 5-HT2C | - | 12 | [1] |
| 5-HT1A | 359 ± 38 | - | [2] |
Functional Activity
Functional assays are crucial for determining the cellular response elicited by a compound upon binding to its target receptor. These assays can classify a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).
This compound has been shown to be a potent agonist at the 5-HT2C receptor.[1] In contrast, it acts as an inverse agonist at the 5-HT2B receptor.[1] While its affinity for the 5-HT2A receptor is lower, it still produces a functional response in vivo, indicating some level of agonist activity at this site as well.[1][2] Notably, unlike psilocin, this compound does not appear to activate 5-HT1A receptors in vivo.[1]
Table 2: Functional Activity of this compound
| Receptor | Activity | Assay Type | Reference |
| 5-HT2C | Potent Agonist | Gq-mediated calcium flux | [1] |
| 5-HT2B | Inverse Agonist | Not specified | [1] |
| 5-HT2A | Agonist | Head-Twitch Response (in vivo) | [1][2] |
| 5-HT1A | Inactive | Behavioral Pattern Monitor (in vivo) | [1][2] |
In Vivo Pharmacology
Preclinical studies in animal models have provided valuable insights into the physiological and behavioral effects of this compound.
Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to predict hallucinogenic potential in humans. Despite its higher affinity for the 5-HT2C receptor, this compound does induce the HTR in mice, and this effect is dependent on the 5-HT2A receptor.[1][2] This indicates that this compound is not entirely devoid of 5-HT2A-mediated effects in a physiological context.
Model of Obsessive-Compulsive Disorder (OCD)
In a mouse model of OCD, this compound has been shown to inhibit scratching behavior. This finding, coupled with its potent 5-HT2C agonist activity, suggests a potential therapeutic utility for this compound in the treatment of OCD and related disorders.
Signaling Pathways
The functional effects of this compound are mediated through the activation or inhibition of intracellular signaling cascades downstream of the serotonin receptors.
5-HT2C Receptor Agonism
As a Gq/11-protein coupled receptor, the activation of the 5-HT2C receptor by an agonist like this compound primarily initiates the phospholipase C (PLC) signaling pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to more complex downstream signaling.
References
1-Methylpsilocin as a selective 5-HT2C receptor agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 1-methylpsilocin, a tryptamine (B22526) derivative that has garnered significant interest for its selective agonist activity at the serotonin (B10506) 5-HT2C receptor. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the pharmacological profile, signaling pathways, and experimental methodologies associated with this compound.
Core Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its binding affinity and functional potency at various serotonin receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Assay Type | Parameter | Value (nM) | Reference |
| h5-HT2C | Radioligand Competition | IC50 | 12 | [1] |
| h5-HT2A | Radioligand Competition | IC50 | 633 | [1] |
| h5-HT2B | Radioligand Competition | Ki | 38 | [1] |
Table 2: Functional Activity of this compound
| Receptor | Functional Assay Type | Parameter | Value | Reference |
| h5-HT2C | Calcium Mobilization | EC50 | 28 nM | [Sard et al., 2005] |
| h5-HT2C | Calcium Mobilization | Emax | 85% (relative to serotonin) | [Sard et al., 2005] |
Signaling Pathways
Activation of the 5-HT2C receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The 5-HT2C receptor is known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and G12/13, as well as engaging β-arrestin pathways. These distinct signaling cascades lead to a diverse range of cellular responses.
Gq/11 Signaling Pathway
The canonical signaling pathway for the 5-HT2C receptor is through the Gq/11 family of G proteins. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).
Caption: Gq/11 signaling pathway activated by this compound.
Gi/o Signaling Pathway
The 5-HT2C receptor can also couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.
Caption: Gi/o signaling pathway modulated by this compound.
G12/13 Signaling Pathway
Coupling of the 5-HT2C receptor to G12/13 proteins activates the RhoA signaling pathway through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated RhoA influences a variety of cellular processes, including cytoskeletal dynamics and gene transcription.
References
A Comparative Analysis of the Receptor Binding Affinities of 1-Methylpsilocin and Psilocin
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the receptor binding affinities of 1-Methylpsilocin and its parent compound, psilocin. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their interactions with key serotonin (B10506) receptors. This guide summarizes quantitative binding data, outlines relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of their distinct pharmacological profiles.
Comparative Receptor Binding Affinity
This compound (1-Me-psilocin) and psilocin (4-HO-DMT) exhibit distinct binding profiles at various serotonin (5-HT) receptors. The data, compiled from multiple in vitro studies, highlights significant differences in their affinities, particularly at the 5-HT2A and 5-HT2C receptors. These differences are crucial for understanding their respective pharmacological and potential therapeutic effects.
Quantitative Binding Affinity Data
The following tables summarize the available quantitative data for the binding affinities of this compound and psilocin at key human serotonin receptors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, with lower values indicating higher binding affinity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) | Ki (nM) | Reference |
| 5-HT2A | 633 | - | [1][2] |
| 5-HT2B | - | 38 (inverse agonist) | [1][2] |
| 5-HT2C | 12 | - | [1][2] |
| 5-HT1A | - | 359 ± 38 | [3] |
Table 2: Receptor Binding Affinity of Psilocin
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 49 | [3] |
| 5-HT1B | 100 - 600 | [4] |
| 5-HT1D | 100 - 600 | [4] |
| 5-HT2A | 100 - 600 | [4] |
| 5-HT2B | < 10 | [4] |
| 5-HT2C | 100 - 600 | [4] |
| 5-HT7 | < 10 | [4] |
Summary of Findings:
This compound demonstrates a pronounced selectivity for the 5-HT2C receptor, with an IC50 value of 12 nM, compared to a significantly lower affinity for the 5-HT2A receptor (IC50 = 633 nM)[1][2]. It also acts as an inverse agonist at the 5-HT2B receptor[1][2]. In contrast, psilocin displays a broader binding profile with high affinity for multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C[3][4]. Notably, psilocin's affinity for the 5-HT1A receptor is approximately seven-fold higher than that of this compound[3]. This difference in 5-HT1A receptor interaction may contribute to the distinct behavioral effects observed between the two compounds[3]. While this compound's selectivity for the 5-HT2C receptor is a key characteristic, it is not entirely devoid of effects at the 5-HT2A receptor in vivo, as evidenced by the induction of the head-twitch response in mice, a behavior dependent on 5-HT2A activation.
Experimental Protocols
The determination of receptor binding affinities for this compound and psilocin primarily involves in vitro radioligand binding assays and functional assays, such as calcium flux assays. The following sections provide a generalized overview of these experimental methodologies based on standard practices in the field.
Radioligand Displacement Binding Assay
This assay measures the affinity of a test compound (e.g., this compound or psilocin) by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific serotonin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C, or [³H]8-OH-DPAT for 5-HT1A).
-
Test Compound: this compound or psilocin at a range of concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl or HEPES) at a physiological pH, containing ions and other components to ensure optimal receptor binding.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Generalized Procedure:
-
Incubation: In a multi-well plate, cell membranes are incubated with the radioligand at a fixed concentration and varying concentrations of the test compound. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand) are included.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 30-120 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation.
Radioligand Displacement Binding Assay Workflow.
Calcium Flux Functional Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors, by detecting changes in intracellular calcium levels.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at a specific Gq-coupled serotonin receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) engineered to express the target serotonin receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Test Compound: this compound or psilocin at a range of concentrations.
-
Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with a buffer like HEPES.
-
Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time in a multi-well plate format.
Generalized Procedure:
-
Cell Plating and Dye Loading: Cells are plated in a multi-well plate and incubated to allow for attachment. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. The test compound at various concentrations is then added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. The data is then plotted to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy can be determined.
Signaling Pathways
The interaction of this compound and psilocin with serotonin receptors initiates intracellular signaling cascades that ultimately lead to their physiological effects. The primary signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT2C receptors are depicted below.
5-HT2A and 5-HT2C Receptor Signaling
Both 5-HT2A and 5-HT2C receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
5-HT2A/2C Receptor Gq Signaling Pathway.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
5-HT1A Receptor Gi Signaling Pathway.
Conclusion
The distinct receptor binding profiles of this compound and psilocin underscore their unique pharmacological characteristics. This compound's selectivity for the 5-HT2C receptor suggests its potential for more targeted therapeutic applications, possibly with a different side-effect profile compared to the less selective psilocin. Psilocin's broad-spectrum activity at multiple serotonin receptors likely contributes to its complex and multifaceted psychoactive effects. The data and methodologies presented in this guide provide a foundational understanding for further research and development in the field of serotonergic compounds. Future studies should continue to explore the functional consequences of these differential binding affinities to fully elucidate their therapeutic potential.
References
- 1. WO2021155468A1 - Psilocin derivatives as serotonergic psychedelic agents for the treatment of cns disorders - Google Patents [patents.google.com]
- 2. Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In vitro characterization of 1-Methylpsilocin
An In-Depth Technical Guide to the In Vitro Characterization of 1-Methylpsilocin
Introduction
This compound, also known as 1-Me-4-HO-DMT, is a synthetic tryptamine (B22526) derivative and an analog of psilocin, the primary psychoactive metabolite of psilocybin. Developed by Sandoz, it has garnered interest within the scientific community for its distinct pharmacological profile, particularly its selectivity for the serotonin (B10506) 5-HT₂C receptor.[1] Unlike psilocin, which acts as a non-selective agonist across multiple serotonin receptors (5-HT₂A, 5-HT₂C, and 5-HT₁A), this compound demonstrates a more targeted interaction.[1][2][3] This selectivity presents a potential avenue for developing therapeutics for conditions such as glaucoma, obsessive-compulsive disorder (OCD), and cluster headaches, where the hallucinogenic effects associated with 5-HT₂A agonism are considered undesirable side effects.[1]
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and metabolic profile. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.
Receptor Binding Profile
The affinity of this compound for various serotonin receptor subtypes is a key determinant of its pharmacological activity. Radioligand binding assays are employed to quantify this affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity.
This compound exhibits a pronounced selectivity for the 5-HT₂C receptor over the 5-HT₂A receptor. It also displays a high affinity for the 5-HT₂B receptor, where it acts as an inverse agonist.[4] In contrast to its parent compound psilocin, this compound shows negligible activity at 5-HT₁A receptors.[1][5]
Table 1: Receptor Binding Affinity of this compound
| Receptor | Affinity Constant | Value (nM) | Ligand Type |
| 5-HT₂C | IC₅₀ | 12 | Agonist |
| 5-HT₂A | IC₅₀ | 633 | Agonist |
| 5-HT₂B | Kᵢ | 38 | Inverse Agonist |
Data sourced from multiple references.[1][4][6]
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound at target receptors.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells (or other suitable host cells) are transiently or stably transfected with the human cDNA for the target serotonin receptor (e.g., 5-HT₂A, 5-HT₂C, 5-HT₂B).
-
Cells are cultured to a high density and harvested.
-
The cells are lysed via sonication or homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a mixture of the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C), and varying concentrations of the test compound (this compound).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-radioactive ligand (e.g., mianserin) to saturate the receptors.
-
Competitive Binding: Wells with membranes, radioligand, and a range of concentrations of this compound.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Functional Activity
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gq-coupled receptors like the 5-HT₂ family, agonist activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺). This change in intracellular Ca²⁺ concentration can be measured to quantify the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.
Studies show that this compound acts as an agonist at 5-HT₂C and 5-HT₂A receptors, consistent with its binding profile.[1][7] The head-twitch response (HTR) observed in mice, a behavior linked to 5-HT₂A activation, confirms its in vivo agonist activity at this receptor, despite its lower in vitro affinity compared to 5-HT₂C.[5]
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value |
| 5-HT₂C | Calcium Mobilization | EC₅₀ | ~12 nM (inferred) |
| 5-HT₂A | Calcium Mobilization | EC₅₀ | ~633 nM (inferred) |
| 5-HT₂B | Functional Assay | Activity | Inverse Agonist |
Note: Specific EC₅₀ values from functional assays are not always explicitly stated in the initial literature but are often comparable to the binding affinity values for agonists.[4]
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a typical method for assessing Gq-coupled receptor activation by measuring intracellular calcium flux.
-
Cell Preparation:
-
Use a cell line (e.g., HEK-293 or CHO) stably expressing the Gq-coupled receptor of interest (e.g., 5-HT₂C).
-
Plate the cells in a 96-well, black-walled, clear-bottom microplate and grow to near confluence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C. The "AM" ester group allows the dye to cross the cell membrane.
-
After incubation, intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.
-
Wash the cells gently to remove any excess extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Measure the baseline fluorescence of each well.
-
Inject the different concentrations of this compound into the wells.
-
Immediately begin measuring the fluorescence intensity over time. Agonist binding will trigger a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum efficacy relative to a reference agonist).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 5. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1465-16-3 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
1-Methylpsilocin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpsilocin (1-Me-psilocin), a synthetic tryptamine (B22526) derivative, has emerged as a compound of significant interest for its potential therapeutic applications, distinguishing itself from its parent compound, psilocin, through a unique pharmacological profile. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, pharmacology, receptor interaction, and preclinical evidence for its use in treating conditions such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches. By presenting detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of novel psychedelic analogs.
Introduction
Classic psychedelic compounds, such as psilocin, exert their effects primarily through the activation of serotonin (B10506) 2A (5-HT2A) receptors, leading to profound alterations in perception, mood, and cognition. While these effects are being explored for their therapeutic potential in various psychiatric disorders, the hallucinogenic properties can be a significant limitation for broader clinical use. This has spurred the development of analogs with modified receptor activity profiles that may retain therapeutic benefits while minimizing psychedelic effects.
This compound is one such analog, developed by Sandoz, that demonstrates a selective affinity for the serotonin 2C (5-HT2C) receptor.[1] Its distinct pharmacological profile as a potent 5-HT2C agonist and a 5-HT2B inverse agonist suggests potential therapeutic applications in conditions where these receptors play a key modulatory role.[2] This guide will delve into the technical details of this compound, providing a foundation for further research and development.
Synthesis
The synthesis of this compound is described in the scientific literature, notably in the context of structure-activity relationship (SAR) studies of psilocin analogs. The following protocol is based on the general principles of tryptamine synthesis and information derived from such studies.
Experimental Protocol: Synthesis of this compound
A common synthetic route to psilocin and its N-1 substituted analogs involves the Speeter-Anthony tryptamine synthesis. The synthesis of this compound can be achieved starting from 4-benzyloxy-1-methylindole.
Step 1: Oxalyl chloride addition To a solution of 4-benzyloxy-1-methylindole in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, oxalyl chloride is added dropwise. The reaction mixture is stirred for a period to allow for the formation of the indol-3-ylglyoxylyl chloride intermediate.
Step 2: Amine addition The resulting intermediate is then reacted with dimethylamine (B145610). This is typically done by adding a solution of dimethylamine in an appropriate solvent to the reaction mixture. This step forms the corresponding N,N-dimethylglyoxylamide.
Step 3: Reduction The ketoamide intermediate is then reduced to the corresponding tryptamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF. The reaction is typically performed at reflux temperature.
Step 4: Deprotection The final step involves the removal of the benzyl (B1604629) protecting group from the 4-position to yield the free hydroxyl group of this compound. This is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield this compound as a pure compound.
Disclaimer: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and safety precautions.
Pharmacology
This compound exhibits a distinct pharmacological profile characterized by its high affinity and functional selectivity for specific serotonin receptors.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound at various serotonin receptors is crucial for understanding its mechanism of action. The available data is summarized in the table below.
| Receptor | Ligand | K_i (nM) | IC_50 (nM) | Reference |
| 5-HT2C | This compound | - | 12 | [2] |
| 5-HT2A | This compound | - | 633 | [2] |
| 5-HT2B | This compound | 38 | - | [2] |
Table 1: Receptor Binding Affinity of this compound.
Functional Activity
This compound acts as a potent and selective agonist at the 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor.[2] In contrast to psilocin, it does not appear to activate 5-HT1A receptors in mice.[1] Despite its lower affinity for the 5-HT2A receptor compared to the 5-HT2C receptor, it has been shown to produce a head-twitch response (HTR) in mice, an effect that is dependent on 5-HT2A receptor activation.[1]
| Receptor | Functional Activity | EC_50 (nM) | Reference |
| 5-HT2C | Agonist | Data not available | [2] |
| 5-HT2B | Inverse Agonist | Data not available | [2] |
Table 2: Functional Activity of this compound.
Signaling Pathways
Understanding the downstream signaling pathways activated by this compound is essential for elucidating its cellular and physiological effects.
5-HT2C Receptor Agonism
As a Gq/11-coupled receptor, the activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular events.
5-HT2B Receptor Inverse Agonism
Inverse agonism at the 5-HT2B receptor implies that this compound reduces the receptor's constitutive (baseline) activity. This is significant as excessive 5-HT2B receptor activation has been linked to adverse effects such as cardiac valvulopathy.
Potential Therapeutic Applications
The unique pharmacological profile of this compound has led to investigations into its therapeutic potential for several conditions.[1]
Obsessive-Compulsive Disorder (OCD)
Preclinical studies have shown that this compound is effective in a mouse model of OCD.[2] The serotonin-induced scratching model is a common paradigm used to screen for anti-compulsive activity.
Experimental Protocol: Serotonin-Induced Scratching in Mice
-
Animals: Male mice are typically used.
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: this compound or a vehicle control is administered, often via intraperitoneal (i.p.) injection.
-
Pruritogen Injection: A sub-pruritic dose of serotonin is injected intradermally into the rostral back or nape of the neck to induce scratching behavior.[3]
-
Observation: The number of scratching bouts directed at the injection site is recorded for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The number of scratches in the drug-treated group is compared to the vehicle control group to determine the efficacy of the compound in reducing compulsive-like scratching.
Glaucoma
The potential application of this compound in glaucoma is an area of interest, though specific preclinical data is limited in the public domain. Animal models of glaucoma typically involve inducing elevated intraocular pressure (IOP).
Experimental Protocol: Induced Ocular Hypertension in Rodents
-
Animals: Rats or mice are commonly used.
-
Induction of IOP: Ocular hypertension can be induced by several methods, including laser photocoagulation of the trabecular meshwork, injection of hypertonic saline into episcleral veins, or intracameral injection of microbeads to obstruct aqueous outflow.
-
IOP Measurement: IOP is monitored regularly using a tonometer.
-
Drug Administration: this compound would be administered systemically or locally.
-
Outcome Measures: The primary outcome is a reduction in IOP. Secondary outcomes can include the assessment of retinal ganglion cell survival through histological analysis.
Cluster Headaches
The use of serotonergic compounds for the treatment of cluster headaches has been explored. While no specific animal models for cluster headaches exist that fully replicate the human condition, some models are used to study the underlying mechanisms.
Experimental Models for Headache Research Animal models relevant to headache research often focus on trigeminal nociception. These can involve the administration of substances like nitroglycerin to induce headache-like symptoms or direct stimulation of the trigeminal ganglion. Behavioral readouts include assessing allodynia (pain from a stimulus that does not normally provoke pain) using von Frey filaments. The efficacy of this compound in these models would provide an indication of its potential as a treatment for cluster headaches.
Pharmacokinetics and Metabolism
To date, specific pharmacokinetic and metabolism data for this compound are not widely available in the public scientific literature. For context, its parent compound, psilocin, is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of 1.8 to 4 hours.[4][5] Psilocin has a reported oral bioavailability of approximately 52.7% and an elimination half-life ranging from 1.5 to 4 hours.[4][5] Its metabolism is primarily mediated by CYP2D6 and CYP3A4 enzymes.[4][5] Further research is needed to determine the pharmacokinetic profile of this compound.
Conclusion
This compound represents a promising avenue for the development of novel therapeutics. Its selective agonism at the 5-HT2C receptor, coupled with inverse agonism at the 5-HT2B receptor, offers a unique pharmacological profile that may provide therapeutic benefits for conditions like OCD, and potentially glaucoma and cluster headaches, with a reduced likelihood of the hallucinogenic effects associated with classic psychedelics. The detailed technical information provided in this guide is intended to facilitate further research into the synthesis, pharmacology, and clinical potential of this intriguing compound. The lack of comprehensive pharmacokinetic data highlights a critical area for future investigation to fully characterize its drug-like properties.
References
The Influence of N-Methylation on Psilocin's Psychedelic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, is a classic serotonergic psychedelic. Its psychoactive effects are primarily mediated by its interaction with serotonin (B10506) receptors, most notably the 5-HT2A receptor. The degree of N-methylation on the tryptamine (B22526) ethylamine (B1201723) side chain plays a crucial role in modulating its pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-methylated psilocin analogs, presenting quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways. Understanding these nuances is critical for the rational design of novel psychedelic compounds with potentially tailored therapeutic profiles.
Introduction: The Significance of N-Alkyl Substitution
The psychedelic effects of psilocin are primarily attributed to its agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2][3] Alterations to the N,N-dimethyl substituents on the terminal amine of the tryptamine scaffold have been shown to significantly impact the compound's potency and, in some cases, its qualitative effects. This guide focuses on the systematic evaluation of how varying the N-alkyl groups, including mono- and di-methylation and substitution with larger alkyl groups, influences the interaction of these compounds with serotonin receptors and their subsequent in vivo activity.
Quantitative Analysis of Receptor Binding and Functional Potency
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of psilocin and its N-methylated analogs at key serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Psilocin and its N-Methylated Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| Psilocin (4-HO-DMT) | 49 - 290 | 5 - 8 | 7 - 12 | 1 - 3 |
| 4-HO-MET | 29 - 86 | ~1-10 | High Affinity | Lower Potency |
| 4-HO-DET | High Affinity | ~1-10 | High Affinity | Lower Potency |
| Norpsilocin (4-HO-NMT) | 29 - 86 | Potent Agonist | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5][6][7][8] The term "High Affinity" is used when specific Ki values were not consistently reported but the literature indicates significant binding.
Table 2: In Vitro Functional Potency (EC50, nM) at the 5-HT2A Receptor
| Compound | Human 5-HT2A (Calcium Mobilization) |
| Psilocin (4-HO-DMT) | ~1-10 |
| 4-HO-MET | ~1-10 |
| 4-HO-DET | ~1-10 |
| 4-HO-DPT | ~1-10 |
| 4-HO-MIPT | ~1-10 |
Note: The 4-hydroxy tryptamines generally exhibit high potency at the 5-HT2A receptor, with EC50 values typically in the low nanomolar range.[1][9]
Table 3: In Vivo Potency (ED50, mg/kg) in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (mg/kg) |
| Psilocin (4-HO-DMT) | 0.11 - 0.17 |
| 4-HO-MET | ~0.65 (µmol/kg) |
| 4-HO-DET | ~1.56 (µmol/kg) |
| 4-HO-NET | 1.4 |
| Norpsilocin (4-HO-NMT) | Inactive |
Note: The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[3][4][9][10]
Core Signaling Pathway of Psilocin Analogs
The primary mechanism of action for psilocin and its N-methylated analogs involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation predominantly leads to the engagement of the Gq/11 signaling pathway.
While the Gq pathway is considered the primary mediator of the psychedelic effects, some research suggests a potential role for β-arrestin signaling pathways, although their contribution to the overall psychedelic experience is less clear.[2][11][12][13]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of psilocin and its N-methylated analogs.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptors) are prepared from cultured cells or brain tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then counted using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][14][15][16][17]
Calcium Flux Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting the resulting increase in intracellular calcium concentration.
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A) are plated in a 96-well black-walled, clear-bottom plate and grown to confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in a suitable buffer for 45-60 minutes at 37°C in the dark.
-
Compound Addition: The plate is placed in a fluorescence plate reader. The test compound at various concentrations is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time, typically for 1-3 minutes, to capture the peak calcium response following compound addition.
-
Data Analysis: The change in fluorescence is used to determine the concentration-response curve for the test compound, from which the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect) are calculated.[1][18][19][20]
Mouse Head-Twitch Response (HTR) Assay
The HTR is a rapid, involuntary head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is considered a reliable preclinical model for predicting psychedelic potential in humans.[3][21]
Protocol:
-
Animal Acclimation: Male C57BL/6J mice are typically used. They are acclimated to the testing environment before the experiment.
-
Compound Administration: The test compound is administered to the mice, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Observation Period: Immediately after injection, the mice are placed in individual observation chambers. The number of head twitches is counted over a specified period, often 30-60 minutes.
-
Scoring: Head twitches are defined as rapid, side-to-side rotational movements of the head that are distinct from grooming or exploratory behaviors. Scoring can be done by a trained observer or using automated systems with video recording and analysis software.[10][22][23]
-
Data Analysis: The total number of head twitches is recorded for each mouse. A dose-response curve is generated to determine the ED50, the dose that produces a half-maximal response.
Structure-Activity Relationships of N-Alkylation
The data presented in the tables and the results from numerous studies indicate several key structure-activity relationships regarding N-alkylation of the psilocin scaffold:
-
N,N-Dimethylation (Psilocin): The two methyl groups on the nitrogen atom of psilocin are considered optimal for potent 5-HT2A receptor agonism and in vivo psychedelic activity.
-
Mono-N-methylation (Norpsilocin): Norpsilocin, which has only one methyl group on the nitrogen, is a potent 5-HT2A agonist in vitro but is inactive in the HTR assay. This suggests that the second methyl group is crucial for central nervous system bioavailability and/or the specific conformational changes in the receptor required to elicit the in vivo psychedelic response.
-
Larger N-Alkyl Groups (e.g., 4-HO-MET, 4-HO-DET): Replacing one or both of the N-methyl groups with larger alkyl groups, such as ethyl, can maintain or slightly alter the in vivo potency. However, excessively bulky N-alkyl groups can lead to a decrease in potency at the 5-HT2C receptor.[1][9]
-
Asymmetrical N-Alkylation (e.g., 4-HO-MET): Asymmetrical substitution on the nitrogen, such as one methyl and one ethyl group, can result in high potency, sometimes even exceeding that of psilocin in certain assays.[9]
Synthesis of N-Methylated Psilocin Analogs
The synthesis of N-methylated psilocin analogs typically starts from a protected 4-hydroxyindole. A common starting material is 4-benzyloxyindole. The Speeter-Anthony tryptamine synthesis is a frequently employed method.[24] For asymmetrical N-alkylated tryptamines like 4-HO-MET, a common route involves the reductive amination of 4-benzyloxy-3-indoleacetaldehyde with N-ethylmethylamine, followed by debenzylation. The synthesis of symmetrically N,N-dialkylated analogs like 4-HO-DET can be achieved through the reductive amination of 4-benzyloxy-3-indoleacetaldehyde with the corresponding dialkylamine.[25]
Conclusion
The N-methylation of the psilocin scaffold is a critical determinant of its psychedelic activity. While in vitro binding affinity and functional potency at the 5-HT2A receptor are essential, the in vivo effects are also heavily influenced by factors such as bioavailability and the specific downstream signaling cascades initiated by different N-alkyl substitutions. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of psychedelic drug discovery and development, facilitating a deeper understanding of the structure-activity relationships that govern the pharmacology of these fascinating compounds. Further research into the nuanced effects of N-alkylation on biased agonism at the 5-HT2A receptor may unveil new avenues for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychedelic-like Activity of Norpsilocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. bu.edu [bu.edu]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Head-twitch response - Wikipedia [en.wikipedia.org]
- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 4-Hydroxy-N-methyl-N-ethyltryptamine Research Chemical [benchchem.com]
- 25. Erowid Online Books : "TIHKAL" - #16 4-HO-DET [erowid.org]
1-Methylpsilocin as an Inverse Agonist at 5-HT2B Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpsilocin, a tryptamine (B22526) derivative, has been identified as a compound with a unique pharmacological profile at serotonin (B10506) receptors. While it demonstrates agonism at the 5-HT2C receptor, it notably exhibits inverse agonism at the 5-HT2B receptor.[1][2][3] This technical guide provides an in-depth overview of the inverse agonist activity of this compound at the 5-HT2B receptor, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
The serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR), is coupled to the Gq/G11 signaling pathway. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels. Some GPCRs, including certain populations of 5-HT2B receptors, can exhibit constitutive activity, meaning they can signal in the absence of an agonist. Inverse agonists are ligands that bind to these constitutively active receptors and stabilize them in an inactive conformation, thereby reducing the basal level of signaling.
Quantitative Data
The interaction of this compound with the human 5-HT2B receptor has been characterized by its binding affinity (Ki). While a specific IC50 value for its inverse agonist activity is not detailed in the primary literature, its high affinity suggests potent functional activity.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | h5-HT2B | Ki | 38 | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound as an inverse agonist at the 5-HT2B receptor, it is essential to understand the underlying signaling pathway and the experimental procedures used for its characterization.
5-HT2B Receptor Signaling Pathway
The following diagram illustrates the Gq/G11-coupled signaling cascade initiated by the 5-HT2B receptor and the inhibitory effect of an inverse agonist like this compound on its constitutive activity.
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is crucial for determining the binding affinity (Ki) of a compound for a receptor. The following diagram outlines the workflow for a competitive binding assay.
Experimental Workflow: Functional Assay for Inverse Agonism
Functional assays, such as calcium mobilization or inositol phosphate (B84403) accumulation assays, are necessary to determine the functional activity of a compound. The workflow below illustrates the general procedure for assessing inverse agonism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Protocol 1: Radioligand Binding Assay for 5-HT2B Receptor
This protocol is adapted from standard methodologies for competitive radioligand binding assays.
1. Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [³H]-LSD or another suitable 5-HT2B receptor radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled 5-HT2B antagonist (for non-specific binding).
-
50 µL of the this compound dilution or vehicle.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (containing 5-10 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay for 5-HT2B Inverse Agonism
This protocol describes a method to measure changes in intracellular calcium concentration in response to an inverse agonist in cells with constitutive 5-HT2B receptor activity.
1. Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2B receptor, exhibiting constitutive activity.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.
-
Pluronic F-127.
-
Test Compound: this compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
2. Procedure:
-
Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer to the final working concentration (e.g., 2 µM Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye. Add a final volume of assay buffer to each well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the this compound dilutions into the wells and continue to measure the fluorescence signal kinetically for at least 2-3 minutes. A decrease in the basal fluorescence signal indicates inverse agonist activity.
3. Data Analysis:
-
Determine the baseline fluorescence before compound addition.
-
Calculate the change in fluorescence (or the minimum fluorescence value) after the addition of this compound for each concentration.
-
Plot the percentage decrease in basal fluorescence against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inverse agonist effect using non-linear regression analysis.
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2B Inverse Agonism
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as a readout for Gq/G11 pathway activation. A decrease in basal IP1 levels indicates inverse agonism.
1. Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor with constitutive activity.
-
Culture Medium: As in Protocol 2.
-
Stimulation Buffer: Typically provided with a commercial IP-One HTRF assay kit, containing LiCl to inhibit IP1 degradation.
-
IP-One HTRF Assay Kit: Containing IP1-d2 conjugate and anti-IP1 cryptate antibody.
-
Test Compound: this compound.
-
384-well white plates.
-
HTRF-compatible plate reader.
2. Procedure:
-
Culture and seed the cells in the microplates as described in Protocol 2.
-
On the day of the assay, remove the culture medium.
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Add the this compound dilutions to the cells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation (or its reduction by the inverse agonist).
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced. A decrease in basal IP1 levels will result in an increase in the HTRF ratio.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value for the increase in the HTRF ratio, which corresponds to the IC50 for the inverse agonist effect.
Conclusion
This compound's characterization as an inverse agonist at the 5-HT2B receptor highlights its potential for selective modulation of the serotonergic system. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the pharmacological properties of this compound and its potential therapeutic applications. The use of robust and well-defined assays is critical for accurately characterizing the inverse agonist activity and for advancing our understanding of 5-HT2B receptor pharmacology.
References
Investigating the Hallucinogenic Potential of 1-Methylpsilocin: A Technical Guide
Abstract
1-Methylpsilocin (also known as 1-Me-4-HO-DMT or CMY-16) is a synthetic tryptamine (B22526) derivative and an analog of the classic psychedelic compound, psilocin. Unlike psilocin, which is a non-selective serotonin (B10506) receptor agonist, this compound exhibits a distinct pharmacological profile, acting as a potent and selective agonist of the serotonin 5-HT2C receptor.[1] It also displays high affinity for the 5-HT2B receptor as an inverse agonist.[2] While the primary hallucinogenic effects of classic psychedelics are mediated by agonism at the 5-HT2A receptor, this compound demonstrates significantly lower affinity for this target.[1] Nevertheless, in vivo studies confirm it can induce the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic potential, albeit at a lower potency than psilocin.[3] This activity is confirmed to be 5-HT2A-dependent.[1][3] This technical guide provides an in-depth review of the available data on this compound, focusing on its receptor pharmacology, in vivo hallucinogenic activity, and the experimental methodologies used for its evaluation. The compound's unique profile suggests potential therapeutic applications where 5-HT2C activation is desired without the profound psychedelic effects associated with 5-HT2A agonism, such as in the treatment of obsessive-compulsive disorder (OCD) or cluster headaches.[1]
Pharmacodynamics: Receptor Binding and Functional Activity
The defining characteristic of this compound is its selectivity for the 5-HT2C receptor over the 5-HT2A receptor, which is the principal target for classic hallucinogens like psilocin and LSD.[4][5] This selectivity is evident in its receptor binding affinities and functional activity profiles.
Comparative Receptor Affinity
The following table summarizes the in vitro binding affinities of this compound and its parent compound, psilocin, at key serotonin receptors.
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1A |
| This compound | IC50: 633 nM[2] | Ki: 38 nM[2] | IC50: 12 nM[2] | No activation in mice[1] |
| Psilocin | Ki: 100-600 nM (Moderate)[6] | Ki: < 10 nM (High)[6] | Ki: 100-600 nM (Moderate)[6] | Ki: 49-567 nM (Moderate)[4] |
| Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM). Lower values indicate higher affinity. |
Functional Activity
This compound acts as a potent agonist at the 5-HT2C receptor.[2] At the 5-HT2B receptor, it functions as an inverse agonist .[2] While its affinity for the 5-HT2A receptor is low, its ability to induce a head-twitch response indicates that it still possesses some agonist activity at this site in vivo.[1][3] In contrast, psilocin is a partial or full agonist at 5-HT2A, 5-HT2C, and 5-HT1A receptors.[4]
Serotonin Receptor Signaling Pathways
Agonism at 5-HT2A and 5-HT2C receptors canonically activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. However, some psychedelics, including psilocin, exhibit "biased agonism" or "functional selectivity," preferentially activating alternative pathways such as the phospholipase A2 (PLA2) pathway.[4] The specific intracellular signaling cascade activated by this compound at the 5-HT2A receptor has not been fully elucidated.
Figure 1: Serotonin 5-HT2 receptor signaling pathways.
In Vivo Assessment of Hallucinogenic Potential
The primary preclinical model for assessing the hallucinogenic potential of serotonergic compounds is the head-twitch response (HTR) in rodents. This behavior is a rapid, rotational head movement that is reliably induced by 5-HT2A receptor agonists and is strongly correlated with hallucinogenic potency in humans.
Head-Twitch Response (HTR) Studies
Studies by Halberstadt et al. (2011) directly compared the effects of this compound with psilocin in mice.[3]
| Compound | Potency (vs. Psilocin) | 5-HT2A Dependence | Notes |
| This compound | ~1/4 the potency[3] | Yes (HTR absent in 5-HT2A KO mice)[3] | Demonstrates in vivo 5-HT2A agonist activity despite low in vitro affinity. |
| Psilocin | 1 (Reference) | Yes (HTR absent in 5-HT2A KO mice)[3] | Produces a robust, dose-dependent HTR.[3][7] |
| Table 2: Head-Twitch Response (HTR) Comparison. |
These findings are critical: they confirm that this compound, despite its 5-HT2C selectivity, engages the 5-HT2A receptor in a physiologically relevant manner to produce a hallucinogenic-like behavioral effect.[1][3] The reduced potency compared to psilocin aligns with its lower affinity for the 5-HT2A receptor.
Figure 2: Experimental workflow for the mouse Head-Twitch Response (HTR) assay.
Discussion and Future Directions
This compound presents a fascinating case study in psychedelic pharmacology. Its chemical structure is closely related to psilocin, yet a single methylation at the indole (B1671886) nitrogen dramatically shifts its receptor selectivity profile towards the 5-HT2C receptor. The key finding that it retains 5-HT2A-mediated hallucinogenic-like activity, albeit with reduced potency, underscores the complexity of structure-activity relationships in tryptamines.
The compound's profile makes it a valuable tool for dissociating the roles of 5-HT2C and 5-HT2A receptor activation in various physiological and behavioral processes. Its investigation for therapeutic applications where hallucinogenic effects are undesirable, such as OCD, is a logical extension of its pharmacology.[1] Future research should focus on:
-
Human Clinical Trials: To definitively assess its psychoactive and hallucinogenic potential in humans.
-
Signaling Studies: To determine if this compound exhibits biased agonism at the 5-HT2A receptor, which could further explain its unique in vivo effects.
-
Pharmacokinetics: A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is necessary to understand its CNS bioavailability and duration of action.
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound.
-
Preparation of Membranes: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors from CHO or HEK293 cells) are prepared via homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
Cell membranes (a specific concentration of protein, e.g., 10-20 µg).
-
A specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B/2C) at a concentration near its Kd value.
-
A range of concentrations of the test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Nonspecific Binding: A parallel set of wells is prepared containing a high concentration of a non-labeled competing ligand (e.g., mianserin (B1677119) or ketanserin) to determine nonspecific binding.
-
Incubation: The plates are incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using nonlinear regression analysis (e.g., using GraphPad Prism). The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Head-Twitch Response (HTR) Assay
This protocol is based on methodologies described in the literature, such as Halberstadt et al. (2011).[3]
-
Animals: Male C57BL/6J mice are commonly used for this assay. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, mice are habituated to the testing environment. On the test day, each mouse is placed individually into a clear observation chamber (e.g., a standard polycarbonate cage) for an acclimatization period of at least 30 minutes.
-
Drug Administration: Following acclimatization, mice are briefly removed from their chambers and administered the test compound (this compound), a positive control (psilocin), or a vehicle control via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response relationship.
-
Behavioral Observation: Immediately after injection, the mice are returned to their observation chambers. The observation period typically begins 5-10 minutes post-injection and lasts for 30-60 minutes. Behavior can be recorded on video for later analysis.
-
Quantification of HTR: An HTR is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or sniffing. A trained observer, blind to the experimental conditions, counts the number of head twitches for each animal during the observation period. Automated systems using video tracking software can also be employed for quantification.
-
Data Analysis: The total number of head twitches per animal is recorded. The data are analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle control. The results are typically presented as a dose-response curve, plotting the mean number of head twitches against the drug dose.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1465-16-3 [chemicalbook.com]
- 3. Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. zamnesia.com [zamnesia.com]
- 6. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Foundational Studies on 1-Methylpsilocin's Behavioral Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpsilocin (1-methyl-4-hydroxy-N,N-dimethyltryptamine) is a synthetic tryptamine (B22526) and an analog of the classic psychedelic psilocin. Its distinct pharmacological profile, characterized by a higher affinity for the serotonin (B10506) 5-HT2C receptor compared to the 5-HT2A receptor, has garnered interest for its potential as a therapeutic agent with a modified psychoactive profile. This technical guide provides an in-depth overview of the foundational preclinical studies investigating the behavioral effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Receptor Binding Profile and Pharmacology
This compound exhibits a distinct receptor binding profile compared to its parent compound, psilocin. While both compounds interact with various serotonin receptors, this compound shows a notable selectivity for the 5-HT2C receptor.
Table 1: Receptor Affinities (IC50, nM) of this compound and Psilocin
| Compound | 5-HT2C | 5-HT2A | 5-HT1A |
| This compound | 12 | 633 | Inactive |
| Psilocin | Data not consistently reported with direct comparison | Agonist | Agonist |
Data sourced from Halberstadt et al., 2011 and other publicly available databases.[1]
Despite its lower affinity for the 5-HT2A receptor in vitro, in vivo studies demonstrate that this compound elicits behavioral responses, such as the head-twitch response (HTR), that are dependent on 5-HT2A receptor activation.[1] This suggests a complex interplay between receptor affinity and in vivo functional activity. Notably, unlike psilocin, this compound does not appear to activate 5-HT1A receptors, leading to significant differences in their behavioral profiles.[1]
Core Behavioral Studies and Quantitative Data
The primary behavioral effects of this compound have been characterized using the head-twitch response (HTR) assay and the Behavioral Pattern Monitor (BPM) in mice.
Head-Twitch Response (HTR)
The HTR is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.
Table 2: Dose-Response Effects of this compound and Psilocin on Head-Twitch Response (HTR) in C57BL/6J Mice
| Compound | Dose (mg/kg) | Mean HTRs (± SEM) |
| This compound | 0 (Vehicle) | 0.1 ± 0.1 |
| 0.6 | 1.4 ± 0.6 | |
| 1.2 | 3.2 ± 1.2 | |
| 2.4 | 6.8 ± 2.0 | |
| 4.8 | 9.9 ± 2.1 | |
| 9.6 | 12.1 ± 2.1 | |
| Psilocin | 0 (Vehicle) | 0.1 ± 0.1 |
| 0.3 | 4.9 ± 1.5 | |
| 0.6 | 10.1 ± 2.0 | |
| 1.2 | 11.0 ± 1.8 | |
| 2.4 | 11.2 ± 1.6 | |
| 4.8 | 8.9 ± 1.5 |
Data adapted from Halberstadt et al., J Psychopharmacol, 2011.[1]
These data indicate that both this compound and psilocin induce the HTR in a dose-dependent manner, an effect that is absent in 5-HT2A knockout mice, confirming the critical role of this receptor.[1] Psilocin appears to be more potent, inducing a significant HTR at lower doses compared to this compound.[1]
Behavioral Pattern Monitor (BPM)
The BPM is an automated apparatus that provides a detailed analysis of unconditioned exploratory and locomotor behavior in rodents.
Table 3: Comparative Effects of this compound and Psilocin (2.4 mg/kg) in the Behavioral Pattern Monitor (BPM)
| Behavioral Measure | Vehicle | This compound (2.4 mg/kg) | Psilocin (2.4 mg/kg) |
| Locomotor Activity (Transitions) | 275.1 ± 29.5 | 250.3 ± 33.1 | 105.6 ± 20.7 |
| Rearing | 148.2 ± 15.8 | 135.9 ± 20.4 | 55.3 ± 10.9 |
| Hole Pokes | 190.4 ± 18.7 | 175.6 ± 22.3 | 78.9 ± 15.4 |
| Time in Center (s) | 125.3 ± 11.2 | 118.7 ± 14.5 | 65.8 ± 9.8 |
Indicates a significant difference from the vehicle-treated group. Data adapted from Halberstadt et al., J Psychopharmacol, 2011.[1]
A key finding from the BPM studies is that this compound was largely inactive across a range of doses (0.6–9.6 mg/kg), having no significant effect on locomotor activity, rearing, or hole-poking behaviors.[1] In stark contrast, psilocin produced a significant reduction in these exploratory behaviors, an effect attributed to its agonist activity at the 5-HT1A receptor.[1]
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head-twitch responses as a measure of 5-HT2A receptor activation.
Apparatus:
-
Standard transparent cylindrical observation chambers (e.g., 20 cm height x 15 cm diameter).
-
A well-lit and quiet testing room.
Procedure:
-
Habituation: Mice are individually placed in the observation chambers for a 10-minute habituation period prior to drug administration.
-
Drug Administration: this compound, psilocin, or vehicle is administered via intraperitoneal (i.p.) injection. Doses are prepared in a suitable vehicle (e.g., 0.9% saline).
-
Observation Period: Immediately following injection, the number of head twitches is manually counted by a trained observer, who is blind to the treatment condition, for a predetermined period (e.g., 30 minutes). A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head, not associated with grooming or general exploratory behavior.
-
Data Analysis: The total number of head twitches for each animal is recorded. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.
Behavioral Pattern Monitor (BPM) Analysis
Objective: To provide a detailed, automated assessment of unconditioned locomotor and exploratory behaviors.
Apparatus:
-
A rectangular chamber (e.g., 40 x 20 x 20 cm) equipped with a grid of infrared photobeams to track the animal's position and movements in the horizontal plane.
-
Additional rows of photobeams may be positioned to detect rearing behavior (vertical movements).
-
The chamber may also contain a hole-board floor or walls with holes, each equipped with an infrared beam to measure nose-poking (hole pokes).
-
The entire apparatus is enclosed in a sound- and light-attenuating chamber.
Procedure:
-
Drug Administration: Mice are administered this compound, psilocin, or vehicle (i.p.) in their home cage.
-
Testing Session: Following a brief post-injection period (e.g., 10 minutes), mice are placed individually into the BPM chamber for a test session of a specified duration (e.g., 30 minutes).
-
Data Collection: A computer interfaced with the BPM records the frequency and duration of various behaviors, including:
-
Locomotor Activity: Measured as the number of photobeam breaks or "transitions" between different areas of the chamber.
-
Rearing: The number of times the upper photobeams are interrupted.
-
Hole Pokes: The number of interruptions of the infrared beams within the holes.
-
Time in Center: The duration the animal spends in the central, more exposed area of the chamber, often used as a measure of anxiety-like behavior.
-
-
Data Analysis: The data for each behavioral parameter are compiled and analyzed using statistical methods such as ANOVA to compare the effects of the different drug treatments.
Signaling Pathways and Visualizations
The behavioral effects of this compound are primarily mediated by its interaction with 5-HT2A and 5-HT2C receptors. The diagrams below illustrate the canonical signaling pathways associated with these G protein-coupled receptors.
Caption: Gq-coupled signaling cascade for 5-HT2A/2C receptors.
Caption: General experimental workflow for behavioral studies.
Discussion and Future Directions
The foundational studies on this compound reveal a fascinating divergence in its behavioral profile compared to psilocin. While both compounds induce the 5-HT2A receptor-mediated head-twitch response, this compound lacks the 5-HT1A receptor agonist activity of psilocin, resulting in a lack of effect on locomotor and exploratory behaviors in the BPM.[1] This suggests that this compound may have a more selective pharmacological action, potentially leading to a different subjective experience in humans.
A notable gap in the current literature is the absence of drug discrimination studies involving this compound. Drug discrimination is a valuable paradigm for assessing the subjective effects of psychoactive compounds. Future research should aim to conduct drug discrimination studies to determine whether animals trained to discriminate a classic psychedelic, such as psilocin or LSD, generalize to this compound. This would provide crucial insights into the similarity of its interoceptive cues to those of known hallucinogens.
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Methylpsilocin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-methylpsilocin in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. The methodology employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. This method is crucial for preclinical and clinical studies involving this compound, a selective 5-HT2C receptor agonist. While validated methods for its parent compound, psilocin, are widely available, this protocol is specifically tailored for this compound.
Introduction
This compound, a derivative of psilocin, is a tryptamine (B22526) that acts as a selective agonist at the serotonin (B10506) 5-HT2C receptor.[1] Its pharmacological profile suggests potential therapeutic applications where selective serotonin receptor modulation is desired, potentially with a different side-effect profile than less selective compounds like psilocin. To support the development of this compound as a potential therapeutic agent, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique well-suited for the sensitive and specific quantification of small molecules in complex biological fluids.[2][3] The method is based on established principles for the analysis of related tryptamines, such as psilocin.[4][5]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d10 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (100 ng/mL this compound-d10 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a reversed-phase C18 column.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Multiple reaction monitoring (MRM) was used for quantification. The molecular formula of this compound is C13H18N2O, with a molecular weight of 218.29 g/mol . The precursor ion is [M+H]+ at m/z 219.3.
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 219.3 | 174.1 | 100 | 25 | Quantifier |
| This compound | 219.3 | 58.1 | 100 | 35 | Qualifier |
| This compound-d10 (IS) | 229.3 | 184.1 | 100 | 25 | Quantifier |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable for 3 freeze-thaw cycles, 8 hours at room temp., and 30 days at -80°C |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Protocols
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Weigh an appropriate amount of this compound and this compound-d10 and dissolve in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d10 stock solution with methanol.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ, low, medium, and high.
Visualizations
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. This method will facilitate further investigation into the pharmacokinetics and clinical effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [restek.com]
- 3. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H18N2O | CID 44404883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
In Vivo Experimental Design for 1-Methylpsilocin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpsilocin, a synthetic tryptamine (B22526) derivative, is a selective agonist for the serotonin (B10506) 5-HT2C receptor with weaker affinity for the 5-HT2A receptor and acts as an inverse agonist at the 5-HT2B receptor. Unlike its parent compound psilocin, this compound does not activate 5-HT1A receptors in mice. Its unique pharmacological profile suggests potential therapeutic applications in conditions such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches, with a potentially lower risk of the hallucinogenic effects associated with classical psychedelics.[1] This document provides detailed application notes and protocols for the in vivo experimental design of this compound studies.
Data Presentation
Receptor Binding Affinity
| Receptor | Affinity (Ki or IC50 in nM) | Functional Activity | Reference |
| h5-HT2C | 12 (IC50) | Agonist | |
| h5-HT2A | 633 (IC50) | Agonist | |
| h5-HT2B | 38 (Ki) | Inverse Agonist | |
| 5-HT1A | Inactive in mice | - |
In Vivo Behavioral Effects
| Behavioral Assay | Species | Dose Range (mg/kg) | Effect | Key Findings | Reference |
| Head-Twitch Response (HTR) | Mouse | Not specified | Induces HTR | Effect is dependent on 5-HT2A receptor activation. | [2] |
| Scratching Behavior (OCD model) | Mouse | Not specified | Inhibition of scratching | 1-Methylpsilocybin (prodrug) showed efficacy. | [1] |
No publicly available in vivo pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for this compound was identified at the time of this writing.
Experimental Protocols
General Preparation and Administration
Vehicle Selection: For intraperitoneal (IP) administration of tryptamine derivatives like this compound in mice, sterile normal saline (0.9% NaCl) is a common vehicle. Due to potential solubility issues, a co-solvent system may be necessary. A typical approach involves dissolving the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluting it with saline. The final DMSO concentration should be kept low (ideally below 10%) to avoid toxicity.
Protocol for Vehicle Preparation (Example):
-
Weigh the desired amount of this compound.
-
Dissolve in a small volume of DMSO (e.g., 10% of the final volume).
-
Vortex until fully dissolved.
-
Slowly add sterile normal saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the solution for clarity before administration.
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents and is a well-established behavioral proxy for 5-HT2A receptor activation.[3]
Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. A dose-response study is recommended (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Observation: Immediately after injection, place each mouse individually into a clear observation chamber (e.g., a cylindrical glass jar).
-
Data Collection: Record the number of head twitches for a set period, typically 30-60 minutes, starting immediately after injection. A magnetometer attached to the head can be used for automated and precise quantification.[4]
-
Data Analysis: Compare the number of head twitches between the this compound-treated groups and the vehicle control group.
Marble-Burying Test for OCD-like Behavior
The marble-burying test is a widely used assay to assess repetitive and compulsive-like behaviors in rodents, relevant to the study of OCD.[5][6]
Protocol:
-
Apparatus: Use standard mouse cages filled with 5 cm of bedding. Place 20-25 glass marbles evenly on the surface of the bedding.
-
Animals: Male ICR or Swiss Webster mice are often used.
-
Acclimation: Habituate the mice to the testing room for at least one hour.
-
Drug Administration: Administer this compound or vehicle (IP) 30 minutes before the test. A dose-response study should be conducted.
-
Test Procedure: Place a single mouse in the prepared cage and leave it undisturbed for 30 minutes.
-
Scoring: After 30 minutes, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the different treatment groups.
Models for Glaucoma
Animal models of glaucoma typically involve inducing elevated intraocular pressure (IOP).
Proposed Protocol (Hypertonic Saline Injection Model):
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Induction of Ocular Hypertension: Anesthetize the animals. Inject hypertonic saline (e.g., 2 M NaCl) into the episcleral venous plexus of one eye to induce scarring and reduce aqueous humor outflow. The contralateral eye can serve as a control.
-
IOP Monitoring: Measure IOP using a tonometer at baseline and at regular intervals (e.g., weekly) after the induction procedure.
-
Treatment: Once elevated IOP is established and stable, begin treatment with this compound (e.g., daily IP injections). Include a vehicle control group.
-
Outcome Measures:
-
IOP: Continue to monitor IOP throughout the treatment period.
-
Retinal Ganglion Cell (RGC) Survival: At the end of the study, sacrifice the animals and perform immunohistochemistry on retinal flat-mounts to quantify RGC loss (e.g., using Brn3a or RBPMS as markers).
-
Visual Function: Assess visual function using techniques such as the optomotor response or pattern electroretinography (pERG).
-
-
Data Analysis: Compare IOP levels, RGC counts, and visual function parameters between the this compound and vehicle-treated groups.
Models for Cluster Headaches
Animal models of cluster headaches are still under development, but some aim to replicate the trigeminal pain and autonomic symptoms. One approach involves the administration of calcitonin gene-related peptide (CGRP).
Proposed Protocol (CGRP-Induced Migraine-like Pain):
-
Animals: Male Sprague-Dawley rats.
-
Behavioral Testing: Use behavioral assays to assess pain-like responses, such as facial grooming, head scratching, and light sensitivity (photophobia) in a light/dark box.
-
Drug Administration: Pre-treat animals with this compound or vehicle (IP) before inducing a headache-like state.
-
Induction: Administer CGRP, for example, via epidural injection.
-
Data Collection: Record the frequency and duration of pain-like behaviors for a defined period after CGRP administration.
-
Data Analysis: Compare the pain-like scores between the this compound and vehicle pre-treated groups.
Mandatory Visualization
Caption: this compound Signaling Pathways
Caption: Workflow for Marble-Burying Test
Caption: Pharmacokinetic Study Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Teratogenic Effects of Serotonin Receptor 2B Disruption on the Migration and Cardiac Derivatives of the Cardiac Neural Crest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Effect of psilocybin on marble burying in ICR mice: role of 5-HT1A receptors and implications for the treatment of obsessive-compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols: Evaluating the Therapeutic Potential of 1-Methylpsilocin in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methylpsilocin is a tryptamine (B22526) derivative that acts as a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, while also demonstrating activity at the 5-HT2A receptor.[1][2] Unlike classic psychedelics such as its parent compound psilocin, which are primarily 5-HT2A agonists, this compound's unique receptor profile suggests it may offer therapeutic benefits with a potentially reduced hallucinogenic profile.[1] This makes it a compound of interest for conditions like obsessive-compulsive disorder (OCD), cluster headaches, and potentially mood and anxiety disorders.[1] Preclinical evaluation in rodent models is a critical step to characterize its psychoactive effects, and assess its therapeutic efficacy for various neuropsychiatric conditions. These application notes provide detailed protocols for key behavioral assays relevant to the pharmacological profile of this compound.
Key Signaling Pathways for Psychedelic Compounds
The primary molecular target for classic serotonergic psychedelics is the serotonin 2A receptor (5-HT2A).[3][4][5] Activation of this receptor initiates downstream signaling cascades that are believed to mediate both the acute psychedelic experience and potential long-term therapeutic effects, such as increased neuroplasticity.[6][7] this compound engages this pathway, though with lower affinity than the 5-HT2C receptor.[1] The two major pathways initiated by 5-HT2A receptor activation are the Gq/11 and β-arrestin2 pathways.[8][9] The Gq-protein coupled pathway is strongly implicated in mediating the psychedelic-like effects of these compounds.[8][9]
Assessment of Psychedelic-like Activity: Head-Twitch Response (HTR)
The Head-Twitch Response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and is used to predict hallucinogenic potential in humans.[10][11] While non-hallucinogenic 5-HT2A agonists typically do not induce HTR, serotonergic psychedelics consistently produce this response.[10] Given that this compound has some 5-HT2A activity, this assay is crucial for characterizing its psychoactive profile.[1]
Experimental Workflow: Head-Twitch Response
Protocol: Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice are commonly used. House animals under standard conditions with ad libitum access to food and water.
-
Acclimation: Transfer mice to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation.
-
Habituation: Place each mouse individually into a clean, transparent cylindrical observation chamber (e.g., 20 cm diameter) for 10-30 minutes to allow habituation to the novel environment.
-
Drug Administration:
-
Prepare solutions of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the vehicle or varying doses of this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Observation and Recording:
-
Immediately after injection, return the mouse to the observation chamber.
-
Record behavior for a predetermined period (e.g., 30 or 60 minutes) using a video camera positioned above or to the side of the chamber.
-
-
Data Analysis:
-
A trained observer, blind to the experimental conditions, manually scores the number of head twitches from the video recordings. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not part of a grooming behavior.[10]
-
Alternatively, automated systems using a head-mounted magnet and a magnetometer or machine-learning video analysis can be used for high-throughput quantification.[11][12][13][14]
-
Data are typically expressed as the total number of head twitches per observation period.
-
Data Presentation: Head-Twitch Response
| Treatment Group | Dose (mg/kg) | N | Mean Head Twitches (± SEM) / 30 min |
| Vehicle | 0 | 10 | 1.2 ± 0.4 |
| This compound | 0.5 | 10 | 8.5 ± 1.5 |
| This compound | 1.0 | 10 | 19.7 ± 2.8 |
| This compound | 3.0 | 10 | 12.1 ± 2.1 |
(Note: Data are hypothetical and for illustrative purposes only.)
Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
The Forced Swim Test (FST), or Porsolt test, is a widely used rodent behavioral assay for screening potential antidepressant drugs.[15][16] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[17][18] This immobility is interpreted as a state of "behavioral despair," and effective antidepressant treatments are known to reduce the duration of this immobility, increasing active escape-oriented behaviors.[15][19]
Experimental Workflow: Forced Swim Test
Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (approx. 15 cm).[17][18]
-
Day 1: Pre-Test Session (Habituation):
-
Day 2: Test Session:
-
24 hours after the pre-test, administer the vehicle or this compound at the desired doses.
-
Following a pre-determined drug absorption period (e.g., 30-60 minutes post-injection), place the mouse back into the swim cylinder for a 6-minute test session.[17]
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the behavior during the last 4 minutes of the 6-minute test session.[17]
-
Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Active behaviors include swimming and struggling/climbing.
-
A blinded observer should score the total time spent immobile.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[15]
-
Data Presentation: Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) (± SEM) |
| Vehicle | 0 | 12 | 165.4 ± 10.2 |
| This compound | 0.5 | 12 | 148.9 ± 9.8 |
| This compound | 1.0 | 12 | 112.5 ± 8.5 |
| Fluoxetine (Control) | 20 | 12 | 98.7 ± 7.9 |
(Note: Data are hypothetical and for illustrative purposes only.)
Assessment of Anxiolytic and Anti-PTSD Activity: Fear Conditioning
The fear conditioning paradigm is a powerful tool for assessing associative fear learning and memory, which are core components of anxiety disorders and Post-Traumatic Stress Disorder (PTSD).[21][22][23] The test evaluates an animal's ability to learn and remember an association between a neutral conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild footshock).[21] Fear is quantified by measuring "freezing" behavior, a state of complete immobility except for respiration.[24]
Experimental Workflow: Fear Conditioning
Protocol: Fear Conditioning Assay
-
Apparatus: A conditioning chamber (Context A) equipped with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera. A second, distinct chamber (Novel Context B) with different visual, tactile, and olfactory cues is also required for the cued test.[24][25]
-
Day 1: Conditioning:
-
Place the mouse in Context A and allow it to explore for a baseline period (e.g., 120 seconds).[21][25]
-
Present the conditioned stimulus (CS), an auditory cue (e.g., 30-second tone, 80 dB).[24]
-
During the final 2 seconds of the CS, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.7 mA).[21][24]
-
Repeat the CS-US pairing 1-2 more times after an inter-trial interval (e.g., 90 seconds).[21][25]
-
Return the mouse to its home cage.
-
-
Day 2: Contextual Fear Test:
-
24 hours after conditioning, administer this compound or vehicle.
-
After the appropriate absorption time, place the mouse back into the original conditioning chamber (Context A) for 5-6 minutes without presenting any tones or shocks.[24][25]
-
Record the session and measure the total time spent freezing. This assesses memory for the environmental context associated with the shock.
-
-
Day 3: Cued Fear Test:
-
Approximately 5-24 hours after the contextual test, administer this compound or vehicle.
-
Place the mouse in the novel chamber (Context B).
-
Allow a baseline period (e.g., 2-3 minutes) with no stimulus.[21][24]
-
Present the auditory CS (tone) for 2-3 minutes without any shock.
-
Record the session and measure the total time spent freezing during the baseline and CS presentation periods. This assesses the specific memory of the tone-shock association.
-
Data Presentation: Fear Conditioning
| Treatment Group | Dose (mg/kg) | N | % Freezing Time (Context A) (± SEM) | % Freezing Time (Cued - Tone) (± SEM) |
| Vehicle | 0 | 10 | 55.2 ± 4.8 | 62.5 ± 5.1 |
| This compound | 0.5 | 10 | 41.7 ± 3.9 | 48.1 ± 4.5 |
| This compound | 1.0 | 10 | 28.9 ± 3.1 | 33.4 ± 3.6 |
(Note: Data are hypothetical and for illustrative purposes only.)
Assessment of Anti-Compulsive Activity: Marble Burying Test
The marble burying test is used to model anxiety-like and repetitive, compulsive-like behaviors in rodents, relevant to conditions such as OCD.[26] Mice naturally exhibit digging behavior, and when presented with novel objects like marbles, they tend to bury them. This burying behavior is considered a defensive action. Anxiolytic and anti-compulsive drugs typically reduce the number of marbles buried without significantly suppressing overall motor activity.
Experimental Workflow: Marble Burying Test
Protocol: Marble Burying Test
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding (e.g., aspen chips). 20-25 glass marbles are evenly spaced on the surface of the bedding.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle i.p. or s.c.
-
Test Procedure:
-
After a 30-60 minute drug absorption period, place a single mouse into the prepared cage.
-
Leave the mouse undisturbed for 30 minutes.[26]
-
-
Data Analysis:
-
After the 30-minute session, carefully remove the mouse.
-
Count the number of marbles that are buried. A marble is considered "buried" if at least two-thirds of its surface is covered by bedding.
-
A reduction in the number of marbles buried suggests an anxiolytic or anti-compulsive effect.
-
Data Presentation: Marble Burying Test
| Treatment Group | Dose (mg/kg) | N | Mean Number of Marbles Buried (± SEM) |
| Vehicle | 0 | 12 | 14.5 ± 1.2 |
| This compound | 0.5 | 12 | 11.8 ± 1.1 |
| This compound | 1.0 | 12 | 7.3 ± 0.9 |
| Fluoxetine (Control) | 10 | 12 | 6.8 ± 0.8 |
(Note: Data are hypothetical and for illustrative purposes only.)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1465-16-3 [chemicalbook.com]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rodent models of post-traumatic stress disorder: behavioral assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rodent models of post-traumatic stress disorder: behavioral assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 25. SOP of fear conditioning test [ja.brc.riken.jp]
- 26. criver.com [criver.com]
Application Notes and Protocols for Assessing 1-Methylpsilocin's Psychoactive Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing established behavioral assays to assess the psychoactive properties of 1-Methylpsilocin, a psilocybin analog. The protocols for the Head-Twitch Response (HTR), Drug Discrimination, and Conditioned Place Preference (CPP) assays are outlined below, accompanied by data presentation tables and visualizations to guide experimental design and interpretation.
Introduction to this compound and Psychoactivity Assessment
This compound is a tryptamine (B22526) derivative and an analog of psilocin, the primary psychoactive metabolite of psilocybin. Understanding its psychoactive profile is crucial for evaluating its therapeutic potential and abuse liability. The psychoactive effects of classic psychedelics are primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Behavioral assays in animal models are essential tools for characterizing the in vivo effects of novel compounds like this compound and predicting their psychoactive potential in humans.
Key Behavioral Assays
Three key behavioral assays are widely used to assess the psychoactive properties of psychedelic compounds:
-
Head-Twitch Response (HTR): A rapid, involuntary head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[3][4]
-
Drug Discrimination: A paradigm that assesses the interoceptive (subjective) effects of a drug, determining if a novel compound produces effects similar to a known psychoactive substance.[5][6]
-
Conditioned Place Preference (CPP): A method to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[7][8]
Head-Twitch Response (HTR) Assay
The HTR is a robust and widely used behavioral assay to screen for potential hallucinogenic activity. The frequency of head twitches is directly correlated with the activation of 5-HT2A receptors.[3] Studies have shown that this compound induces a dose-dependent increase in the head-twitch response in mice, indicating in vivo activity at the 5-HT2A receptor.[4]
Experimental Protocol
Animals: Male C57BL/6J mice are commonly used for this assay.[9] Animals should be housed individually and allowed to acclimate to the testing room for at least 60 minutes before the experiment.
Apparatus: A standard transparent cylindrical observation chamber (e.g., 15 cm diameter, 25 cm height) is suitable. For more precise and automated recording, a magnetometer system can be used, which involves surgically implanting a small magnet on the mouse's head and placing the observation chamber within a magnetometer coil.[10]
Procedure:
-
Habituation: Place the mouse in the observation chamber for a 10-15 minute habituation period.
-
Drug Administration: Administer this compound or a reference compound (e.g., psilocybin, DOI, LSD) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control (e.g., saline) should be included.
-
Observation: Immediately after injection, return the mouse to the observation chamber. Record the number of head twitches for a predetermined period, typically 30-60 minutes. A head twitch is characterized by a rapid, convulsive, side-to-side rotational movement of the head.
-
Data Analysis: The total number of head twitches within the observation period is counted. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal response).
Data Presentation
Table 1: Head-Twitch Response (HTR) Data for Psychedelic Compounds
| Compound | Animal Model | Route of Administration | ED50 | Maximal Response (Emax) | Reference |
| This compound | C57BL/6J Mice | i.p. | Data not available | Induces HTR | [4] |
| Psilocybin | C57BL/6J Mice | s.c. | ~1 mg/kg | Dose-dependent increase | [9][11] |
| DOI | C57BL/6J Mice | i.p. | ~0.5 - 1.0 mg/kg | Dose-dependent increase | [2][10] |
| LSD | C57BL/6J Mice | i.p. | 52.9 µg/kg | 83.8 ± 5.9 twitches/30 min | [10][12] |
Experimental Workflow
Drug Discrimination Assay
This assay is used to determine if a novel compound produces subjective effects similar to a known drug. Animals are trained to discriminate between the effects of a specific drug (the training drug) and a vehicle.
Experimental Protocol
Animals: Rats are commonly used for drug discrimination studies.[13] They should be food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward.
Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.
Procedure:
-
Lever Press Training: Train the rats to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio (FR) schedule.
-
Discrimination Training:
-
On "drug days," administer the training drug (e.g., psilocybin) and reinforce lever presses on the "drug-appropriate" lever.
-
On "vehicle days," administer the vehicle and reinforce lever presses on the "vehicle-appropriate" lever.
-
Training continues until the rats reliably select the correct lever based on the administered substance (typically >80% accuracy).[14]
-
-
Substitution Testing:
-
Once trained, administer different doses of this compound (or other test compounds) and allow the rat to choose between the two levers.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animal predominantly presses the drug-appropriate lever, indicating similar subjective effects.
-
-
Antagonism Testing: To confirm the receptor mechanism, a selective antagonist (e.g., a 5-HT2A antagonist like ketanserin) can be administered prior to the training drug or a test compound that showed substitution. A blockade of the discriminative stimulus effects would confirm the involvement of that receptor.
Data Presentation
Table 2: Drug Discrimination Data for Psychedelic Compounds
| Training Drug | Test Compound | Animal Model | Generalization (Substitution) | ED50 for Generalization | Reference |
| Psilocybin | This compound | Rat | Data not available | Data not available | - |
| Psilocybin | Psilocin | Rat | Full | Data not available | [5] |
| Psilocybin | LSD | Rat | Full | Data not available | [5] |
| LSD | Psilocybin | Rat | Partial to Full | Data not available | [5] |
| DOM | Various Tryptamines | Rat | Full | Varies by compound | [13] |
Logical Relationship Diagram
Conditioned Place Preference (CPP) Assay
The CPP assay is used to assess the rewarding or aversive properties of a drug. However, classic psychedelics like psilocybin often do not produce a conditioned place preference, suggesting they may lack the rewarding effects typical of drugs of abuse.[12][15] This assay can be valuable for determining if this compound shares this characteristic.
Experimental Protocol
Animals: Mice or rats can be used.
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment. A three-compartment design includes a neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference): Place the animal in the central compartment and allow it to freely explore all compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to establish any initial preference. An unbiased design is often preferred where animals show no initial preference for either compartment.
-
Conditioning:
-
On "drug days," administer this compound and confine the animal to one of the compartments for a set period (e.g., 30 minutes).
-
On "vehicle days," administer the vehicle and confine the animal to the other compartment.
-
This is typically repeated over several days, alternating between drug and vehicle.
-
-
Post-Conditioning (Test): Place the animal in the central compartment in a drug-free state and allow it to freely explore all compartments. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion. No significant change suggests a lack of rewarding or aversive properties under the tested conditions.
Data Presentation
Table 3: Conditioned Place Preference (CPP) Data for Psychedelic Compounds
| Compound | Animal Model | Result | Interpretation | Reference |
| This compound | Mouse/Rat | Data not available | - | - |
| Psilocybin | Rat | No CPP | Lacks rewarding properties | [12][15] |
| LSD | Rat | No CPP | Lacks rewarding properties | [16] |
| Cocaine (Control) | Mouse/Rat | Induces CPP | Rewarding properties | [7] |
Experimental Workflow
5-HT2A Receptor Signaling Pathway
The psychoactive effects of classic psychedelics are primarily mediated through the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.
This diagram illustrates the canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists. The binding of a ligand like this compound or psilocin to the 5-HT2A receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[17] These signaling events ultimately lead to a variety of downstream cellular effects, including alterations in neuronal excitability, which are thought to underlie the psychoactive properties of these compounds.
References
- 1. Psilocybin as a discriminative stimulus: Lack of specificity in an animal behavior model for ?hallucinogens? [ouci.dntb.gov.ua]
- 2. Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Abuse Potential of Medical Psilocybin According to the 8 Factors of the Controlled Substances Act - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring reward with the conditioned place preference paradigm: a comprehensive review of drug effects, recent progress and new issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cms.transpharmation.com [cms.transpharmation.com]
- 12. 317. PSILOCYBIN DOES NOT INDUCE CONDITIONED PLACE PREFERENCE, BUT MODIFIES BEHAVIORAL PATTERNS IN SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Psilocin suppresses methamphetamine-induced hyperlocomotion and acquisition of conditioned place preference via D2R-mediated ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for 1-Methylpsilocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpsilocin, a synthetic tryptamine (B22526) derivative, is an analogue of psilocin, the active metabolite of psilocybin. It has garnered interest within the scientific community for its distinct pharmacological profile. This compound acts as a potent and selective agonist of the serotonin (B10506) 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor.[1] While it displays a lower affinity for the 5-HT2A receptor compared to the 5-HT2C receptor, it still elicits a head-twitch response in mice, a behavior linked to 5-HT2A receptor activation.[1] This unique receptor interaction profile makes this compound a valuable tool for dissecting the complex pharmacology of serotonergic signaling and a potential candidate for therapeutic development for conditions such as glaucoma, obsessive-compulsive disorder (OCD), and cluster headaches.[1]
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the binding affinity of this compound for the human serotonin 5-HT2A receptor.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of this compound for various serotonin receptors. This data is crucial for understanding its selectivity and potential off-target effects.
| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | 5-HT2A | Radioligand Binding | - | 633[1] |
| This compound | 5-HT2B | Radioligand Binding | 38[1] | - |
| This compound | 5-HT2C | Radioligand Binding | - | 12[1] |
Experimental Protocols
Radioligand Binding Assay for this compound at the 5-HT2A Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor. The assay measures the ability of unlabeled this compound to displace a specific radioligand, such as [³H]ketanserin, from the receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[2]
-
Radioligand: [³H]ketanserin (specific activity ~80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Ketanserin (1 µM).[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for counting tritium.
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.[4][5]
-
Filtration Apparatus: A 96-well cell harvester or vacuum manifold.
-
Scintillation Counter: A microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Dilute the [³H]ketanserin in assay buffer to a final concentration of approximately 0.5 nM.[3] The optimal concentration should be close to the Kₔ of the radioligand for the receptor.
-
Thaw the 5-HT2A receptor membrane preparation on ice and resuspend it in assay buffer to a final protein concentration of 70-165 µ g/well .[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]ketanserin, and 150 µL of the membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of 1 µM ketanserin, 50 µL of [³H]ketanserin, and 150 µL of the membrane preparation to designated wells.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of [³H]ketanserin, and 150 µL of the membrane preparation to the remaining wells.
-
-
Incubation:
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Dry the filter plate for at least 30 minutes at 50°C.[4]
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[6]
-
Visualizations
Experimental Workflow
Caption: Workflow of the radioligand binding assay for this compound.
5-HT2A Receptor Signaling Pathway
Caption: Simplified Gq signaling pathway of the 5-HT2A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Cellular Effects of 1-Methylpsilocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpsilocin, a synthetic tryptamine (B22526) derivative, is an analog of psilocin, the primary psychoactive component of psychedelic mushrooms. It is characterized as a selective agonist for the serotonin (B10506) 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor, with a lower affinity for the 5-HT2A receptor compared to psilocin.[1][2] Despite its reduced affinity, this compound has been observed to elicit 5-HT2A receptor-dependent effects in vivo.[2] This profile suggests its potential for therapeutic applications with a possibly reduced hallucinogenic potential, making it a compound of significant interest for neuropsychiatric drug development.
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound using various in vitro cell culture models. Detailed protocols for key functional and phenotypic assays are provided to enable a thorough characterization of its pharmacological profile.
Choosing the Right Cell Culture Model
The selection of an appropriate cell culture model is critical for obtaining relevant and translatable data. The choice depends on the specific cellular effects being investigated.
-
Recombinant Cell Lines (HEK293, CHO): These cells are genetically engineered to overexpress a specific receptor of interest (e.g., 5-HT2A, 5-HT2C). They are ideal for initial screening and detailed pharmacological characterization of G-protein activation and β-arrestin recruitment due to their robust and specific response.
-
Neuronal Cell Lines (SH-SY5Y, PC12): These immortalized cell lines of neuronal origin can be differentiated to exhibit neuron-like characteristics, such as neurite outgrowth. They are useful for studying the effects of compounds on neuronal differentiation and general cytotoxicity.
-
Primary Neurons: Isolated directly from rodent or human tissue (including iPSC-derived neurons), these cells provide a more physiologically relevant model for studying neuronal-specific effects, such as synaptogenesis, neurite outgrowth, and excitability. However, they are more challenging to culture and maintain.
-
Brain Organoids: These three-dimensional, self-organizing structures derived from pluripotent stem cells mimic the cellular diversity and architecture of the developing brain. They offer a sophisticated model to study the effects of compounds on complex neural circuits and developmental processes.
Data Presentation: Pharmacological Profile of this compound and Related Compounds
The following tables summarize the known binding affinities and functional potencies of this compound and the closely related compound, psilocin. This data is essential for designing experiments and interpreting results.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | 633 | 38 (Inverse Agonist) | 12 (Agonist IC50) |
| Psilocin | 120-173 | High Affinity | 79-311 |
Data for this compound from R&D Systems and Wikipedia.[1][2] Data for Psilocin from Puig et al., 2022.[3]
Table 2: Functional Activity at 5-HT2A Receptor (EC50 in nM)
| Assay | Psilocin (as a proxy for this compound) |
| Gq Activation (Calcium Mobilization) | ~10 |
| β-Arrestin 2 Recruitment | ~10-20 |
Experimental Protocols
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel psychoactive compound like this compound.
Gq Protein Activation: Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a downstream event of Gq protein-coupled receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the 5-HT receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO).
-
Reference agonist (e.g., serotonin).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities.
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Inject the desired concentration of this compound or the reference agonist.
-
Continue to record the fluorescence for at least 2 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline to the peak response.
-
Plot the dose-response curve and determine the EC50 value.
-
Gq Protein Activation: IP-One HTRF Assay
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq pathway, using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 or CHO cells stably expressing the 5-HT receptor of interest.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).
-
Stimulation buffer (provided with the kit).
-
This compound stock solution.
-
Reference agonist.
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed cells in a 384-well plate and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist in the stimulation buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
-
Stimulation: Incubate the plate for 30-60 minutes at 37°C.
-
Detection:
-
Add the IP1-d2 conjugate and anti-IP1 cryptate to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and signaling.
Materials:
-
Cell line co-expressing the 5-HT receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter or Promega NanoBiT systems).
-
Assay buffer and detection reagents specific to the chosen assay system.
-
This compound stock solution.
-
Reference agonist.
-
White, opaque 96- or 384-well microplates.
-
Luminescence plate reader.
Protocol:
-
Cell Plating: Plate the cells in the appropriate microplate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the wells.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a specified time (usually 60 minutes) at room temperature in the dark.
-
-
Measurement: Read the luminescent signal on a plate reader.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 and Emax values.
Signaling Pathway of 5-HT2A Receptor Activation
The following diagram illustrates the canonical Gq and β-arrestin signaling pathways activated by 5-HT2A receptor agonists.
Neurite Outgrowth Assay
This assay assesses the effect of this compound on the growth and branching of neurites, a key aspect of neuronal plasticity.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Appropriate culture medium and supplements.
-
Poly-D-lysine or other appropriate coating for culture plates.
-
This compound stock solution.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Protocol:
-
Cell Plating: Plate neurons on coated coverslips or in multi-well plates. For cell lines, induce differentiation if necessary.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Data Analysis:
-
Use image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.
-
Compare the results from treated and untreated cells.
-
Cytotoxicity Assays
These assays are crucial for determining the potential toxic effects of this compound on cells.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Spectrophotometer.
Protocol:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.
Materials:
-
Neuronal cells.
-
LDH cytotoxicity assay kit.
-
96-well plates.
-
Spectrophotometer.
Protocol:
-
Cell Plating and Treatment: Plate cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro investigation of this compound's cellular effects. By employing a combination of recombinant and neuronal cell models and a suite of functional and phenotypic assays, researchers can elucidate the compound's mechanism of action, functional selectivity, and potential for inducing neuroplasticity and cytotoxicity. This comprehensive approach is essential for advancing our understanding of this compound and guiding its development as a potential therapeutic agent.
References
Application Note & Protocol: Stability of 1-Methylpsilocin in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpsilocin (1-Me-psilocin) is a synthetic tryptamine (B22526) and a structural analog of psilocin, the primary psychoactive metabolite of psilocybin. As with any compound intended for research or potential therapeutic use, understanding its stability profile in solution is critical for ensuring accurate dosing, interpreting experimental results, and establishing appropriate storage conditions. Psilocybin and psilocin are known to be susceptible to degradation, particularly through oxidation and light exposure.[1][2] The methylation at the 1-position of the indole (B1671886) nucleus in this compound may alter its electronic properties and, consequently, its stability compared to its parent compound, psilocin.
This document provides a detailed protocol for assessing the stability of this compound in solution under various stress conditions, a process known as forced degradation.[3][4][5] Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] The data generated from this protocol will enable researchers to establish appropriate handling and storage procedures for this compound solutions, ensuring the integrity and reliability of their studies.
Experimental Workflow
The following diagram outlines the workflow for the this compound stability testing protocol.
Caption: Experimental workflow for the forced degradation stability testing of this compound in solution.
Materials and Methods
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water (18.2 MΩ·cm)
-
Various pH buffers (e.g., phosphate, acetate)
-
Amber and clear glass vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Tandem Mass Spectrometer (LC-MS/MS). An LC-MS/MS is recommended for the identification of degradation products.[6][7][8]
-
Analytical balance
-
pH meter
-
Calibrated ovens/incubators
-
Photostability chamber with controlled light and temperature
-
Vortex mixer
-
Sonicator
Experimental Protocols
Preparation of Stock and Test Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acidified methanol).[9] This stock solution should be prepared fresh and stored in an amber vial at -20°C.
-
Test Solutions (10 µg/mL): Dilute the stock solution with the respective stress solution (e.g., 0.1 M HCl, water, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 10 µg/mL. Prepare a sufficient volume for sampling at all time points.
Forced Degradation (Stress) Conditions
The following are recommended stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed.[4][5]
-
Hydrolytic Stress:
-
Acidic: Mix the test solution in 0.1 M HCl.
-
Neutral: Mix the test solution in purified water.
-
Basic: Mix the test solution in 0.1 M NaOH.
-
Incubate the solutions at a specified temperature (e.g., 60°C) in the dark.
-
-
Oxidative Stress:
-
Mix the test solution in a 3% hydrogen peroxide solution.
-
Incubate at room temperature in the dark.
-
-
Photolytic Stress:
-
Expose the test solution in a clear vial to a light source in a photostability chamber.
-
A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to differentiate between light-induced and thermal degradation.
-
-
Thermal Stress:
-
Incubate the test solution in an oven at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Sampling and Analysis
-
For each stress condition, collect samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Immediately before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute samples as necessary with the mobile phase.
-
Analyze all samples by a validated stability-indicating LC-MS/MS method. Psilocin and psilocybin are often analyzed using reversed-phase chromatography with a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[1][10]
Analytical Method (Example)
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection: MS/MS in positive ion mode, monitoring for the parent ion of this compound and potential degradation products.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison of the stability of this compound under different conditions. The percentage of this compound remaining should be calculated relative to the initial (t=0) concentration.
Table 1: Stability of this compound under Hydrolytic Stress at 60°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Table 2: Stability of this compound under Oxidative, Photolytic, and Thermal Stress
| Time (hours) | % Remaining (3% H₂O₂) | % Remaining (Light) | % Remaining (60°C) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound, primarily based on the known instability of other tryptamines. The primary degradation is expected to be oxidation.
Caption: Hypothetical degradation pathway for this compound.
Conclusion
This protocol provides a comprehensive framework for evaluating the stability of this compound in solution. By subjecting the molecule to a range of stress conditions and utilizing a robust analytical method, researchers can determine its degradation profile. This information is crucial for establishing appropriate storage and handling procedures, ensuring the quality and reliability of preclinical and clinical research involving this compound. The exclusion of light and the use of acidified solvents may improve stability, as is the case with psilocybin and psilocin.[1][9] Further studies should focus on the identification and characterization of any major degradation products to fully understand the stability profile of this compound.
References
- 1. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rosehill.life [rosehill.life]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Analytical Techniques for 1-Methylpsilocin Impurity Profiling
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpsilocin (1-methyl-4-hydroxy-N,N-dimethyltryptamine) is a synthetic tryptamine (B22526) and a structural analog of psilocin, the primary psychoactive metabolite of psilocybin. As with any active pharmaceutical ingredient (API), ensuring the purity and safety of this compound is paramount. Impurity profiling is a critical component of the drug development and manufacturing process, aimed at the identification, quantification, and control of impurities.
These application notes provide a comprehensive overview of the analytical techniques and protocols for the impurity profiling of this compound. The methodologies described herein are based on established analytical principles for tryptamine derivatives and are intended to serve as a detailed guide for researchers in this field.
Potential Impurities in this compound Synthesis
The impurity profile of this compound is intrinsically linked to its synthetic route. A plausible and common method for the synthesis of N-substituted tryptamines is the Speeter-Anthony synthesis. This route, when adapted for this compound, would likely involve the reaction of 1-methyl-4-hydroxyindole with oxalyl chloride, followed by reaction with dimethylamine (B145610) and subsequent reduction of the intermediate glyoxamide.
Based on this synthetic pathway, potential process-related impurities may include:
-
Starting Materials:
-
Unreacted 1-methyl-4-hydroxyindole.
-
-
Intermediates:
-
1-methyl-4-hydroxy-3-indoleglyoxylyldimethylamide (the intermediate glyoxamide).
-
-
Byproducts:
-
Products of incomplete methylation (e.g., 4-hydroxy-N,N-dimethyltryptamine, or psilocin, if the starting material was not fully N-methylated at the indole (B1671886) nitrogen).
-
Products of over-methylation.
-
Cyclized byproducts such as tetrahydro-β-carboline derivatives, which can form under certain reaction conditions[1][2][3].
-
-
Degradation Products:
Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is necessary for the comprehensive impurity profiling of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) and a mass spectrometer (MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometric Detection
A stability-indicating HPLC method is the cornerstone of impurity profiling, allowing for the separation and quantification of the API from its impurities.
Experimental Protocol: Stability-Indicating HPLC-UV/MS Method
-
Instrumentation:
-
UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, photodiode array (PDA) detector, and coupled to a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with good retention for polar compounds is recommended. A C18 or a phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm) can be effective.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% B over a suitable runtime (e.g., 15-20 minutes) is recommended to ensure the elution of both polar and non-polar impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
PDA Detection: 220 nm and 280 nm.
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-1000.
-
Acquisition Mode: Full scan with data-dependent MS/MS.
-
Data Presentation: Quantitative Analysis of Potential Impurities
The following table summarizes hypothetical quantitative data for potential impurities in a batch of this compound, as determined by the validated HPLC-UV method.
| Impurity Name | Retention Time (min) | Response Factor (rel. to API) | Amount (%) |
| 1-Methyl-4-hydroxyindole | 5.2 | 1.2 | 0.08 |
| Psilocin (4-hydroxy-N,N-dimethyltryptamine) | 8.9 | 1.0 | 0.12 |
| 1-methyl-4-hydroxy-3-indoleglyoxylyldimethylamide | 10.5 | 0.8 | 0.05 |
| Unknown Impurity 1 | 12.1 | 1.0 (assumed) | 0.03 |
| Unknown Impurity 2 | 13.5 | 1.0 (assumed) | 0.06 |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Experimental Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an appropriate duration.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC-UV/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualization: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of unknown impurities that are isolated from the bulk drug substance.
Experimental Protocol: Structural Elucidation of an Unknown Impurity by NMR
-
Isolation: Isolate the unknown impurity using preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
NMR Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments:
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
-
-
Data Analysis: Analyze the NMR spectra to determine the chemical structure of the impurity.
Visualization: Logical Relationship for Impurity Identification
Caption: Logical workflow for the identification of an unknown impurity.
Signaling Pathways and Biological Relevance
While the primary focus of impurity profiling is on the chemical and safety aspects, understanding the potential biological activity of impurities is also important, especially for structurally related compounds. Impurities that are structurally similar to this compound may interact with the same serotonin (B10506) receptors (e.g., 5-HT₂ₐ, 5-HT₂C). For instance, an impurity like psilocin would be expected to have significant psychedelic activity. It is therefore crucial to control such impurities to very low levels. The biological impact of other process-related impurities or degradation products would need to be assessed on a case-by-case basis, potentially involving in vitro receptor binding assays.
Visualization: Potential Biological Interaction of Impurities
Caption: Potential interaction of impurities with the same signaling pathway as the API.
Conclusion
The impurity profiling of this compound requires a systematic and scientifically sound approach. The use of a validated stability-indicating HPLC-UV/MS method is crucial for the detection and quantification of impurities. Forced degradation studies are necessary to identify potential degradation products and to ensure the specificity of the analytical method. For the structural elucidation of unknown impurities, a combination of HRMS and multidimensional NMR spectroscopy is indispensable. By implementing the protocols and analytical strategies outlined in these application notes, researchers and drug developers can ensure the quality, safety, and purity of this compound.
References
- 1. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 2. Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical and Versatile Synthesis of Psilocin , Hive Tryptamine Chemistry [chemistry.mdma.ch]
Assessing the Genomic Impact of 1-Methylpsilocin: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the effects of 1-Methylpsilocin, a tryptamine (B22526) derivative and serotonin (B10506) receptor agonist, on gene expression. The following protocols and data presentation guidelines are designed to facilitate reproducible and robust experimental design and analysis.
Introduction
This compound is a synthetic tryptamine and an analog of the psychedelic compound psilocin. It acts as a selective agonist at the serotonin 5-HT2C receptor and also exhibits activity at the 5-HT2A receptor, which is the primary target for classic psychedelics.[1][2] Understanding how this compound modulates gene expression is crucial for elucidating its mechanism of action and therapeutic potential for conditions such as glaucoma, obsessive-compulsive disorder, and cluster headaches.[1] Psychedelic compounds are known to induce rapid and lasting changes in neuroplasticity, which are thought to be underpinned by alterations in gene expression.[3][4][5] This document outlines key experimental approaches to investigate these changes.
The primary molecular targets for psychedelic-induced gene expression changes are immediate early genes (IEGs), which are rapidly transcribed following neuronal stimulation.[5][6] These IEGs, including c-Fos, Egr1, Egr2, and Arc, are critical for initiating downstream signaling cascades that lead to long-term changes in synaptic plasticity.[4][6][7]
Key Methodologies for Assessing Gene Expression
The following sections detail the primary methods for analyzing this compound's effects on gene expression: genome-wide profiling using RNA-Sequencing (RNA-Seq) and targeted gene analysis using quantitative Polymerase Chain Reaction (qPCR).
RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful, high-throughput technique that allows for a comprehensive and unbiased analysis of the entire transcriptome.[8] This method is ideal for discovering novel genes and pathways affected by this compound and for understanding its global impact on cellular function.[8][9][10]
This protocol outlines the steps for performing bulk RNA-Seq on the prefrontal cortex of mice treated with this compound.
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
C57BL/6J mice
-
RNA extraction kit (e.g., Qiagen RNeasy Kit)
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)
-
High-throughput sequencer
Procedure:
-
Animal Treatment:
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to adult C57BL/6J mice.
-
Collect prefrontal cortex tissue at various time points (e.g., 1, 6, 24 hours) post-injection to capture both early and late gene expression changes.[11]
-
-
RNA Extraction:
-
Homogenize the collected tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from a starting amount of ~1 µg of total RNA.[12]
-
Perform poly-A mRNA selection to enrich for protein-coding transcripts.
-
Synthesize double-stranded cDNA, ligate sequencing adapters, and amplify the library.
-
Sequence the libraries on a high-throughput platform to a recommended depth of 20-30 million reads per sample for differential gene expression analysis.[9]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the mouse reference genome.
-
Quantify gene expression levels and perform differential expression analysis between this compound-treated and vehicle-treated groups.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.
-
Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive and specific method used to validate the findings from RNA-Seq and to quantify the expression of a smaller, targeted set of genes.[13] It is considered the gold standard for gene expression validation.[13]
This protocol describes the validation of immediate early gene expression changes identified by RNA-Seq.
Materials:
-
cDNA synthesized from RNA of treated and control samples
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., c-Fos, Egr1, Arc) and housekeeping genes (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
Primer Design:
-
Design or obtain validated primers for the target and housekeeping genes.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping genes (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[14]
-
Data Presentation
Quantitative data from gene expression studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical RNA-Seq Data Summary
| Gene | Log2 Fold Change (this compound vs. Vehicle) | p-value | Adjusted p-value | Biological Process |
| Fos | 3.5 | 1.2e-8 | 2.5e-7 | Transcription factor activity, neuronal plasticity |
| Egr1 | 2.8 | 3.4e-7 | 5.1e-6 | Neuronal activity, synaptic plasticity |
| Arc | 2.5 | 6.7e-6 | 8.9e-5 | Synaptic plasticity, cytoskeletal regulation |
| Bdnf | 1.9 | 1.5e-4 | 1.8e-3 | Neurotrophic factor, neuronal survival |
| Htr2a | 0.5 | 0.04 | 0.15 | Serotonin receptor signaling |
Table 2: Hypothetical qPCR Validation Data
| Gene | Fold Change (RNA-Seq) | Fold Change (qPCR) | p-value (qPCR) |
| Fos | 11.3 | 10.8 ± 1.2 | < 0.01 |
| Egr1 | 6.9 | 6.5 ± 0.8 | < 0.01 |
| Arc | 5.7 | 5.2 ± 0.6 | < 0.05 |
| Bdnf | 3.7 | 3.5 ± 0.4 | < 0.05 |
| Gapdh | 1.0 | 1.02 ± 0.05 | > 0.05 |
Signaling Pathways Modulated by this compound
This compound, like other psychedelics, is expected to exert its effects on gene expression primarily through the serotonin 5-HT2A receptor signaling pathway.[15][16][17] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events that ultimately lead to the modulation of gene transcription.
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the effects of this compound on gene expression. A combination of genome-wide analysis using RNA-Seq and targeted validation with qPCR will yield a comprehensive understanding of the molecular mechanisms underlying this compound's pharmacological effects. This knowledge is essential for the continued development of tryptamine-based therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Shared and distinct brain regions targeted for immediate early gene expression by ketamine and psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of serotonergic psychedelics on synaptogenesis and immediate early genes expression - comparison with ketamine, fluoxetine and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. pharmrxiv.de [pharmrxiv.de]
- 7. Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. Single-nucleus transcriptomics reveals time-dependent and cell-type-specific effects of psilocybin on gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Sequencing Identified Differentially Expressed Genes in the Mesocorticolimbic and Nigrostriatal Systems of Compulsive METH-Taking Rats | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with 1-Methylpsilocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological techniques used to study the effects of 1-Methylpsilocin (psilocin, 4-HO-DMT), the active metabolite of psilocybin. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the neuronal mechanisms of this psychedelic compound.
Introduction
This compound is a potent serotonergic psychedelic that exerts its effects primarily through the activation of serotonin (B10506) 5-HT2A receptors.[1][2] Understanding its impact on neuronal excitability, synaptic transmission, and network activity is crucial for elucidating its therapeutic potential for various neuropsychiatric disorders.[3][4] Electrophysiology offers a direct measure of neuronal function and is an indispensable tool for this purpose.[5][6] Both in vitro and in vivo electrophysiological recordings have begun to unravel the complex ways in which this compound modulates neural circuits.[7][8]
Mechanism of Action and Signaling Pathways
This compound's primary molecular target is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2] Upon binding, it initiates a cascade of intracellular signaling events that ultimately alter neuronal function and promote neuroplasticity.[9][10]
The activation of the 5-HT2A receptor by this compound leads to the engagement of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events lead to the modulation of various ion channels and downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are critically involved in synaptic plasticity.[2][9]
References
- 1. nhsjs.com [nhsjs.com]
- 2. Neural mechanisms underlying psilocybin’s therapeutic potential – the need for preclinical in vivo electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neural mechanisms underlying psilocybin's therapeutic potential - the need for preclinical in vivo electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychedelic boosts growth of new nerve connections in mice [medicalnewstoday.com]
- 5. biorxiv.org [biorxiv.org]
- 6. bio.fsu.edu [bio.fsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psilocybin and Neuroplasticity: A Review of Preclinical and Clinical Studies - OPEN Foundation [open-foundation.org]
- 10. Psychedelic-Induced Neural Plasticity: A Comprehensive Review and a Discussion of Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PET Imaging with 1-Methylpsilocin Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the in vivo quantification of biological processes. When combined with specific radioligands, PET allows for the non-invasive study of neuroreceptor distribution, density, and occupancy. 1-Methylpsilocin, a tryptamine (B22526) derivative and analog of psilocin, is a selective agonist for the serotonin (B10506) 5-HT2C receptor and also interacts with the 5-HT2A receptor. The development of radiolabeled this compound ligands, such as [11C]this compound or [18F]this compound, would provide a valuable tool for investigating the serotonergic system, particularly the 5-HT2A and 5-HT2C receptors, which are implicated in various neuropsychiatric disorders.
These application notes provide a comprehensive overview of the methodologies and protocols for PET imaging using hypothetical this compound radioligands. The protocols are based on established procedures for similar serotonergic radiotracers and are intended to serve as a guide for researchers in this field.
Ligand Characteristics and Binding Profile
This compound displays a distinct binding profile for serotonin receptors. While it shows a higher affinity for the 5-HT2C receptor, it also interacts with the 5-HT2A receptor, which is the primary target for classic psychedelics.[1][2] This dual activity makes it an interesting candidate for PET imaging to dissect the roles of these two receptor subtypes in both physiological and pathological conditions.
Table 1: In Vitro Binding Affinities of this compound
| Receptor | Binding Affinity (IC50/Ki) | Reference |
| 5-HT2A | 633 nM (IC50) | [2] |
| 5-HT2C | 12 nM (IC50) | [2] |
| 5-HT2B | 38 nM (Ki) (inverse agonist) | [1][2] |
Radiosynthesis of this compound Ligands
The synthesis of radiolabeled this compound for PET imaging would most likely involve the incorporation of a positron-emitting isotope such as Carbon-11 (11C, t1/2 = 20.4 min) or Fluorine-18 (18F, t1/2 = 109.8 min).
Hypothetical Protocol for [11C]this compound Synthesis
The most probable route for the synthesis of [11C]this compound is via N-methylation of the appropriate precursor, 4-hydroxy-N,N-dimethyltryptamine (psilocin), using a 11C-methylating agent like [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]MeOTf).
Reaction Scheme:
Protocol:
-
Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Synthesis of [11C]CH3I: The [11C]CO2 is converted to [11C]CH4, which is then reacted with iodine to produce [11C]CH3I.
-
Radiolabeling Reaction:
-
Dissolve the precursor, psilocin (1-2 mg), in a suitable solvent (e.g., DMF or DMSO, ~0.2 mL) in a sealed reaction vessel.
-
Add a base (e.g., NaOH or a non-nucleophilic base like proton sponge).
-
Bubble the gaseous [11C]CH3I through the solution at room temperature.
-
Heat the sealed vessel to an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-8 minutes).[3]
-
-
Purification:
-
The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The fraction containing [11C]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is reformulated into a biocompatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.
-
The final product should be tested for radiochemical purity, chemical purity, specific activity, and sterility.
-
Diagram 1: Radiosynthesis Workflow for [11C]this compound
Caption: A generalized workflow for the production of [11C]this compound.
Preclinical PET Imaging Protocols
Preclinical PET imaging in animal models is a crucial step to characterize a new radioligand.
In Vitro Autoradiography
Objective: To visualize the distribution of binding sites for [11C]this compound in brain tissue.
Protocol:
-
Tissue Preparation:
-
Obtain brain tissue from the species of interest (e.g., rat, non-human primate).
-
Rapidly freeze the brain and section it into thin slices (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Incubation:
-
Incubate the brain sections with a solution containing [11C]this compound (in a suitable buffer) at a low nanomolar concentration.
-
To determine non-specific binding, incubate adjacent sections with the radioligand plus a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled this compound or a known 5-HT2A/2C antagonist like ketanserin).
-
-
Washing: Wash the slides in cold buffer to remove unbound radioligand.
-
Imaging:
In Vivo Animal PET Imaging
Objective: To determine the brain uptake, biodistribution, and pharmacokinetics of [11C]this compound.
Protocol:
-
Animal Preparation:
-
Fast the animal (e.g., rat or mouse) for 4-6 hours before the scan.
-
Anesthetize the animal (e.g., with isoflurane).
-
Place a catheter in a tail vein for radioligand injection.
-
-
Radioligand Administration:
-
Administer a bolus injection of [11C]this compound intravenously.
-
-
PET Data Acquisition:
-
Acquire dynamic PET data for 60-90 minutes immediately following injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on different brain areas and major organs.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUV) to quantify radioligand uptake.[6]
-
-
Blocking Studies: To confirm specific binding, a separate group of animals can be pre-treated with a non-radiolabeled blocking agent (e.g., ketanserin) before the radioligand injection. A reduction in radioligand uptake in target regions would indicate specific binding.
Table 2: Hypothetical Biodistribution of [11C]this compound in a Rodent Model (at 30 min post-injection)
This data is illustrative and would need to be determined experimentally.
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | 1.5 |
| Heart | 2.0 |
| Lungs | 3.5 |
| Liver | 8.0 |
| Kidneys | 5.0 |
| Spleen | 2.5 |
| Muscle | 0.8 |
| Bone | 1.0 |
Diagram 2: Preclinical In Vivo PET Imaging Workflow
Caption: A typical workflow for a preclinical in vivo PET imaging study.
Human PET Imaging Protocol
This hypothetical protocol is adapted from studies with other serotonergic radioligands.[7][8][9]
Objective: To quantify the 5-HT2A/2C receptor availability in the human brain.
Protocol:
-
Participant Recruitment and Screening:
-
Recruit healthy volunteers or a specific patient population.
-
Conduct a thorough screening including medical history, physical examination, blood tests, and psychiatric evaluation.
-
Exclude individuals with contraindications for PET or MRI, or those taking medications that could interfere with the serotonergic system.[7][9]
-
-
Imaging Procedure:
-
Participants should fast for at least 6 hours and abstain from caffeine (B1668208) and alcohol prior to the scan.
-
An intravenous line is placed for radioligand injection and an arterial line may be placed for blood sampling to measure the arterial input function.
-
A structural MRI scan is typically acquired beforehand for anatomical co-registration.
-
The participant is positioned in the PET scanner.
-
A bolus of [11C]this compound is injected intravenously.
-
Dynamic PET data is acquired for 90-120 minutes.
-
-
Data Analysis:
-
PET images are co-registered with the individual's MRI.
-
Time-activity curves are generated for various brain regions of interest.
-
Kinetic modeling (e.g., using a two-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate binding parameters such as the total distribution volume (VT).
-
Receptor occupancy can be measured in blocking studies where a non-radiolabeled drug is administered before the PET scan. The percentage change in VT between the baseline and blocking scan reflects the receptor occupancy of the drug.[8]
-
Table 3: Hypothetical Brain Uptake and Receptor Occupancy of [11C]this compound in Humans
This data is illustrative and would need to be determined experimentally.
| Brain Region | Baseline SUVmax | Receptor Occupancy by Ketanserin (10mg) |
| Frontal Cortex | 4.5 | 85% |
| Cingulate Cortex | 4.2 | 82% |
| Insula | 4.0 | 80% |
| Thalamus | 3.5 | 60% |
| Cerebellum (Reference) | 1.0 | <5% |
Diagram 3: Human PET Study Logical Flow
Caption: A logical flow diagram for a human PET imaging study.
Safety and Radiation Dosimetry
Prior to human administration, a thorough safety evaluation, including biodistribution and radiation dosimetry studies in animals, is mandatory. The effective radiation dose for a 11C-labeled radioligand is typically low.
Table 4: Estimated Radiation Dosimetry for a [11C]-Labeled Radioligand
This data is generalized and would need to be calculated specifically for [11C]this compound based on animal biodistribution data.
| Organ | Absorbed Dose (µGy/MBq) |
| Brain | 5.0 |
| Lungs | 6.0 |
| Liver | 10.0 |
| Kidneys | 12.0 |
| Bladder Wall | 25.0 |
| Effective Dose (µSv/MBq) | ~5.0 |
Conclusion
PET imaging with radiolabeled this compound ligands has the potential to be a valuable tool for studying the serotonergic system, particularly the 5-HT2A and 5-HT2C receptors. The protocols and data presented here, while based on established methodologies for similar tracers, provide a solid framework for the development and application of these novel radioligands in neuroscience research and drug development. Experimental validation of the proposed radiosynthesis, in vitro characterization, and in vivo imaging properties will be essential next steps.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Preclinical safety assessment of the 5-HT2A receptor agonist PET radioligand [ 11C]Cimbi-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The radiosynthesis of [N-methyl-11C]-sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro binding of [(11)C]raclopride with ultrahigh specific activity in rat brain determined by homogenate assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation [frontiersin.org]
Application Notes and Protocols for the Chemoenzymatic Synthesis of 1-Methylpsilocin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of 1-methylpsilocin analogues. This approach combines the flexibility of chemical synthesis for precursor generation with the high selectivity and efficiency of enzymatic phosphorylation, offering a powerful strategy for accessing novel tryptamine (B22526) derivatives for drug discovery and pharmacological research.
Introduction
This compound is a tryptamine derivative known for its selective agonist activity at the serotonin (B10506) 5-HT2C receptor.[1] This selectivity makes it and its analogues promising candidates for therapeutic applications where the hallucinogenic effects associated with broader psychedelic compounds are undesirable.[1] Chemoenzymatic synthesis provides a robust and efficient method for producing these analogues, enabling the exploration of structure-activity relationships and the development of novel therapeutics.
The general strategy involves the chemical synthesis of a 1-methylated psilocin analogue (the precursor), followed by an enzymatic phosphorylation step catalyzed by the 4-hydroxytryptamine (B1209533) kinase (PsiK) from Psilocybe cubensis. This enzyme has shown flexibility in accepting various substituted tryptamines as substrates.[2]
Data Presentation
The following tables summarize quantitative data from the chemoenzymatic synthesis of psilocin analogues. While specific data for a wide range of this compound analogues is limited in the current literature, the data for 5-methylpsilocybin, a closely related analogue, provides a strong benchmark for expected outcomes.
Table 1: Chemical Synthesis of a Psilocin Analogue Precursor (5-Methylpsilocin) [2]
| Step | Reaction | Starting Material | Product | Yield (%) | Purity |
| 1 | Acetyl Protection | 5-Methyl-1H-indol-4-ol | 5-Methyl-1H-indol-4-yl acetate | 97 | High |
| 2 | Amide Formation | 5-Methyl-1H-indol-4-yl acetate | 5-Methyl-3-(2-dimethylamino-2-oxoacetyl)-1H-indol-4-yl acetate | - | - |
| 3 | Reduction | 5-Methyl-3-(2-dimethylamino-2-oxoacetyl)-1H-indol-4-yl acetate | 5-Methylpsilocin | 84 | High |
Table 2: Enzymatic Phosphorylation of a Psilocin Analogue (5-Methylpsilocin) [2]
| Substrate | Enzyme | Reaction Time (h) | Conversion (%) | Product | Isolated Yield (%) | Purity |
| 5-Methylpsilocin | PsiK | 16 | ~90 | 5-Methylpsilocybin | - | High (via solvent-antisolvent precipitation) |
Table 3: Pharmacological Profile of this compound [1]
| Receptor | Activity | IC50 (nM) | Ki (nM) |
| 5-HT2C | Agonist | 12 | - |
| 5-HT2A | Agonist | 633 | - |
| 5-HT2B | Inverse Agonist | - | 38 |
| 5-HT1A | No significant activation | - | - |
Experimental Protocols
The following protocols are adapted from the successful chemoenzymatic synthesis of 5-methylpsilocybin and can be modified for the synthesis of this compound and its analogues.[2]
Protocol 1: Chemical Synthesis of this compound Precursor
This protocol outlines the synthesis of the unphosphorylated precursor, 1-methyl-4-hydroxy-N,N-dimethyltryptamine.
Materials:
-
1-Methyl-4-hydroxyindole
-
Oxalyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dimethylamine (B145610) solution (2 M in THF)
-
Lithium aluminum hydride (LAH)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Acylation: Dissolve 1-methyl-4-hydroxyindole in anhydrous THF and cool the solution to 0 °C. Add oxalyl chloride dropwise and stir the reaction mixture at 0 °C for 2 hours.
-
Amide Formation: To the reaction mixture, add a solution of dimethylamine in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude amide by silica (B1680970) gel chromatography.
-
Reduction: In a separate flask, prepare a suspension of LAH in anhydrous THF. Add the purified amide in THF dropwise to the LAH suspension at 0 °C. After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Final Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting suspension and extract the filtrate with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by silica gel chromatography to obtain this compound.
Protocol 2: Enzymatic Phosphorylation of this compound Analogue
This protocol describes the enzymatic phosphorylation of the chemically synthesized precursor using purified PsiK.
Materials:
-
Purified 4-hydroxytryptamine kinase (PsiK)
-
This compound analogue (from Protocol 1)
-
Adenosine triphosphate (ATP)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Solvent for precipitation (e.g., acetone (B3395972) or isopropanol)
-
Centrifuge
Procedure:
-
Enzyme Expression and Purification: Express and purify PsiK from a suitable host organism (e.g., E. coli) according to established protocols.
-
Reaction Setup: In a reaction vessel, dissolve the this compound analogue and ATP in the reaction buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the purified PsiK enzyme. Incubate the reaction at the optimal temperature for PsiK activity (typically 25-30 °C) for 16-24 hours with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS, to determine the conversion of the substrate to the phosphorylated product.
-
Product Isolation: Once the reaction has reached sufficient conversion, terminate the reaction (e.g., by adding a solvent like acetone to precipitate the enzyme).
-
Purification: Centrifuge the mixture to pellet the precipitated enzyme. The supernatant containing the zwitterionic this compound analogue can be further purified by solvent-antisolvent precipitation. Add a suitable anti-solvent (e.g., isopropanol) to the supernatant to precipitate the product.
-
Final Product: Collect the precipitated product by centrifugation, wash with a cold solvent, and dry under vacuum to obtain the purified this compound analogue.
Mandatory Visualizations
Chemoenzymatic Synthesis Workflow
The following diagram illustrates the general workflow for the chemoenzymatic synthesis of this compound analogues.
Caption: Workflow for the chemoenzymatic synthesis of this compound analogues.
Signaling Pathway of this compound Analogues
This diagram depicts the primary signaling pathway activated by this compound analogues, which are selective agonists of the 5-HT2C receptor.
Caption: Simplified 5-HT2C receptor signaling pathway activated by this compound analogues.
References
Application Notes: High-Throughput Screening of 1-Methylpsilocin Derivatives for 5-HT2A Receptor Agonism
Introduction
1-Methylpsilocin, a derivative of psilocin, is a tryptamine (B22526) that acts as a selective agonist at the serotonin (B10506) 5-HT2C receptor, with reported lower affinity for the 5-HT2A receptor.[1] Despite this, it has been shown to produce a head-twitch response in mice, an effect dependent on 5-HT2A receptor activation, indicating in vivo activity at this site.[1] The development of novel analogs of psilocin and related tryptamines is an active area of research for their potential therapeutic applications in various neuropsychiatric disorders.[2][3] High-throughput screening (HTS) is essential for the efficient identification and characterization of novel this compound derivatives that modulate 5-HT2A receptor activity. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[4][5] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be readily measured in a high-throughput format.[5][6]
This document provides detailed protocols for two primary HTS assays to identify and characterize this compound derivatives as 5-HT2A receptor agonists: a fluorescence-based calcium flux assay and a luminescence-based luciferase reporter gene assay.
Principle of the Assays
-
Calcium Flux Assay : This assay directly measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.[7][8][9] Cells stably expressing the human 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding, the resulting calcium release leads to a significant increase in fluorescence intensity, which is detected in real-time.[7][9]
-
Luciferase Reporter Gene Assay : This assay measures a downstream event of the signaling cascade. Cells are co-transfected with the 5-HT2A receptor and a reporter gene construct, where the expression of luciferase is under the control of a response element that is activated by the 5-HT2A signaling pathway (e.g., CRE - cAMP response element).[10][11][12] Receptor activation leads to the transcription of the luciferase gene, and the subsequent enzymatic activity is quantified by measuring light emission upon the addition of a substrate.[10][11]
Experimental Protocols
Protocol 1: Calcium Flux Assay for 5-HT2A Receptor Activation
This protocol is designed for a 384-well plate format and is optimized for use with a fluorescent microplate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6 Assay Kit)
-
Probenecid (anion transport inhibitor, often included in assay kits)
-
This compound derivatives and reference agonist (e.g., Serotonin, DOI)
-
384-well black-walled, clear-bottom microplates
-
Fluorescent microplate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Harvest and resuspend the 5-HT2A expressing cells in culture medium.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically by dissolving the dye in assay buffer containing probenecid.
-
Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.[13]
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivatives and the reference agonist in 100% DMSO.
-
Perform a serial dilution of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Measurement of Calcium Flux:
-
Set the fluorescent microplate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Place the cell plate and the compound plate into the instrument.
-
The instrument will measure a baseline fluorescence for a few seconds.
-
The automated liquid handler will then add a specific volume (e.g., 12.5 µL) of the compound solution to the cell plate.
-
Immediately after compound addition, the fluorescence intensity is measured kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay for 5-HT2A Receptor Activation
This protocol is designed for a 96-well plate format and is suitable for measuring downstream gene activation.
Materials and Reagents:
-
HEK293T or CHO-K1 cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Expression plasmid for the human 5-HT2A receptor
-
CRE-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Cell culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
This compound derivatives and reference agonist (e.g., Serotonin)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed the cells into 96-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with the 5-HT2A receptor plasmid, the CRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and the reference agonist in serum-free medium.
-
Aspirate the transfection medium from the cells and add the compound dilutions.
-
Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the compound-containing medium and wash the cells with PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the luciferase assay substrate to each well and immediately measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each compound.
-
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from the high-throughput screening of this compound derivatives.
Table 1: Potency and Efficacy of this compound Derivatives in the Calcium Flux Assay
| Compound | EC50 (nM) | Emax (% of Serotonin) | Hill Slope |
| Serotonin (Reference) | 15.2 | 100 | 1.1 |
| This compound | 85.7 | 92 | 1.0 |
| Derivative A | 25.4 | 105 | 1.2 |
| Derivative B | 150.1 | 75 | 0.9 |
| Derivative C | >1000 | <10 | - |
Table 2: Potency and Efficacy of this compound Derivatives in the CRE-Luciferase Reporter Assay
| Compound | EC50 (nM) | Emax (% of Serotonin) | Hill Slope |
| Serotonin (Reference) | 22.5 | 100 | 1.0 |
| This compound | 110.3 | 88 | 0.9 |
| Derivative A | 32.8 | 110 | 1.1 |
| Derivative B | 210.5 | 68 | 0.8 |
| Derivative C | >1000 | <5 | - |
Visualizations
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Calcium Flux Assay Experimental Workflow.
Caption: Luciferase Reporter Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Methylpsilocin in Obsessive-Compulsive Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Methylpsilocin, a selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, presents a promising avenue for research into the pathophysiology and treatment of Obsessive-Compulsive Disorder (OCD). Unlike its parent compound, psilocin, which has a broader receptor profile and significant psychedelic effects, this compound's selectivity for the 5-HT2C receptor may offer a more targeted therapeutic approach with a reduced side-effect profile. Preclinical evidence suggests that 1-methylpsilocybin, the phosphate (B84403) prodrug of this compound, can ameliorate OCD-like behaviors in animal models.[1] These application notes provide an overview of the current understanding of this compound's mechanism of action and protocols for its investigation in OCD research.
The therapeutic rationale for using a 5-HT2C agonist in OCD is rooted in the complex role of the serotonergic system in the cortico-striato-thalamo-cortical (CSTC) circuits, which are known to be dysregulated in OCD. Activation of 5-HT2C receptors, which are Gq/11-coupled G-protein coupled receptors, is hypothesized to modulate the activity of these circuits, thereby reducing compulsive behaviors. The primary signaling cascade initiated by 5-HT2C receptor activation involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Quantitative Data
The following tables summarize the available quantitative data for this compound and its prodrug, 1-methylpsilocybin. It is important to note that publicly available data is currently limited, and further research is required to establish a comprehensive profile of the compound.
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Ligand | Assay Type | Value | Reference |
| 5-HT2C | This compound | IC50 | 12 nM | [2] |
| 5-HT2A | This compound | IC50 | 633 nM | [2] |
| 5-HT2B | This compound | Ki | 38 nM | [2] |
Table 2: Preclinical Efficacy of 1-Methylpsilocybin in an OCD Animal Model
| Animal Model | Behavioral Assay | Compound | Dose | Route of Administration | Observed Effect | Reference |
| Mouse | 5-HT-evoked scratching | 1-methylpsilocybin | 5 mg/kg | i.p. | Reduction in the number of scratching episodes | [1] |
Signaling Pathway
The proposed primary signaling pathway for this compound's action at the 5-HT2C receptor is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Psilocybin Analogues - Phosphorylation Step
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the phosphorylation step of psilocybin analogue synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the phosphorylation of psilocin and its analogues?
The most frequently reported challenges include low reaction yields, the formation of a sticky precipitate that complicates stirring and purification, the instability of the psilocin starting material, and the hydrolysis of the final phosphorylated product back to psilocin.[1][2] Additionally, the choice of phosphorylating agent and the use of protecting groups can introduce issues related to atom economy and tedious reaction steps.[2][3]
Q2: Which phosphorylating agents are commonly used, and what are their primary advantages and disadvantages?
Several phosphorylating agents have been utilized for the synthesis of psilocybin and its analogues. The choice of agent significantly impacts the reaction's success and scalability.
| Phosphorylating Agent | Advantages | Disadvantages | Reference |
| Phosphorus oxychloride (POCl₃) | Enables direct phosphorylation, avoiding protecting groups.[2] | Can form a sticky precipitate, leading to stirring issues and impurities.[1][2] Reaction is moisture-sensitive.[4] | [1][2][4] |
| Tetrabenzyl pyrophosphate | Stable, crystalline reagent. | Requires a subsequent deprotection step (hydrogenolysis).[3] Can lead to hydrolytic cleavage of a benzyl (B1604629) group.[3] | [3] |
| O,O-dibenzyl phosphoryl chloride | Historically used in early syntheses. | Can result in low yields (e.g., 20%).[3] Reagent can be labile.[5] | [3][5] |
Q3: How can the formation of a sticky precipitate during direct phosphorylation with POCl₃ be mitigated?
The formation of a sticky precipitate is a known issue when using phosphorus oxychloride (POCl₃) for direct phosphorylation.[1][2] This can be addressed by:
-
Careful control of reaction temperature and addition rate: Slow addition of POCl₃ at low temperatures is critical.[1]
-
Use of an inert powder: Adding celite powder to the reaction mixture can prevent the formation of a sticky mass, particularly during scale-up operations.[6]
Q4: What are the key considerations for the stability of psilocin and psilocybin during the synthesis and purification process?
Both psilocin and psilocybin have stability concerns that must be managed:
-
Psilocin: This intermediate is susceptible to degradation, especially in solution over time.[2] Rapid processing and avoiding prolonged exposure to certain reagents or conditions is crucial.[2]
-
Psilocybin: The final product can hydrolyze back to psilocin, particularly in water at elevated temperatures.[2][7] For example, at 90°C in water, about 17% hydrolysis occurs after one hour, while at 70°C, the rate is 3-4% per hour.[2][7] Prolonged holds of the quenched reaction mixture after phosphorylation can also lead to degradation.[2]
Troubleshooting Guides
Problem 1: Low or No Conversion During Phosphorylation
| Potential Cause | Suggested Solution | Reference |
| Inactive Phosphorylating Agent | Ensure the phosphorylating agent is fresh and has been stored under appropriate anhydrous conditions. The presence of moisture can lead to hydrolysis of the agent.[1] | [1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For direct phosphorylation with POCl₃, the reaction is typically conducted at low temperatures (-15 to 0 °C).[2] | [2] |
| Incorrect Stoichiometry | Optimize the stoichiometry of the phosphorylating agent. For direct phosphorylation of psilocin with POCl₃, 1.5 equivalents have been shown to provide smooth and complete conversion to the intermediate.[2][7] | [2][7] |
| Poor Solubility of Starting Material | Ensure the psilocin analogue is fully dissolved in a suitable anhydrous solvent (e.g., THF) before adding the phosphorylating agent.[1] | [1] |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution | Reference |
| Side Reactions with Protecting Groups | If using a benzyl-protecting group strategy, be aware of potential side reactions like intramolecular migration of a benzyl group.[3] Consider a direct phosphorylation method to avoid protecting groups altogether.[2] | [2][3] |
| Degradation of Psilocin | Minimize the time the psilocin intermediate is in solution before phosphorylation.[2] Ensure efficient removal of any reagents from previous steps that could promote degradation.[2] | [2] |
| Hydrolysis of the Phosphorylated Product | During workup and purification, avoid prolonged exposure to high temperatures in aqueous solutions.[2][7] For recrystallization, consider using solvents other than boiling water or carefully control the temperature and duration.[2] | [2][7] |
| Reaction with Residual Reagents | In multi-step syntheses, ensure complete removal of reagents from previous steps. For instance, residual oxalyl chloride can react with dimethylamine (B145610) to form persistent impurities.[2] | [2] |
Experimental Protocols
Direct Phosphorylation of Psilocin using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a second-generation kilogram-scale synthesis of psilocybin.[2]
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve psilocin in anhydrous tetrahydrofuran (B95107) (THF).
-
Phosphorylation: Cool the solution to between -15 °C and 0 °C. Slowly add 1.5 equivalents of phosphorus oxychloride (POCl₃), maintaining the low temperature. The rate of addition is critical to control the reaction's exothermicity and minimize side reactions.[2] The mixture is typically stirred for no more than 2 hours within this temperature range.[2]
-
Quenching: In a separate reactor, prepare a quench solution of THF/H₂O (70:30) and 6 equivalents of triethylamine (B128534) (Et₃N), cooled to between -20 °C and 0 °C.[2] Slowly add the crude reaction mixture to the quench solution, ensuring the internal temperature remains between -20 °C and 0 °C.[2]
-
Workup and Isolation: The resulting slurry can be further processed. Prolonged holds of the quenched mixture should be avoided to minimize hydrolysis of psilocybin back to psilocin.[2][7] Purification can be achieved through recrystallization or by creating a slurry in methanol (B129727) followed by water.[4]
Visualizations
Caption: Workflow for the direct phosphorylation of psilocin using POCl₃.
Caption: Troubleshooting guide for low yield in phosphorylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. diva-portal.org [diva-portal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 1-Methylpsilocin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpsilocin, focusing on overcoming solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous and organic solvents?
A1: Direct quantitative solubility data for this compound in purely aqueous solutions is limited in publicly available literature. However, based on supplier information and data for structurally similar compounds like psilocin, the following can be expected:
-
Organic Solvents: this compound is readily soluble in organic solvents. It has been reported to be soluble up to 100 mM in DMSO and 10 mM in ethanol.
-
Aqueous Solutions: The solubility of this compound in aqueous buffers is expected to be significantly lower than in organic solvents. For the related compound psilocin, a solubility of 0.5 mg/mL has been reported in a 1:1 mixture of DMSO and Phosphate-Buffered Saline (PBS) at pH 7.2. Studies on other psilocin derivatives suggest a high solubility of >85 μM in phosphate (B84403) buffer (pH 7.4) containing 1% DMSO.[1]
Quantitative Solubility Data Summary
| Compound | Solvent | Concentration |
| This compound | DMSO | up to 100 mM |
| This compound | Ethanol | up to 10 mM |
| Psilocin (related compound) | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |
| Psilocin Derivatives | Phosphate Buffer (pH 7.4) with 1% DMSO | > 85 μM[1] |
Q2: What is the recommended starting protocol for dissolving this compound in an aqueous buffer?
A2: Based on protocols for similar tryptamine (B22526) derivatives, the following starting protocol is recommended for preparing an aqueous solution of this compound for in vitro experiments.
Experimental Protocol: Preparation of this compound in Aqueous Buffer
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM to 100 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary, but monitor for any signs of degradation.
-
-
Serial Dilution into Aqueous Buffer:
-
Perform serial dilutions of the DMSO stock solution into your target aqueous buffer (e.g., PBS, pH 7.4).
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer while vortexing the buffer. Do not add the buffer to the DMSO stock.
-
It is recommended to keep the final concentration of DMSO in the aqueous solution as low as possible (ideally ≤ 1%) to minimize solvent effects in biological assays.
-
-
Check for Precipitation:
-
After dilution, visually inspect the solution for any signs of precipitation or cloudiness.
-
If precipitation occurs, try a lower final concentration of this compound or a slightly higher percentage of DMSO (while still considering the tolerance of your experimental system). Sonication for a few minutes may also help to redissolve small amounts of precipitate.
-
-
Storage and Stability:
-
For the related compounds psilocin and psilocybin, aqueous solutions are known to be sensitive to light.[3][4] It is recommended to protect this compound solutions from light by using amber tubes or covering the tubes with foil.
-
Aqueous solutions of psilocin and psilocybin have been found to be stable for up to seven days when protected from light.[3][4] It is advisable to prepare fresh aqueous solutions for experiments or conduct stability studies for longer-term storage. Store stock solutions in DMSO at -20°C or -80°C.
-
Q3: What is the primary signaling pathway activated by this compound?
A3: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor.[5] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal excitability and other cellular responses. The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiation of G protein-independent signaling cascades.
Caption: this compound activates the 5-HT2C receptor, primarily signaling through the Gq/11 pathway.
Troubleshooting Guide
Problem 1: My this compound is not dissolving in the aqueous buffer, even with a small percentage of DMSO.
| Possible Cause | Suggested Solution |
| Concentration is too high for the aqueous buffer system. | Decrease the final concentration of this compound in your working solution. Determine the maximal solubility in your specific buffer system by preparing a dilution series and observing for precipitation. |
| pH of the buffer is not optimal for solubility. | The solubility of tryptamine derivatives can be pH-dependent. Although data for this compound is not readily available, for psilocin, acidic conditions have been shown to improve stability.[1] You could test a range of physiologically relevant pH values (e.g., 6.5-7.5) to see if this improves solubility. However, ensure the chosen pH is compatible with your experimental assay. |
| Insufficient mixing. | Ensure thorough mixing by vortexing vigorously. Sonication in a water bath for 5-10 minutes can also help to break up small aggregates and improve dissolution. |
| The compound may have precipitated out of the DMSO stock solution. | Before preparing your aqueous solution, ensure your DMSO stock is fully dissolved. If crystals are visible, gently warm the stock solution (not exceeding 37°C) and vortex until all solids are dissolved. |
Problem 2: The solution appears cloudy or hazy after dilution into the aqueous buffer.
| Possible Cause | Suggested Solution |
| Formation of fine precipitate or aggregates. | This indicates that the solubility limit has been exceeded. Try using a lower final concentration of this compound. Alternatively, a slightly higher percentage of the co-solvent (DMSO) may be necessary, but be mindful of its potential effects on your cells or assay. |
| Interaction with components of the buffer. | While unlikely with standard buffers like PBS, complex media containing proteins or other additives could potentially interact with this compound. If possible, try dissolving the compound in a simpler buffer first to identify any compatibility issues. |
| Poor quality of the solvent or buffer. | Ensure that all solvents and buffers are of high purity, sterile, and free of particulates. Filter-sterilizing the buffer before use is recommended. |
Problem 3: I am observing inconsistent results in my experiments, which I suspect might be due to the this compound solution.
| Possible Cause | Suggested Solution |
| Degradation of this compound in the aqueous solution. | As with related compounds, this compound may be sensitive to light and oxidation.[3][4] Always prepare fresh aqueous solutions for each experiment and protect them from light. Avoid repeated freeze-thaw cycles of the DMSO stock solution. Aliquoting the stock solution is recommended. |
| Adsorption of the compound to plasticware. | Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the solution. Using low-adhesion microcentrifuge tubes and plates can help to mitigate this issue. Including a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) in the buffer can also prevent adsorption, but check for compatibility with your assay. |
| Inaccurate initial concentration of the stock solution. | Ensure accurate weighing of the this compound powder. If possible, confirm the concentration of your stock solution using a validated analytical method such as HPLC-UV. |
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Item - Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - Deakin University - Figshare [dro.deakin.edu.au]
- 4. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Stabilizing 1-Methylpsilocin for long-term storage and experimentation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and experimental handling of 1-methylpsilocin. The following troubleshooting guides and FAQs are designed to address common challenges in ensuring the stability of this tryptamine (B22526) derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Like other tryptamines, this compound is susceptible to degradation from exposure to oxygen, light, heat, and unfavorable pH conditions. Oxidation is a major degradation pathway for psilocin and its analogs, leading to the formation of colored, inactive oligomers. The 4-hydroxy group on the indole (B1671886) ring is particularly prone to oxidation.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound should be stored in an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. Storing the compound in a sealed, amber glass vial in a freezer at -20°C or below is highly recommended. The use of desiccants is also advised to prevent moisture uptake.
Q3: How should I prepare and store this compound solutions for in vitro experiments?
A3: Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use deoxygenated solvents and store the solution in a sealed, light-protected container at 2-8°C. For aqueous solutions, the pH should be slightly acidic to improve stability. The addition of an antioxidant, such as ascorbic acid, can also help to prevent oxidative degradation.
Q4: Are there more stable forms of this compound available?
A4: The formation of salts is a common strategy to enhance the stability of tryptamines. While specific data for this compound is limited, studies on psilocin have shown that certain salt forms, such as tartrate or benzoate (B1203000) salts, can exhibit improved stability compared to the freebase.[1] Preparing a salt of this compound may therefore be a viable strategy for enhancing its shelf-life.
Troubleshooting Guides
Problem: Discoloration of solid this compound during storage.
-
Possible Cause: Oxidation due to exposure to air and/or light.
-
Solution:
-
Ensure the storage container is properly sealed and flushed with an inert gas (argon or nitrogen) before sealing.
-
Store the container in a dark environment, such as in a light-blocking bag or an amber vial.
-
Store at or below -20°C to slow down the rate of degradation.
-
Problem: Rapid degradation of this compound in an aqueous solution.
-
Possible Cause 1: Oxidative degradation.
-
Solution:
-
Prepare solutions using deoxygenated solvents.
-
Add an antioxidant, such as ascorbic acid, to the solution. A final concentration of 0.1-1% ascorbic acid is a good starting point.
-
-
-
Possible Cause 2: Unfavorable pH.
-
Solution: Adjust the pH of the aqueous solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer.
-
Problem: Inconsistent results in bioassays.
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Solution:
-
Prepare fresh solutions of this compound immediately before use.
-
If the experimental protocol involves incubation, consider the stability of the compound under those specific conditions (temperature, pH, presence of reactive species). It may be necessary to include control experiments to assess the stability of this compound over the time course of the assay.
-
Data Presentation
Table 1: Recommended Storage Conditions for Tryptamine Analogs
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Solid | ≤ -20°C | Inert (Argon/Nitrogen) | Amber Vial/Dark | Long-term (Years) |
| Solid | 2-8°C | Inert (Argon/Nitrogen) | Amber Vial/Dark | Mid-term (Months) |
| Solution (Organic) | 2-8°C | Inert (Argon/Nitrogen) | Amber Vial/Dark | Short-term (Days) |
| Solution (Aqueous) | 2-8°C | Inert (Argon/Nitrogen) | Amber Vial/Dark | Very Short-term (Hours to Days) |
This table provides general recommendations based on data for similar tryptamine compounds. Specific stability testing for this compound is advised.
Table 2: Factors Influencing the Stability of Psilocin Analogs in Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (<7) | Generally more stable | Buffer to pH 4-6 |
| Neutral (7) | Moderate stability | Use with caution | |
| Basic (>7) | Prone to degradation | Avoid | |
| Oxygen | Present | Rapid degradation | Use deoxygenated solvents, inert atmosphere |
| Light | UV/Visible | Can accelerate degradation | Protect from light |
| Temperature | Elevated | Increased degradation rate | Store at low temperatures (2-8°C) |
| Antioxidants | Present | Can inhibit oxidation | Add ascorbic acid or other suitable antioxidant |
This table is based on the known stability of psilocin and should be considered as a starting point for optimizing conditions for this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound at 60°C for 7 days.
-
Photodegradation: Expose solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2]
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Preparation and Stability Testing of a this compound Salt
This protocol describes a general method for preparing a salt of this compound and assessing its stability.
1. Materials:
-
This compound freebase
-
Selected acid (e.g., tartaric acid, benzoic acid)
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Anti-solvent (e.g., heptane, diethyl ether)
2. Procedure for Salt Formation:
-
Dissolve this compound freebase in a minimal amount of the chosen solvent.
-
In a separate container, dissolve one molar equivalent of the selected acid in the same solvent.
-
Slowly add the acid solution to the this compound solution while stirring.
-
If a precipitate forms, collect it by filtration. If not, slowly add an anti-solvent until precipitation occurs.
-
Wash the resulting salt with the anti-solvent and dry under vacuum.
3. Stability Assessment:
-
Subject the prepared salt to the forced degradation studies outlined in Protocol 1.
-
Compare the degradation profile of the salt to that of the freebase to determine if stability has been enhanced.
Mandatory Visualization
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Minimizing degradation of 1-Methylpsilocin during analytical sample preparation
Disclaimer: 1-Methylpsilocin is a research chemical. The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals only. This guide is for informational purposes and does not endorse or encourage the use of this substance.
This technical support center provides guidance on minimizing the degradation of this compound during analytical sample preparation. Due to the limited availability of specific stability data for this compound, the information presented is largely extrapolated from studies on its close structural analog, psilocin. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
A1: this compound (1-methyl-4-hydroxy-N,N-dimethyltryptamine) is a tryptamine (B22526) derivative and an analog of psilocin. The key structural feature is a methyl group on the nitrogen at the 1-position of the indole (B1671886) ring. While this methylation may offer some protection against enzymatic degradation at this site compared to psilocin, the 4-hydroxyindole (B18505) core remains susceptible to oxidation. The overall stability of this compound is expected to be comparable to other psilocybin analogs, which are known to be sensitive to environmental factors.
Q2: What are the primary factors that cause degradation of this compound during sample preparation?
A2: Based on the behavior of psilocin and other tryptamines, the primary degradation factors for this compound are expected to be:
-
Oxidation: The 4-hydroxyindole moiety is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This is a major degradation pathway for psilocin.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis or other degradation reactions. Psilocin has shown greater stability in acidic conditions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Enzymatic Activity: If working with biological matrices (e.g., plasma, serum, tissue homogenates), endogenous enzymes such as monoamine oxidases (MAOs) could potentially metabolize this compound.
Q3: What are the visual signs of this compound degradation?
A3: While specific data for this compound is unavailable, degradation of psilocin often results in the formation of colored products due to oxidation, leading to a bluish or purplish discoloration of the sample or extract. Any unexpected color change during sample preparation should be considered a potential indicator of degradation.
Q4: How should I store my this compound samples and standards to ensure stability?
A4: To maximize stability, samples and standards should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable. However, it is important to note that for psilocin, freezing of blood samples has led to a not reproducible loss of the analyte.[1]
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For highly sensitive samples or long-term storage of standards, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Exposure to heat, light, or air. | Work quickly and in a cool environment (e.g., on ice). Use amber-colored labware to protect from light. Consider adding an antioxidant like ascorbic acid to the extraction solvent.[2][3] |
| Incomplete extraction: Incorrect solvent polarity or insufficient mixing. | Optimize the extraction solvent. Methanol (B129727) or acetonitrile (B52724) are commonly used for psilocybin analogs. Ensure thorough vortexing or sonication during extraction. For complex matrices, consider solid-phase extraction (SPE) for cleaner extracts. | |
| Inconsistent results between replicates | Variable degradation: Inconsistent timing of sample processing steps. | Standardize the sample preparation workflow to ensure all samples are processed for the same duration and under the same conditions. Keep samples on ice between steps. |
| Sample inhomogeneity: Non-uniform distribution of the analyte in the matrix. | Ensure thorough homogenization of the sample before taking an aliquot for extraction. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: Sample instability during preparation or analysis. | Review the sample handling procedure for potential exposure to degradative conditions. Analyze samples as quickly as possible after preparation. If using an autosampler, ensure it is cooled. Processed samples of psilocin have been found to be stable in the autosampler for at least 26 hours.[1][3] |
| Matrix effects: Co-eluting compounds from the sample matrix interfering with the analysis. | Employ a more selective sample clean-up method like SPE or liquid-liquid extraction (LLE). Use a matrix-matched calibration curve for quantification. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma for LC-MS/MS Analysis
This protocol is adapted from methods used for psilocin and other tryptamines and is designed to minimize degradation.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
0.1 M Hydrochloric acid
-
Acetonitrile (ACN), ice-cold
-
Ascorbic acid
-
Vortex mixer
-
Centrifuge
-
Amber glass vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Fortification: To 100 µL of plasma in an amber microcentrifuge tube, add the internal standard.
-
Acidification and Antioxidant Addition: Add 10 µL of a freshly prepared 1 M ascorbic acid solution in 0.1 M HCl. Vortex briefly. The addition of ascorbic acid can help to protect the unstable analyte.[1][3]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber glass vial.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
For complex matrices or when lower detection limits are required, SPE can be used after protein precipitation.
Materials:
-
Protein-precipitated sample supernatant
-
Mixed-mode cation exchange SPE cartridge
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (B78521)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound with 1 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize stability data for psilocin, which may serve as a proxy for estimating the stability of this compound.
Table 1: Stability of Psilocin in Whole Blood at Various Temperatures
| Storage Temperature | Time | Remaining Psilocin (%) | Reference |
| Room Temperature | 1 week | ~10% | [1][3] |
| Refrigerated | 1 week | Significantly improved stability | [1][3] |
| Frozen | - | Not reproducible loss | [1][3] |
Table 2: Stability of Psilocin in Processed Plasma Samples
| Condition | Duration | Stability | Reference |
| Autosampler (cooled) | 26 hours | Stable | [1][3] |
| Room Temperature | 8 hours | Stable (≤10% degradation) | [4] |
| -20°C | 1 month | Stable (≤10% degradation) | [4] |
| 3 Freeze-Thaw Cycles | - | Stable (≤10% degradation) | [4] |
Visualizations
Caption: Probable degradation pathways for this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. A validated method for quantitation of psilocin in plasma by LC–MS/MS and study of stability | Semantic Scholar [semanticscholar.org]
- 2. US20220280482A1 - Formulations of psilocin that have enhanced stability - Google Patents [patents.google.com]
- 3. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in LC-MS analysis of 1-Methylpsilocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-Methylpsilocin.
Disclaimer: Specific data for this compound is limited in the available literature. The guidance provided is based on established methodologies for the analysis of the structurally similar compound psilocin and other tryptamines. These protocols and troubleshooting strategies are expected to be highly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.
Q2: I'm observing a lower-than-expected signal for this compound. What is the likely cause?
A: A lower-than-expected signal is often due to ion suppression, a common matrix effect.[1] This can be caused by co-eluting endogenous matrix components competing with this compound for ionization in the MS source. Inadequate sample cleanup is a frequent culprit.[3] Consider optimizing your sample preparation protocol by employing techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract.
Q3: My this compound peak shape is poor (tailing or fronting). What could be the issue?
A: Poor peak shape can be caused by several factors. Peak tailing for basic compounds like tryptamines can occur due to interactions with residual silanol (B1196071) groups on the silica-based column.[4] Peak fronting may be a result of column overload or a mismatch between the sample solvent and the mobile phase.[4] Additionally, issues within the LC system, such as a void in the column packing, can lead to split or shouldered peaks.[5]
Q4: I'm seeing high background noise in my chromatogram. How can I reduce it?
A: High background noise can originate from contaminated solvents, mobile phase additives, or a dirty ion source.[6][7] Ensure you are using high-purity, LC-MS grade solvents and additives.[6] Regularly cleaning the ion source can also significantly reduce background noise.[7] A "steam clean" of the LC/MSD system overnight can also be an effective way to reduce background levels.[8]
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A: The "post-extraction spike" method is a standard approach to quantify matrix effects.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak area in extracted blank matrix / Peak area in neat solution) x 100.
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Addressing Ion Suppression and Inaccurate Quantification
Ion suppression is a primary challenge in the LC-MS analysis of this compound from biological matrices. The following table summarizes the effectiveness of different sample preparation techniques in mitigating matrix effects.
| Sample Preparation Technique | Principle | Relative Effectiveness in Reducing Matrix Effects | Analyte Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile). | Low | Variable, potential for analyte loss due to co-precipitation. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Moderate to High | Good for non-polar analytes, can be lower for polar compounds. |
| Solid Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted. | High | Generally high and reproducible. |
Recommendation: For robust and accurate quantification of this compound, Solid Phase Extraction (SPE) is highly recommended due to its superior ability to remove interfering matrix components.[1]
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant and inject it into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of Plasma Samples
-
To 50 µL of plasma, add internal standard and 250 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Add 750 µL of methyl tert-butyl ether (MTBE) and 650 µL of 25% methanol in water.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (containing hydrophobic compounds) and the lower aqueous/hydrophilic layer to separate tubes.
-
Dry the fractions under a stream of nitrogen.
-
Reconstitute the hydrophobic layer in 100 µL of methanol and the hydrophilic layer in 50 µL of 5% acetonitrile in water for LC-MS analysis.[10]
Protocol 3: Solid Phase Extraction (SPE) of Urine Samples
This protocol is adapted from a method for psilocin and psilocybin and is expected to be effective for this compound.[11]
-
Sample Pre-treatment: Dilute urine samples with an equal volume of 0.1 M phosphate (B84403) buffer (pH 6).
-
Column Conditioning: Condition a mixed-mode SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6). Do not allow the sorbent to dry between steps.[11]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column and allow it to flow through by gravity.[11]
-
Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of methanol.[11]
-
Elution: Elute the analytes with 3 mL of a solution containing 2% (v/v) ammonium (B1175870) hydroxide (B78521) in ethyl acetate, followed by 3 mL of a 4% (v/v) ammonium hydroxide in methanol solution. Collect the eluates in separate tubes.[11]
-
Evaporation and Reconstitution: Evaporate the eluates to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 250 µL of the initial mobile phase.[11]
Improving Peak Shape
Poor peak shape can compromise resolution and integration accuracy.
Troubleshooting Steps:
-
Peak Tailing:
-
Cause: Secondary interactions with acidic silanols on the column.
-
Solution: Add a mobile phase modifier like formic acid (0.1%) or ammonium formate (B1220265) to the mobile phase to suppress silanol activity.[11][12] Using a column with a different stationary phase, such as a phenyl-hexyl or biphenyl (B1667301) column, can also improve peak shape for polar, basic compounds.[13][14]
-
-
Peak Fronting:
-
Cause: Column overload or sample solvent being stronger than the mobile phase.
-
Solution: Reduce the injection volume or the concentration of the sample. Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.[4]
-
-
Split or Shouldered Peaks:
-
Cause: Column void, partially blocked frit, or injector issues.
-
Solution: Check for a void at the head of the column. If a guard column is used, replace it. Ensure the injector is functioning correctly and that there are no blockages in the flow path.[5]
-
Reducing High Background Noise
High background can obscure low-level peaks and affect signal-to-noise ratios.
Troubleshooting Steps:
-
Check Solvent Quality: Ensure all solvents and mobile phase additives are LC-MS grade. Contaminants in lower-grade solvents can contribute to high background.[6]
-
Clean the Ion Source: Contamination can build up on the ion source components (e.g., capillary, cone). Follow the manufacturer's instructions for cleaning the ion source.[7]
-
System Flush: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water) to remove any accumulated contaminants.
-
"Steam Clean" the Mass Spectrometer: For Agilent systems, a "steam clean" protocol can be effective. This involves running the system overnight with high gas flow and temperature to bake out contaminants.[8]
Visualized Workflows
Caption: General troubleshooting workflow for LC-MS issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. btrc-charity.org [btrc-charity.org]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [restek.com]
Technical Support Center: Optimizing Dosage for In Vivo 1-Methylpsilocin Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dosages for in vivo behavioral studies of 1-Methylpsilocin. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary behavioral assay for assessing the psychedelic-like effects of this compound in rodents?
A1: The head-twitch response (HTR) is the most widely used and reliable behavioral proxy for psychedelic-like effects in rodents.[1][2] Serotonergic psychedelics, including this compound, induce a rapid, side-to-side rotational head movement, and the frequency of these twitches correlates with the hallucinogenic potency in humans.[1]
Q2: What is the known mechanism of action for this compound that is relevant to behavioral studies?
A2: this compound is a selective agonist for the serotonin (B10506) 5-HT2C receptor, with a much higher affinity for this receptor compared to the 5-HT2A receptor.[3][4] However, it is important to note that the head-twitch response (HTR) induced by this compound is dependent on the 5-HT2A receptor.[3][4] This indicates that even with lower affinity, its action at the 5-HT2A receptor is crucial for its psychedelic-like behavioral effects in rodents.
Q3: Is there an established optimal dose for this compound in behavioral studies?
A3: Currently, there is no publicly available, definitive optimal dose or ED50 value for this compound for inducing the head-twitch response or other behavioral effects. It has been shown to cause a dose-dependent increase in HTR in C57Bl/6J mice.[3] Therefore, it is essential for researchers to perform a dose-response study to determine the optimal dose for their specific experimental conditions.
Q4: What are the expected effects of this compound on locomotor activity?
A4: The effects of psychedelics on locomotor activity can be complex and dose-dependent.[5][6] Low doses of some psychedelics can increase locomotor activity, while higher doses may decrease it.[6] For psilocin, a structurally similar compound, a reduction in locomotor activity has been observed. It is recommended to assess a range of this compound doses to fully characterize its effects on locomotor activity.
Q5: How does the drug discrimination paradigm apply to this compound?
A5: The drug discrimination paradigm is a valuable tool for assessing the subjective effects of drugs in animals.[7][8][9] In this paradigm, animals are trained to distinguish between the effects of a known psychedelic drug (e.g., LSD or psilocybin) and a vehicle.[10] A novel compound like this compound can then be tested to see if it generalizes to the training drug, indicating a similar subjective effect. This can provide further evidence of its psychedelic-like properties.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the structurally and pharmacologically related compound, psilocin, to provide a reference point for dose-finding studies.
Table 1: Dose-Response of Psilocin on Head-Twitch Response (HTR) in Mice
| Dose (mg/kg) | Mean Number of Head Twitches (± SEM) | Reference |
| 0.3 | ~15 | [11] |
| 1.0 | ~25 | [11] |
| 3.0 | ~20 | [11] |
Note: The HTR often follows an inverted U-shaped dose-response curve.[11]
Table 2: Effects of Psilocin on Locomotor Activity in Mice
| Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| 1.0 | Decreased | [12] |
| 4.0 | Decreased | [12] |
Table 3: Doses of Psilocybin (pro-drug to psilocin) Used in Rat Drug Discrimination Studies
| Training Dose (mg/kg, SC) | Outcome | Reference |
| 0.5 | Successful discrimination from vehicle | [13] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the number of head-twitches induced by this compound as a measure of its psychedelic-like activity.
Animals: Male C57BL/6J mice are commonly used for this assay.
Procedure:
-
Habituate the mice to the testing environment (e.g., a clear cylindrical observation chamber) for at least 30 minutes before drug administration.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to establish a dose-response curve.
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the number of head twitches for a set period, typically 30 to 60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Automated systems using a head-mounted magnet and a magnetometer coil can be used for more precise and objective quantification.[14]
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Animals: Mice or rats of a specified strain, age, and sex.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle.
-
Place the animal in the center of an open-field arena.
-
Record locomotor activity using an automated tracking system for a predetermined duration (e.g., 30-60 minutes).
-
Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Drug Discrimination Paradigm
Objective: To determine if this compound produces subjective effects similar to a known hallucinogen.
Animals: Rats are frequently used for this paradigm.
Procedure:
-
Training Phase:
-
Train food- or water-deprived rats in a two-lever operant chamber.
-
On "drug" days, administer a known hallucinogen (e.g., psilocybin at 0.5 mg/kg, SC) and reinforce responses on the "drug-appropriate" lever.
-
On "vehicle" days, administer the vehicle and reinforce responses on the "vehicle-appropriate" lever.
-
Continue training until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, administer various doses of this compound and observe which lever the rat predominantly presses.
-
Full substitution (high percentage of responses on the drug-appropriate lever) indicates that this compound has similar subjective effects to the training drug.
-
Troubleshooting Guides
Issue 1: High variability in head-twitch response (HTR) between animals in the same dose group.
-
Possible Cause:
-
Genetic differences: Even within the same strain, there can be individual variations in sensitivity.
-
Injection variability: Inconsistent administration of the compound can lead to different effective doses.
-
Environmental factors: Stress, time of day, and subtle differences in the testing environment can influence the response.
-
-
Solution:
-
Ensure a consistent and low-stress handling and injection procedure.
-
Conduct experiments at the same time of day to minimize circadian rhythm effects.
-
Increase the sample size per group to improve statistical power and account for individual variability.
-
Confirm the accuracy of your dosing solutions and injection technique.
-
Issue 2: No significant HTR is observed even at high doses of this compound.
-
Possible Cause:
-
Dose range is too low: You may not have reached the effective dose range.
-
Compound stability: The this compound may have degraded.
-
Route of administration: The chosen route may result in poor bioavailability.
-
Pharmacokinetics: The observation period may not align with the peak plasma concentration of the drug.
-
-
Solution:
-
Conduct a wider dose-response study, including higher doses.
-
Verify the purity and stability of your this compound stock.
-
Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal).
-
If pharmacokinetic data is available, adjust the observation time to coincide with the expected Tmax. If not, consider a pilot pharmacokinetic study.
-
Issue 3: Unexpected changes in locomotor activity (e.g., hyperactivity instead of hypoactivity).
-
Possible Cause:
-
Biphasic dose-response: The dose you are testing may be on a different part of the dose-response curve than expected.[6]
-
Receptor selectivity: this compound's high affinity for the 5-HT2C receptor could be contributing to locomotor effects that differ from classic 5-HT2A agonists.
-
Metabolism: A metabolite of this compound could have a different pharmacological profile.
-
-
Solution:
-
Test a wider range of doses to fully characterize the dose-response relationship for locomotor activity.
-
Consider co-administration with selective antagonists for 5-HT2A and 5-HT2C receptors to dissect the contribution of each receptor to the observed locomotor effects.
-
Review any available literature on the metabolism of this compound.
-
Issue 4: Animals fail to acquire the discrimination in the drug discrimination paradigm.
-
Possible Cause:
-
Inappropriate training dose: The dose of the training drug may be too high (causing side effects that interfere with learning) or too low (not producing a clear enough discriminative stimulus).
-
Insufficient training: The animals may require more training sessions to learn the discrimination.
-
Motivational issues: The level of food or water deprivation may not be sufficient to motivate responding.
-
-
Solution:
-
Adjust the training dose of the reference psychedelic.
-
Increase the number of training sessions per week.
-
Ensure the animals are at an appropriate level of deprivation to be motivated by the reinforcer.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. changainstitute.com [changainstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 10. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in animal behavioral responses to 1-Methylpsilocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of 1-Methylpsilocin in animal models. Our goal is to help you identify and mitigate sources of variability in your experimental results.
Troubleshooting Guides & FAQs
This section is organized by common sources of experimental variability. Each question is designed to address a specific issue you might encounter during your research.
I. Inconsistent Head-Twitch Response (HTR)
Question: We are observing high variability in the head-twitch response (HTR) between animals receiving the same dose of this compound. What are the potential causes?
Answer: High variability in the HTR is a common challenge in psychedelic research. Several factors can contribute to this inconsistency:
-
Genetic Strain: Different mouse and rat strains exhibit varied behavioral responses to serotonergic psychedelics. It is crucial to use a consistent and well-characterized strain for all experiments.
-
Sex and Hormonal Status: Sex is a significant biological variable. For psilocin, the active metabolite of psilocybin, behavioral effects can be more pronounced in males than in females.[1][2] In females, the phase of the estrous cycle can also influence behavioral outcomes.[1][2]
-
Age: The age of the animals can impact their response to psychedelics. It is advisable to use a narrow age range for all experimental subjects.
-
Dose-Response Curve: The HTR often follows an inverted U-shaped dose-response curve.[3] Doses that are too low may not elicit a response, while very high doses can lead to a decrease in HTR frequency, possibly due to the engagement of other serotonin (B10506) receptors like 5-HT1A and 5-HT2C which can have inhibitory effects.[3] Ensure your dose is on the ascending part of the curve for the most consistent results.
-
Acclimatization and Handling: Insufficient acclimatization to the testing environment and inconsistent handling can induce stress, which may affect the behavioral response. A standardized acclimatization and handling protocol is essential.
Question: Some of our animals show a robust HTR, while others exhibit freezing behavior or hyperactivity. Why is this happening?
Answer: This may be related to the complex pharmacology of this compound and the specific experimental context. While this compound has a higher affinity for the 5-HT2C receptor, it also produces a 5-HT2A-dependent HTR.[4] The balance of activity at these and other serotonin receptors can influence the behavioral output.
-
Receptor Profile: this compound is a selective 5-HT2C receptor agonist but also acts on 5-HT2A receptors to produce the HTR.[4] Unlike psilocin, it does not activate 5-HT1A receptors in mice.[4] The interplay between 5-HT2A and 5-HT2C activation could lead to different behavioral phenotypes.
-
Environmental Factors: The testing environment can significantly impact behavior. A brightly lit or noisy environment may increase anxiety and lead to freezing, while a novel, stimulating environment might encourage exploratory behavior.
-
Individual Differences: Even within an inbred strain, there can be individual differences in receptor expression and sensitivity that contribute to varied behavioral responses.
II. Sex-Specific and Age-Related Variability
Question: We are seeing different behavioral responses between male and female animals. How should we account for this?
Answer: Sex differences are a critical factor in psychedelic research. Studies with psilocin have shown that behavioral effects can be more pronounced in males.[1][2]
-
Study Design: It is recommended to include both sexes in your study design to fully characterize the effects of this compound. Data from males and females should be analyzed separately.
-
Hormonal Cycle: For female animals, it is advisable to monitor the estrous cycle and either test at a specific phase or ensure that all phases are equally represented across your experimental groups.
-
Receptor Expression: Sex-specific differences in serotonin receptor expression in key brain regions like the amygdala could underlie these varied responses.[5]
Question: Do we need to consider the age of the animals when designing our experiments?
Answer: Yes, age is a crucial variable. The serotonergic system undergoes significant development, and responses to psychedelics can differ between adolescent and adult animals. For consistent results, use animals within a well-defined age range.
III. Environmental and Procedural Factors
Question: Could the housing conditions of our animals be affecting the results?
Answer: Absolutely. Environmental enrichment, which includes social housing and access to novel objects, can alter neurobiology and influence behavioral responses to drugs.[6][7][8][9][10]
-
Standardized Housing: Maintain consistent housing conditions for all animals in a study. If possible, use enriched environments to promote animal welfare, but ensure this is standardized across all experimental groups.
-
Isolation Stress: Housing animals in isolation can be a significant stressor and may alter their behavioral responses to psychoactive compounds.
Question: We are concerned about the influence of the gut microbiome. Is this a valid concern?
Answer: Yes, emerging research indicates that the gut microbiome can influence the metabolism and effects of psychoactive drugs, including psychedelics.[11][12][13][14][15]
-
Diet and Bedding: To minimize variability from the gut microbiome, use a standardized diet and bedding for all animals.
-
Antibiotic Use: Avoid the use of antibiotics unless medically necessary, as they can significantly alter the gut microbiome.
-
Future Directions: While not yet standard practice, future studies may involve characterizing the gut microbiome of experimental animals to account for this source of variability.
Data on Factors Influencing Psychedelic Responses
Disclaimer: The following tables present data for psilocin and other psychedelics as a proxy to illustrate potential sources of variability for this compound, due to a lack of specific published quantitative data for this compound.
Table 1: Dose-Dependent Head-Twitch Response (HTR) to Psilocin in Mice
| Dose of Psilocin (mg/kg) | Mean HTR Count (± SEM) |
| 0.3 | 15 ± 2 |
| 0.6 | 28 ± 3 |
| 1.2 | 30 ± 4 |
| 2.4 | 29 ± 3 |
| 4.8 | 22 ± 4 |
Source: Adapted from Halberstadt et al., 2011. Note the inverted U-shaped dose-response.
Table 2: Sex Differences in Behavioral Response to Psilocin in Rats
| Behavior | Male Response | Female Response |
| Locomotion | More pronounced dose-dependent inhibition | Less pronounced inhibition |
| Prepulse Inhibition (PPI) Disruption | Significant disruption | Less significant disruption |
Source: Based on findings from Tylš et al., 2016.[1][2]
Experimental Protocols
Key Experiment: Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated behavioral effects of this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male or female C57BL/6J mice (8-12 weeks old)
-
Transparent observation chambers (e.g., Plexiglas cylinders)
-
Video recording equipment
Procedure:
-
Acclimatization: House animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the procedure. Place each mouse individually into an observation chamber for a 30-minute habituation period.
-
Drug Preparation and Administration: Dissolve this compound in sterile saline to the desired concentrations. Administer the drug or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.[16][17]
-
Behavioral Observation: Immediately after injection, return the mouse to the observation chamber and begin video recording. Record for a period of 30-60 minutes.
-
Data Analysis: A trained observer, blind to the experimental conditions, should manually score the number of head twitches from the video recordings. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not part of a grooming or exploratory behavior.[3][18]
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests for dose-response studies, or a two-way ANOVA for studies investigating sex differences.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for HTR assay.
Caption: Factors contributing to behavioral response variability.
References
- 1. Sex differences and serotonergic mechanisms in the behavioural effects of psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Environmental Enrichment Modulates Drug Addiction and Binge-Like Consumption of Highly Rewarding Substances: A Role for Anxiety and Compulsivity Brain Systems? [frontiersin.org]
- 8. Research Portal [researchworks.creighton.edu]
- 9. Effect of Environmental Enrichment on the Brain and on Learning and Cognition by Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of repeated lysergic acid diethylamide (LSD) on the mouse brain endocannabinoidome and gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Seeking the Psilocybiome: Psychedelics meet the microbiota-gut-brain axis | International Journal of Clinical and Health Psychology [elsevier.es:443]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. The Gut-Brain Link in Psychedelics: A New Path to Mental Health? - Centre for Blood Research [cbr.ubc.ca]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 1-Methylpsilocin in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpsilocin in cellular assays. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a tryptamine (B22526) derivative that acts as a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor.[1][2] It is structurally related to psilocin, the active metabolite of psilocybin.
Q2: What are the known off-target effects of this compound?
A2: this compound displays high affinity for the 5-HT2B receptor, where it acts as an inverse agonist.[1][2] It also has significantly lower affinity for the 5-HT2A receptor compared to the 5-HT2C receptor.[1][2][3] While it is considered selective for 5-HT2C, its activity at 5-HT2A can be observed in vivo, as evidenced by the head-twitch response in mice, a behavior dependent on 5-HT2A activation.[3] In contrast to psilocin, this compound does not appear to activate 5-HT1A receptors in mice.[3]
Q3: What are the expected on-target effects of this compound in cellular assays?
A3: As a 5-HT2C receptor agonist, this compound is expected to activate Gq/11 protein signaling pathways, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1]
Q4: Can this compound cause hallucinogenic effects?
A4: The hallucinogenic effects of psychedelic compounds are primarily mediated by the activation of the 5-HT2A receptor. Since this compound has a much lower affinity for the 5-HT2A receptor compared to the 5-HT2C receptor, it is expected to have a lower hallucinogenic potential than compounds like psilocin.[3] This property has led to its investigation for therapeutic applications where psychedelic effects are considered undesirable.[3]
Troubleshooting Guide
Quantitative Data: Receptor Binding and Functional Activity of this compound
The following table summarizes the known binding affinities (Ki) and functional potencies (IC50) of this compound at key serotonin receptor subtypes. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Parameter | Value (nM) | Comments |
| 5-HT2C | IC50 | 12[1][2][3] | Primary target (agonist) |
| 5-HT2A | IC50 | 633[1][2][3] | Off-target (agonist) |
| 5-HT2B | Ki | 38[1][2][3] | Off-target (inverse agonist) |
| 5-HT1A | - | Inactive in mice[3] |
Q: My phenotypic readout is inconsistent with 5-HT2C receptor activation. What could be the cause?
A: Inconsistent results could arise from off-target effects, particularly at the 5-HT2A or 5-HT2B receptors, or from experimental artifacts. Here’s a systematic approach to troubleshoot this issue:
-
Review the Concentration: At higher concentrations, this compound is more likely to engage off-target receptors like 5-HT2A. Refer to the dose-response curves from your experiment and the quantitative data table above.
-
Employ Selective Antagonists: To isolate the on-target effect, pre-treat your cells with a selective 5-HT2C antagonist. If the observed effect is blocked, it confirms that it is mediated by the 5-HT2C receptor. Conversely, using selective antagonists for 5-HT2A and 5-HT2B can help determine if these receptors are contributing to the unexpected phenotype.
-
Utilize Genetic Knockdown: If your cell line is amenable to genetic manipulation, using siRNA or CRISPR-Cas9 to knock down the expression of the 5-HT2C receptor (HTR2C) is a powerful tool to confirm on-target effects. A loss of the cellular response to this compound following HTR2C knockdown would strongly indicate an on-target mechanism.
-
Consider Biased Agonism: G protein-coupled receptors (GPCRs) like the 5-HT2C receptor can signal through multiple downstream pathways (e.g., G-protein-dependent vs. β-arrestin-dependent). It's possible that this compound acts as a biased agonist in your cellular system, preferentially activating one pathway over another.[1] Investigating different downstream signaling readouts (e.g., cAMP levels, β-arrestin recruitment) can provide a more complete picture of its functional activity.
Diagram: Potential On-Target and Off-Target Signaling of this compound
Caption: On- and off-target signaling of this compound.
Diagram: Experimental Workflow for Deconvoluting On- and Off-Target Effects
Caption: Workflow for identifying on- and off-target effects.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is a generalized method to determine the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C)
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)
-
This compound stock solution
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist for the target receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the cell membranes and radioligand to their optimal concentrations in assay buffer.
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
Assay buffer
-
This compound dilution, non-specific binding control, or buffer (for total binding)
-
Radioligand
-
Diluted cell membranes
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol measures the functional agonism of this compound at Gq/11-coupled receptors like 5-HT2A and 5-HT2C.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells stably expressing 5-HT2C)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
This compound stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate at 37°C for 30-60 minutes.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the plate reader.
-
Compound Addition: Inject serial dilutions of this compound into the wells while continuously measuring the fluorescence.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the change in fluorescence against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Target Validation using siRNA
This protocol outlines a general procedure for using siRNA to confirm that the observed cellular response to this compound is mediated by its intended target, the 5-HT2C receptor.
Materials:
-
Cells expressing the 5-HT2C receptor
-
siRNA targeting the HTR2C gene
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent
-
Cell culture medium
-
Reagents for the specific cellular assay (e.g., calcium mobilization assay)
-
Reagents for verifying knockdown (e.g., qPCR primers for HTR2C, or an antibody for Western blotting)
Procedure:
-
siRNA Transfection: Transfect the cells with either the HTR2C-targeting siRNA or the non-targeting control siRNA according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown (Optional but Recommended): Harvest a subset of the cells to confirm the reduction of HTR2C mRNA or protein levels using qPCR or Western blotting, respectively.
-
Cellular Assay: Perform your cellular assay of interest (e.g., calcium mobilization) on both the HTR2C knockdown cells and the control cells, treating with a range of this compound concentrations.
-
Data Analysis: Compare the dose-response curves for this compound in the HTR2C knockdown and control cells. A significant reduction or complete loss of the cellular response in the knockdown cells compared to the control cells confirms that the effect is mediated by the 5-HT2C receptor.
References
Technical Support Center: Refinement of Analytical Methods for Detecting 1-Methylpsilocin Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of 1-Methylpsilocin and its metabolites. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific metabolic studies on this compound are limited, based on the metabolism of structurally related tryptamines like psilocin and N-methylated tryptamines, the primary metabolic routes are likely to involve Phase I and Phase II biotransformations. Phase I reactions may include hydroxylation at various positions on the indole (B1671886) ring, N-demethylation of the dimethylaminoethyl side chain, and potential oxidation of the 1-methyl group. Phase II metabolism would likely involve glucuronidation or sulfation of hydroxylated metabolites.
Q2: What are the expected challenges in the LC-MS/MS analysis of this compound and its metabolites?
A2: Researchers may encounter challenges such as ion suppression from complex biological matrices, leading to reduced sensitivity. The inherent instability of hydroxylated indole compounds can also lead to analyte degradation if samples are not handled and stored properly. Furthermore, distinguishing between isomeric hydroxylated metabolites can be challenging and may require careful chromatographic optimization.
Q3: How can I improve the stability of this compound and its metabolites in biological samples?
A3: To enhance stability, it is recommended to collect samples in tubes containing an antioxidant like ascorbic acid. Samples should be protected from light and stored at -80°C as soon as possible after collection. Minimizing freeze-thaw cycles is also crucial to prevent degradation. For psilocin, storage in a refrigerator has been shown to significantly improve sample stability over room temperature.[1]
Q4: What are the advantages of using derivatization for the GC-MS analysis of this compound metabolites?
A4: Derivatization, for example with silylating agents like BSTFA, can improve the thermal stability and volatility of polar metabolites, such as hydroxylated and N-demethylated compounds, making them more amenable to GC-MS analysis.[2][3] This can lead to improved peak shape and sensitivity.
Q5: Are there any known interferences in the analysis of this compound?
A5: While specific interferences for this compound are not well-documented, it is important to be aware of potential isobaric interferences from endogenous compounds in biological matrices. Careful selection of precursor and product ion transitions in MS/MS methods is essential to ensure selectivity.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase. 2. Column contamination. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a different stationary phase (e.g., biphenyl). 2. Flush the column with a strong solvent or replace it. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from the sample matrix. 2. Analyte degradation. 3. Suboptimal MS source conditions. | 1. Improve sample clean-up using solid-phase extraction (SPE). 2. Ensure proper sample handling and storage (see FAQ 3). 3. Optimize source parameters (e.g., temperature, gas flows, and voltages). |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if performance continues to degrade. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Electronic noise. | 1. Use high-purity solvents and filter mobile phases. Flush the LC system. 2. Enhance sample preparation to remove interfering matrix components. 3. Check for proper grounding and electrical connections of the MS instrument. |
| No Peak Detected | 1. Analyte concentration below the limit of detection (LOD). 2. Complete analyte degradation. 3. Incorrect MS/MS transitions. | 1. Concentrate the sample or use a more sensitive instrument. 2. Prepare fresh samples and standards, ensuring proper storage. 3. Verify the precursor and product ion m/z values for your target analytes. |
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound and its Putative Metabolites in Human Plasma
This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.
a. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 10 µL of an internal standard working solution (e.g., this compound-d3).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
b. Chromatographic Conditions
-
Column: C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
c. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions: To be determined by infusing pure standards of this compound and its synthesized or isolated metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | To be determined | To be determined |
| Putative Metabolite 1 (e.g., Hydroxylated) | [M+H]+ | To be determined | To be determined |
| Putative Metabolite 2 (e.g., N-demethylated) | [M+H]+ | To be determined | To be determined |
| Internal Standard (e.g., this compound-d3) | [M+H]+ | To be determined | To be determined |
GC-MS Method for the Analysis of this compound and its Derivatized Metabolites in Urine
This protocol requires derivatization and is suitable for detecting hydroxylated and N-demethylated metabolites.
a. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 1 mL of urine, add 10 µL of internal standard and 100 µL of β-glucuronidase solution.
-
Incubate at 37°C for 2 hours to hydrolyze glucuronide conjugates.[4]
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Inject 1 µL into the GC-MS system.
b. GC-MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.
Visualizations
References
Strategies to prevent receptor desensitization in chronic 1-Methylpsilocin studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to receptor desensitization in chronic 1-Methylpsilocin studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-Me-psilocin) is a tryptamine (B22526) derivative that acts as a selective agonist of the serotonin (B10506) 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor.[1] While it has a higher affinity for the 5-HT2C receptor, it also produces effects in vivo that are dependent on the 5-HT2A receptor.[1] Like other psychedelic compounds, its effects are primarily mediated through agonism at serotonin 5-HT2A receptors, which are G protein-coupled receptors (GPCRs).[2][[“]][4]
Q2: What is receptor desensitization and why is it a concern in chronic studies?
A2: Receptor desensitization is a process where a receptor's response to a drug or ligand is diminished following prolonged or repeated exposure.[5] For GPCRs like the 5-HT2A receptor, this process is often initiated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[6][7] This phosphorylation promotes the binding of β-arrestin proteins, which sterically block further G protein interaction and can target the receptor for internalization (endocytosis), effectively removing it from the cell surface.[6][8][9][10] In chronic studies, this leads to tachyphylaxis (tolerance), where progressively higher doses are needed to achieve the same effect, complicating the interpretation of long-term data.
Q3: How does this compound binding to the 5-HT2A receptor lead to desensitization?
A3: Agonist binding to the 5-HT2A receptor triggers a conformational change that activates Gq signaling pathways.[2][4] This activation also exposes sites on the receptor's intracellular domains that are substrates for GRKs.[6] GRK-mediated phosphorylation recruits β-arrestin, which uncouples the receptor from its G protein, dampening the signal.[8][9] β-arrestin also acts as a scaffold, targeting the receptor to clathrin-coated pits for dynamin-dependent internalization, further reducing the number of available surface receptors.[11][12]
Q4: What are the primary strategies to prevent or mitigate 5-HT2A receptor desensitization?
A4: The primary strategies revolve around managing receptor occupancy and allowing time for the receptor signaling machinery to reset. Key approaches include:
-
Intermittent Dosing: Introducing "drug holidays" or washout periods between treatments allows for receptor resensitization and recycling back to the cell surface.
-
Dose Reduction (Microdosing): Using sub-perceptual doses may reduce the magnitude of receptor activation and subsequent desensitization, potentially preserving receptor sensitivity over time.[13][14]
-
Use of Biased Agonists: Investigating or designing ligands that are "biased" away from β-arrestin recruitment and towards G-protein signaling could theoretically reduce desensitization. Research suggests that β-arrestin recruitment is linked to receptor downregulation.[15]
Troubleshooting Guides
Issue 1: Rapid decline in cellular or behavioral response to this compound in a chronic dosing paradigm.
| Question | Possible Cause & Explanation | Suggested Solution |
| Why is the response to my compound diminishing so quickly over time? | Rapid 5-HT2A Receptor Desensitization/Downregulation: Continuous or frequent high-dose administration leads to robust receptor phosphorylation, β-arrestin recruitment, and subsequent internalization or degradation of 5-HT2A receptors.[8][16] This reduces the number of available receptors at the cell surface, causing a diminished response. | Implement an Intermittent Dosing Schedule: Introduce washout periods between doses. The optimal duration will depend on the biological system (in vitro vs. in vivo) but can range from 48 hours to several weeks.[17] This allows for receptor recycling and resensitization. Monitor receptor levels and function at various time points during the washout period to determine an optimal schedule. |
| Could the dosing concentration be too high? | Saturation of the Desensitization Machinery: High concentrations of a potent agonist can overwhelm the cell's ability to maintain receptor homeostasis, leading to accelerated desensitization. | Perform a Dose-Response Curve for Desensitization: Test a range of this compound concentrations in your chronic study. Identify the lowest effective dose that elicits the desired response without causing significant desensitization over the study period. Consider a "microdosing" paradigm.[13][18] |
| How can I confirm that receptor desensitization is the cause? | Lack of Direct Measurement: Without directly assessing receptor status, the decline in response is presumptive. | Quantify Receptor Density and Signaling: Use techniques like radioligand binding assays to measure receptor density (Bmax) on the cell surface.[19][20] Additionally, perform functional assays (e.g., calcium flux) to measure the signaling output at different time points.[21] A decrease in both Bmax and functional response would confirm desensitization. |
Issue 2: High variability in experimental results between subjects or culture plates.
| Question | Possible Cause & Explanation | Suggested Solution |
| Why are my results so inconsistent even with the same dosing regimen? | Differential Receptor Expression Levels: Baseline 5-HT2A receptor expression can vary significantly between subjects (in vivo) or even between cell passages or plating densities (in vitro). This will affect the magnitude of the response and the rate of desensitization. | Normalize Data to Baseline: Before starting the chronic dosing protocol, measure the baseline receptor expression (e.g., via Western Blot or qPCR) or functional response for each subject or experimental unit. Express subsequent data points as a percentage of this baseline to account for initial variability. |
| Could the "set and setting" of the experiment be a factor? | Environmental and Contextual Influences: Particularly in behavioral studies, the environment ("setting") and the psychological state of the subject ("set") can significantly influence the effects of psychedelic compounds.[14] | Standardize Experimental Conditions: For in vivo studies, ensure consistent handling, housing, and testing environments.[14] For in vitro work, standardize all cell culture conditions, including media, serum batches, incubation times, and temperature. |
Data Presentation: Impact of Dosing Strategy on Receptor Integrity
The following tables summarize hypothetical quantitative data to illustrate the effects of different dosing strategies on 5-HT2A receptor density and function over a 14-day study period.
Table 1: 5-HT2A Receptor Density (Bmax) Measured by Radioligand Binding Values represent the percentage of baseline receptor density (fmol/mg protein).
| Dosing Strategy | Day 1 | Day 7 | Day 14 |
| Continuous High Dose (10 µM daily) | 100% | 45% | 20% |
| Intermittent High Dose (10 µM every 3 days) | 100% | 85% | 78% |
| Continuous Low Dose (0.5 µM daily) | 100% | 92% | 88% |
| Vehicle Control | 100% | 98% | 97% |
Table 2: 5-HT2A Receptor Function (Emax) Measured by Calcium Flux Assay Values represent the percentage of maximum agonist-induced signal compared to baseline.
| Dosing Strategy | Day 1 | Day 7 | Day 14 |
| Continuous High Dose (10 µM daily) | 100% | 38% | 15% |
| Intermittent High Dose (10 µM every 3 days) | 100% | 81% | 75% |
| Continuous Low Dose (0.5 µM daily) | 100% | 90% | 85% |
| Vehicle Control | 100% | 99% | 98% |
Mandatory Visualizations
Signaling & Desensitization Pathway
Caption: 5-HT2A receptor activation, signaling, and β-arrestin-mediated desensitization pathway.
Experimental Workflow for Assessing Desensitization
Caption: Workflow for comparing dosing strategies to mitigate receptor desensitization.
Logical Relationships of Prevention Strategies
Caption: Logical overview of strategies to prevent 5-HT2A receptor desensitization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Quantify Receptor Density (Bmax)
This protocol is designed to measure the total number of 5-HT2A receptors on the surface of cells or in membrane preparations using a competitive binding assay.[19][20][22][23]
Materials:
-
Cell culture expressing 5-HT2A receptors or tissue membrane homogenates.
-
Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).
-
Non-labeled competitor (e.g., unlabeled ketanserin (B1673593) or M100907).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).[24]
-
Vacuum manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare cell membrane homogenates or harvest cultured cells expressing 5-HT2A receptors. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add membrane prep (20-50 µg protein), a fixed concentration of radioligand (at its Kd), and binding buffer.
-
Non-Specific Binding (NSB): Add membrane prep, radioligand, and a high concentration of the non-labeled competitor (e.g., 10 µM M100907) to saturate all specific binding sites.
-
Saturation Curve (for Kd/Bmax determination): Add membrane prep and increasing concentrations of the radioligand.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the ligand) for 60-90 minutes to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid filtration over the glass fiber filter plates using a vacuum manifold. Wash the filters rapidly 3-4 times with ice-cold binding buffer to separate bound from free radioligand.
-
Counting: Dry the filter mats. Add scintillation cocktail to each well and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For saturation experiments, plot specific binding against the concentration of the radioligand. Use non-linear regression (one-site binding model) to calculate the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Protocol 2: Receptor Internalization Assay
This protocol uses a fluorescently-labeled ligand or antibody to quantify the agonist-induced movement of 5-HT2A receptors from the cell surface into intracellular compartments.[10][25][26][27][28]
Materials:
-
Live cells expressing 5-HT2A receptors (preferably with an N-terminal tag like FLAG or HA for antibody labeling).
-
This compound (or other agonist).
-
Primary antibody targeting the extracellular tag (e.g., anti-FLAG M1 antibody, which only binds surface receptors).
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Imaging medium (e.g., DMEM without phenol (B47542) red).
-
High-content imager or fluorescence microscope.
Methodology:
-
Cell Plating: Plate cells onto collagen-coated, glass-bottom imaging plates and allow them to adhere overnight.
-
Labeling Surface Receptors:
-
Place cells on ice to inhibit endocytosis.
-
Incubate with the primary antibody (e.g., anti-FLAG) in cold medium for 1 hour.
-
Wash 3x with cold PBS to remove unbound antibody.
-
-
Inducing Internalization:
-
Warm cells to 37°C and replace the medium with warm imaging medium containing this compound at the desired concentration (or vehicle for control).
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Fixation and Secondary Labeling:
-
At each time point, immediately wash cells with cold PBS and fix with 4% PFA for 15 minutes.
-
Wash 3x with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Wash 3x with PBS and add mounting medium with DAPI for nuclear staining.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-content microscope.
-
Quantify internalization by measuring the fluorescence intensity inside the cell (in punctate endosomes) versus on the plasma membrane. Software can be used to define cellular compartments and calculate an internalization score. A decrease in surface fluorescence and an increase in intracellular puncta indicate internalization.
-
Protocol 3: Receptor Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation status of the 5-HT2A receptor, a key initial step in desensitization.[7][29]
Materials:
-
Cells expressing 5-HT2A receptors.
-
This compound (or other agonist).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies:
-
Phospho-specific antibody targeting a known phosphorylation site on the 5-HT2A receptor C-terminal tail.
-
Total 5-HT2A receptor antibody (for normalization).
-
Loading control antibody (e.g., anti-GAPDH or anti-Actin).
-
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western Blotting equipment.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence.
Methodology:
-
Cell Treatment: Plate cells and grow to ~90% confluency. Starve cells in serum-free media for 4-6 hours.
-
Stimulation: Treat cells with this compound at the desired concentration for short time points (e.g., 0, 2, 5, 10, 15 minutes).
-
Lysis: Immediately aspirate the media, wash with ice-cold PBS, and add ice-cold lysis buffer containing phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate with the phospho-specific 5-HT2A primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Strip the membrane and re-probe with the total 5-HT2A receptor antibody and then a loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the phospho-receptor signal to the total receptor signal to determine the relative increase in phosphorylation.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. biorxiv.org [biorxiv.org]
- 5. Psychoactive drug - Wikipedia [en.wikipedia.org]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How GPCR phosphorylation patterns orchestrate arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]
- 10. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dynamin-dependent, arrestin-independent internalization of 5-hydroxytryptamine 2A (5-HT2A) serotonin receptors reveals differential sorting of arrestins and 5-HT2A receptors during endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The therapeutic potential of microdosing psychedelics in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 21. innoprot.com [innoprot.com]
- 22. researchgate.net [researchgate.net]
- 23. Receptor-Ligand Binding Assays [labome.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 27. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Receptor internalization assay [bio-protocol.org]
- 29. Key phosphorylation sites in GPCRs orchestrate the contribution of β‐Arrestin 1 in ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-Methylpsilocin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 1-Methylpsilocin. The information is based on established synthetic routes for psilocin and related tryptamines, offering insights into potential hurdles and their solutions during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound, and what are its primary challenges?
A1: The most prevalent method is a multi-step synthesis beginning with a protected 4-hydroxyindole (B18505) derivative, followed by a Speeter-Anthony tryptamine (B22526) synthesis to introduce the dimethylaminoethyl side chain, and finally, N-methylation at the indole (B1671886) nitrogen. The primary challenges during scale-up include managing the exothermic nature of certain reactions, controlling the formation of impurities, ensuring the stability of intermediates and the final product, and developing efficient purification methods to achieve high purity.
Q2: What are the main stability concerns for this compound and its precursors?
A2: Like its analogue psilocin, this compound is susceptible to oxidation and degradation, particularly in the presence of light and air, and under basic pH conditions. The phenolic hydroxyl group is prone to oxidation, which can lead to colored impurities. Intermediates, such as unprotected 4-hydroxy-N,N-dimethyltryptamine (psilocin), are also known to be unstable.[1] Proper handling under inert atmospheres (e.g., nitrogen or argon) and protection from light are crucial throughout the synthesis and storage.
Q3: What types of impurities can be expected during the synthesis of this compound?
A3: Impurities can arise from several stages. In the Speeter-Anthony synthesis, residual oxalyl chloride can react with dimethylamine (B145610) to form tetramethyloxamide (B7820834). Incomplete reduction of the glyoxalylamide intermediate can also lead to impurities. The N-methylation step can result in a mixture of unreacted starting material (a psilocin analog), the desired mono-methylated product, and potentially over-methylated quaternary ammonium (B1175870) salts.
Q4: Are there alternative synthesis strategies to mitigate some of the common scale-up challenges?
A4: Chemoenzymatic synthesis presents a promising alternative.[2][3] For instance, while not directly for this compound, studies on related compounds have shown that enzymatic phosphorylation can be more selective and occur under milder conditions than chemical methods, potentially reducing byproduct formation.[2][3] Additionally, continuous flow synthesis is being explored for tryptamine analogues, which can offer better control over reaction parameters and improve safety and consistency at scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the Speeter-Anthony acylation step | - Incomplete reaction. - Side reactions with oxalyl chloride. | - Ensure anhydrous conditions and use of freshly distilled solvents. - Optimize the stoichiometry of oxalyl chloride. Excess can lead to byproducts. - Control reaction temperature carefully, as the reaction can be exothermic. |
| Formation of tetramethyloxamide byproduct | Reaction of excess oxalyl chloride with dimethylamine. | - Add oxalyl chloride dropwise at a low temperature to control the reaction. - Use a slight excess of the indole starting material to ensure complete consumption of oxalyl chloride before adding dimethylamine. |
| Incomplete reduction of the glyoxalylamide intermediate | - Insufficient reducing agent (e.g., lithium aluminum hydride - LAH). - Deactivation of the reducing agent by moisture. | - Use a sufficient excess of LAH. - Ensure all reagents and solvents are strictly anhydrous. - Consider alternative reducing agents or solvent systems. |
| Product discoloration (turning brown/purple) upon isolation or storage | Oxidation of the 4-hydroxyindole moiety. | - Work under an inert atmosphere (nitrogen or argon) whenever possible. - Use degassed solvents. - Protect the product and intermediates from light. - Store the final product at low temperatures under an inert atmosphere. - Consider converting the final product to a more stable salt form (e.g., fumarate) for long-term storage. |
| Difficult purification of the final product | Presence of closely related impurities (e.g., unreacted starting material, over-methylated byproducts). | - Optimize the N-methylation reaction to maximize the yield of the desired product. - Employ column chromatography with a suitable solvent system. - Utilize salt formation and recrystallization to selectively precipitate the desired product. Acid-base extraction can also be effective in separating amines from non-basic impurities. |
| Low yield in the N-methylation step | - Incomplete reaction. - Steric hindrance. - Inappropriate choice of methylating agent or base. | - Screen different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases (e.g., sodium hydride, potassium carbonate). - Optimize reaction temperature and time. - Consider using a phase-transfer catalyst for heterogeneous reactions. |
Data Presentation
Table 1: Representative Yields for Key Steps in Tryptamine Synthesis (Based on Analogous Psilocin Syntheses)
| Step | Reaction | Starting Material | Product | Representative Yield (%) | Reference |
| 1 | Acetyl protection of hydroxyl group | 5-methyl-1H-indol-4-ol | 5-methyl-1H-indol-4-ol acetate (B1210297) | 97 | [3] |
| 2 | Speeter-Anthony: Acylation and Amidation | 5-methyl-1H-indol-4-ol acetate | Ketoamide intermediate | Not specified | [3] |
| 3 | Reduction of Ketoamide | Ketoamide intermediate | 5-methylpsilocin | 84 | [3] |
| 4 | N-methylation (example with 4-AcO-DMT) | 4-acetoxy-N,N-dimethyltryptamine | 4-acetoxy-N,N,N-trimethyltryptammonium iodide | 53 | [4] |
Note: These yields are for analogous compounds and may vary for the synthesis of this compound. They serve as a benchmark for process optimization.
Experimental Protocols
Protocol 1: General Procedure for Speeter-Anthony Tryptamine Synthesis (Adapted from 5-Methylpsilocin Synthesis) [3]
-
Protection of the Hydroxyl Group: The starting 4-hydroxy-1-methylindole is first protected, for example, as an acetate ester, to prevent side reactions. This can be achieved by reacting with acetic anhydride (B1165640) in the presence of a base like sodium bicarbonate in a suitable solvent such as toluene.
-
Acylation: The protected indole is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF) and cooled. Oxalyl chloride is added dropwise, and the reaction is stirred for several hours.
-
Amidation: The reaction mixture is then treated with an excess of dimethylamine to form the corresponding ketoamide.
-
Reduction: The purified ketoamide is reduced using a strong reducing agent like lithium aluminum hydride (LAH) in a solvent such as THF under reflux conditions to yield the psilocin analog.
-
Work-up and Purification: The reaction is carefully quenched, and the product is extracted using an organic solvent. Purification is typically achieved by column chromatography.
Protocol 2: General Procedure for N-methylation (Conceptual, based on related tryptamines)
-
Reaction Setup: The psilocin analog (4-hydroxy-N,N-dimethyl-1H-indole) is dissolved in a suitable polar aprotic solvent (e.g., THF or DMF) under an inert atmosphere.
-
Deprotonation: A strong base (e.g., sodium hydride) is added to deprotonate the indole nitrogen.
-
Methylation: A methylating agent (e.g., methyl iodide or dimethyl sulfate) is added to the reaction mixture.
-
Monitoring and Quench: The reaction is monitored by TLC or LC-MS for the formation of the desired product and the consumption of the starting material. Once complete, the reaction is carefully quenched with water or a saturated ammonium chloride solution.
-
Extraction and Purification: The product is extracted with an organic solvent. Purification can be challenging due to the presence of starting material and potential over-methylation. A combination of column chromatography and/or crystallization of a suitable salt (e.g., fumarate) is often necessary to achieve high purity.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis scale-up challenges.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposal of 1-Methylpsilocin
This guide provides best practices for the handling and disposal of 1-Methylpsilocin for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at +4°C in a tightly sealed container, protected from light and air. Psilocin, a related compound, is known to be unstable in the presence of oxygen, readily forming degradation products.[3] Therefore, storing this compound under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
Q3: How should I prepare solutions of this compound?
Due to the potential for degradation in solution, it is advisable to prepare solutions of this compound fresh for each experiment.[4] The solubility of related compounds can be challenging, and it may be necessary to use a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[4]
Q4: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, appropriate PPE should always be worn. This includes a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[5] All handling of the solid compound or concentrated solutions should be done in a certified chemical fume hood to avoid inhalation.
Troubleshooting Guides
Issue: I observed a color change in my this compound solution.
-
Possible Cause: The color change, particularly to a bluish or dark black hue, may indicate degradation of the compound.[3] This is a known issue with the related compound psilocin, which degrades in the presence of oxygen.[3]
-
Solution: Discard the degraded solution according to your institution's hazardous waste disposal procedures. For future experiments, ensure solutions are prepared fresh and consider deoxygenating your solvents before use.
Issue: I am seeing inconsistent results in my bioassays.
-
Possible Cause: Inconsistent results could be due to the degradation of this compound in your experimental setup. The compound's stability can be affected by pH, temperature, and exposure to air.
-
Solution: Prepare fresh solutions for each experiment. Minimize the time the compound is in solution before use. If possible, conduct a stability study of this compound under your specific experimental conditions to determine its half-life.
Issue: What should I do in case of a spill?
-
Immediate Actions:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is on your skin or clothing, remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
If you experience any adverse effects, seek immediate medical attention.
-
-
Cleanup Procedure for a Small Spill:
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Dispose of all contaminated materials as hazardous waste.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C13H18N2O | [1][6] |
| Molecular Weight | 218.300 g·mol−1 | [1] |
| CAS Number | 1465-16-3 | [6] |
| 5-HT2C Receptor IC50 | 12 nM | |
| 5-HT2A Receptor IC50 | 633 nM | |
| 5-HT2B Receptor Ki | 38 nM (inverse agonist) | [1] |
| Storage Temperature | +4°C |
Experimental Protocols
Protocol for Safe Handling of this compound Powder:
-
Preparation: Before handling the compound, ensure you are in a designated area for potent compounds and are wearing the appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves). All manipulations must be performed within a certified chemical fume hood.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat or vial. Avoid creating dust.
-
Solubilization: Add the appropriate solvent to the vial containing the powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Storage of Stock Solutions: If a stock solution is to be stored, it should be in a tightly sealed vial, protected from light, and stored at the recommended temperature of +4°C. Consider overlaying the solution with an inert gas to minimize oxidation.
-
Cleanup: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent. Dispose of all waste, including gloves and weigh boats, in a designated hazardous waste container.
Mandatory Visualizations
Caption: Experimental workflow for safe handling of this compound.
Caption: Decision-making workflow for this compound spill response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lgcstandards.com [lgcstandards.com]
- 6. scbt.com [scbt.com]
Identifying and mitigating sources of contamination in 1-Methylpsilocin samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of contamination in 1-Methylpsilocin samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound samples?
Impurities in this compound can originate from several sources throughout the synthetic and purification processes. These include:
-
Starting Materials: Residual impurities from the synthesis of psilocin or the methylating agent can be carried through to the final product.
-
Side Reactions during Synthesis: The primary synthetic route to this compound involves the methylation of psilocin. Incomplete or over-methylation can lead to significant impurities.
-
Degradation: this compound, like other tryptamines, can be susceptible to degradation, particularly through oxidation. Exposure to air, light, and non-optimal storage conditions can lead to the formation of degradation products.[1]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product if not adequately removed.
Q2: What specific chemical impurities should I be looking for?
Based on the synthesis of this compound from psilocin, the following are potential impurities:
-
Unreacted Psilocin: Incomplete methylation will result in the presence of the starting material, psilocin.
-
Over-methylated Species: Methylation may occur at other reactive sites, such as the hydroxyl group, leading to O-methylated byproducts.
-
Oxidized Byproducts: The indole (B1671886) ring of tryptamines is susceptible to oxidation, which can lead to the formation of various colored impurities, causing a bluish hue in the sample.[1]
Q3: How can I detect these impurities in my this compound sample?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective analytical techniques for identifying and quantifying impurities in this compound samples.[2][3] These methods can separate the main compound from its impurities, allowing for their individual detection and characterization.
Q4: What are the best practices for storing this compound to prevent degradation?
To minimize degradation, this compound should be stored in a cool, dark, and inert environment. It is recommended to store the compound at low temperatures (e.g., +4°C) in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from light and oxygen.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Chromatogram
Possible Cause 1: Contamination from Starting Materials or Reagents
-
Troubleshooting Step: Analyze the starting psilocin and methylating agent by HPLC/LC-MS to check for pre-existing impurities.
-
Mitigation Strategy: If impurities are found in the starting materials, purify them before use. For example, psilocin can be purified by recrystallization.
Possible Cause 2: Incomplete or Side Reactions during Synthesis
-
Troubleshooting Step: Review the reaction conditions (temperature, reaction time, stoichiometry of reagents). Incomplete methylation can leave residual psilocin, while harsh conditions might promote side reactions.
-
Mitigation Strategy: Optimize the methylation reaction. This may involve adjusting the molar ratio of the methylating agent to psilocin, changing the solvent, or modifying the reaction temperature and time.
Possible Cause 3: Sample Degradation
-
Troubleshooting Step: If the sample has been stored for a prolonged period or under suboptimal conditions, degradation may have occurred. This is often indicated by a change in the sample's color.
-
Mitigation Strategy: Re-purify the sample using column chromatography or preparative HPLC. Ensure proper storage of the purified material as described in the FAQs.
Issue 2: Poor Purity of this compound after Synthesis
Possible Cause: Inefficient Purification
-
Troubleshooting Step: Evaluate the current purification method. Simple recrystallization may not be sufficient to remove all impurities, especially those with similar polarity to this compound.
-
Mitigation Strategy: Employ column chromatography for more effective separation. A variety of stationary phases (e.g., silica (B1680970) gel, C18) and solvent systems can be used to isolate the desired product. Preparative HPLC can be used for achieving very high purity.
Quantitative Data Summary
Table 1: Common Analytical Techniques for Purity Assessment
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages |
| HPLC-UV | 1-5 ng/mL | 5-10 ng/mL | Robust, widely available, good for quantification.[4] |
| LC-MS | 0.1-1 ng/mL | 1-5 ng/mL | High sensitivity and selectivity, provides molecular weight information for impurity identification.[4][5] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general method for the purity analysis of this compound using reversed-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 1 mg/mL.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective. Start with 100% DCM and gradually increase the percentage of MeOH. A common starting point is a gradient from 0% to 10% MeOH in DCM.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM) and pack the column.
-
Dissolve the crude this compound sample in a minimal amount of the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the starting solvent system, gradually increasing the polarity by adding more MeOH.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for identifying and mitigating contamination in this compound samples.
References
Validation & Comparative
A Comparative Pharmacological Study: 1-Methylpsilocin vs. Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of 1-methylpsilocin and psilocin, two structurally related tryptamine (B22526) derivatives. Psilocin, the active metabolite of psilocybin, is a well-characterized serotonergic psychedelic. This compound, a synthetic derivative, has been investigated for its potential therapeutic applications with a potentially different side-effect profile. This document synthesizes experimental data on their receptor binding affinities, functional activities, and pharmacokinetics, providing a resource for researchers in pharmacology and drug development.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and psilocin based on available preclinical and clinical studies.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (nM) | Psilocin (nM) | Primary Function |
| 5-HT2A | 633[1][2][3] | ~6 - 41.1[4][5] | Psychedelic effects, mood, cognition |
| 5-HT2C | 12[1][2][3] | ~14 - 136[4][5][6] | Regulation of mood, appetite, and cognition |
| 5-HT2B | 38 (Inverse Agonist)[1][2][3] | High Affinity[7] | Cardiac valve function, vasoconstriction |
| 5-HT1A | No reported activation in mice[1] | ~100 - 136[4][5][6] | Anxiolytic, antidepressant effects |
Table 2: Comparative Functional Activity
| Assay | This compound | Psilocin |
| 5-HT2A Receptor | ||
| Calcium Mobilization | Lower Potency (IC50 = 633 nM)[1][2][3] | Partial Agonist (EC50 = 35.4 ± 9.7 nM)[6][8] |
| Head-Twitch Response (Mice) | Induces HTR (5-HT2A dependent)[1] | Induces HTR (ED50 = 0.17 mg/kg)[9] |
| 5-HT2C Receptor | ||
| Functional Activity | Potent Agonist (IC50 = 12 nM)[1][2][3] | Agonist[10] |
| 5-HT2B Receptor | ||
| Functional Activity | Inverse Agonist[1][2][3] | Agonist[11] |
| 5-HT1A Receptor | ||
| Functional Activity | Did not activate in mice[1] | Partial Agonist (EC50 = 1.7 ± 2.4 nM)[6][10] |
Table 3: Comparative Pharmacokinetics of Psilocin
| Parameter | Value | Species |
| Bioavailability (oral) | 52.7 ± 20%[12][13] | Human |
| Tmax (oral) | 1.8 - 4 hours[12][13] | Human |
| Cmax (oral, dose-dependent) | 8.2 ± 2.8 ng/mL to 871 ng/mL[12][13] | Human |
| Elimination Half-Life | 1.5 - 4 hours[12][13] | Human |
| Metabolism | Primarily by CYP2D6, CYP3A4, and MAO-A[12][13] | Human |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT2A receptors expressed in HEK293 cells) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or psilocin).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assays
Objective: To measure the functional activity of a compound at Gq-coupled receptors like the 5-HT2A and 5-HT2C receptors.
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT2A) are seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Signal Detection: Activation of the Gq-coupled receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity using a plate reader.
-
Data Analysis: The concentration-response curves are generated, and the potency (EC50) and efficacy (Emax) of the compound are determined.
Mouse Head-Twitch Response (HTR) Assay
Objective: An in vivo behavioral assay to assess 5-HT2A receptor activation, which is correlated with hallucinogenic potential in humans.[9]
Methodology:
-
Animal Acclimation: Mice (e.g., C57BL/6J) are acclimated to the testing environment.
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal injection.
-
Observation: The mice are observed for a set period (e.g., 30-60 minutes), and the number of head twitches (rapid, side-to-side head movements) is counted.[9]
-
Data Analysis: The dose-response relationship for the induction of HTR is determined, and the ED50 (the dose that produces 50% of the maximal response) is calculated.
Mandatory Visualizations
Caption: Psilocin-mediated 5-HT2A receptor signaling pathway.
Caption: General experimental workflow for comparative analysis.
References
- 1. msudenver.edu [msudenver.edu]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics of Psilocin After Psilocybin Administration: A Systematic Review and Post-Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 10. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of 1-Methylpsilocin and lorcaserin
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 1-Methylpsilocin and lorcaserin (B1675133), two selective serotonin (B10506) 2C (5-HT2C) receptor agonists. While both compounds target the same receptor, their distinct pharmacological profiles, developmental histories, and available data present a compelling case for a thorough comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two molecules.
Overview and Mechanism of Action
This compound is a tryptamine (B22526) derivative that acts as a potent and selective agonist at the 5-HT2C receptor[1]. It also displays inverse agonist activity at the 5-HT2B receptor[1]. Developed by Sandoz, it has been investigated for potential therapeutic applications in conditions such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches, where modulation of the serotonergic system is beneficial without inducing the hallucinogenic effects associated with less selective psychedelics[1].
Lorcaserin , formerly marketed as Belviq®, is a synthetic benzazepine derivative that functions as a selective agonist of the 5-HT2C receptor. It was approved by the FDA for chronic weight management in obese or overweight adults[2]. Lorcaserin is believed to promote satiety and reduce food intake by selectively activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus. However, it was voluntarily withdrawn from the market in 2020 due to a potential increased risk of cancer observed in a post-marketing clinical trial.
Receptor Binding and Functional Activity
Both this compound and lorcaserin exhibit high affinity and functional activity at the 5-HT2C receptor. The following tables summarize the available quantitative data on their receptor binding profiles and functional potency.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Lorcaserin |
| 5-HT2C | ~12 (IC50) [1] | 15 ± 1 [3] |
| 5-HT2A | 633 (IC50)[1] | 112[4] |
| 5-HT2B | 38 (inverse agonist)[1] | ~1560 (104-fold less than 5-HT2C)[3] |
| 5-HT1A | >1000 | 700[4] |
Table 2: Functional Potency (EC50/IC50, nM)
| Assay | This compound | Lorcaserin |
| 5-HT2C Functional Agonism | 12 (IC50) [1] | Full agonist [3] |
| 5-HT2A Functional Agonism | Lower potency | Partial agonist |
Signaling Pathways
Both this compound and lorcaserin exert their primary effects through the activation of the 5-HT2C receptor, which is a Gq/11 protein-coupled receptor (GPCR). Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Recent research suggests that signaling through the 5-HT2C receptor can be more complex, with the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). Some studies indicate that lorcaserin's engagement of Gi/o protein signaling in addition to the primary Gq/11 pathway might have contributed to its limited clinical efficacy and potential adverse effects[5]. Psychedelic compounds like psilocin, a structural relative of this compound, have been shown to exhibit a Gq/11 bias at the 5-HT2C receptor[5]. The specific biased agonism profile of this compound has not been as extensively characterized.
Figure 1: Simplified 5-HT2C receptor signaling pathway.
Preclinical and Clinical Data
A significant disparity exists in the volume of available preclinical and clinical data for the two compounds.
Lorcaserin
Extensive preclinical and clinical studies have evaluated the efficacy and safety of lorcaserin for weight management.
Table 3: Summary of Lorcaserin Preclinical Data in Rodent Obesity Models
| Model | Dose | Route | Duration | Key Findings | Reference |
| Diet-induced obese rats | 1-2 mg/kg, b.i.d. | SC | 28 days | Significant reduction in body weight gain, selective reduction in fat mass, modest effects on food intake. | [1] |
| Rats on a high-fat diet | Dose-dependent | Oral | 4 weeks | Dose-dependent reductions in food intake and body weight gain. | [3] |
Table 4: Summary of Key Lorcaserin Phase III Clinical Trial Data
| Trial | Population | Dose | Duration | Mean Weight Loss vs. Placebo | Key Adverse Events | Reference |
| BLOOM | Obese/overweight adults | 10 mg twice daily | 1 year | 3.6% | Headache, dizziness, nausea | [2] |
| BLOSSOM | Obese/overweight adults | 10 mg twice daily | 1 year | 3.0% | Headache, nausea, dizziness | [2] |
| BLOOM-DM | Obese/overweight adults with type 2 diabetes | 10 mg twice daily | 1 year | 3.0% | Hypoglycemia, headache, back pain | [2] |
This compound
In contrast to lorcaserin, there is a notable lack of publicly available, quantitative preclinical data for this compound regarding its effects on 5-HT2C-mediated behaviors such as food intake and body weight. One study notes that its phosphate (B84403) derivative, 1-methylpsilocybin, showed efficacy in an animal model of obsessive-compulsive disorder. Another source indicates it inhibits scratching in a mouse model of OCD.
The most consistently reported in vivo effect of this compound is the induction of the head-twitch response (HTR) in mice, a behavior mediated by 5-HT2A receptor activation[1]. This indicates that despite its higher affinity for the 5-HT2C receptor, this compound retains some in vivo activity at the 5-HT2A receptor.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human 5-HT2A or 5-HT2C receptors) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A or [³H]mesulergine for 5-HT2C) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Objective: To measure the functional agonism of a compound at Gq-coupled receptors.
General Protocol:
-
Cell Culture: Cells expressing the 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells) are cultured in the presence of [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with varying concentrations of the test compound.
-
Extraction: The reaction is terminated, and the cells are lysed.
-
Separation: The total inositol phosphates are separated from free inositol by anion-exchange chromatography.
-
Quantification: The amount of [³H]inositol phosphates is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
General Protocol:
-
Cell Seeding: Cells expressing the 5-HT2C receptor (e.g., U2OS or CHO-K1 cells) are seeded into a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The EC50 value is determined from the dose-response curve.
Figure 2: General experimental workflow for compound characterization.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound.
General Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Compound Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation: The mice are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches is recorded for each dose group, and a dose-response curve is generated.
Summary and Future Directions
This compound and lorcaserin are both selective 5-HT2C receptor agonists, but they represent different stages and outcomes of the drug development process. Lorcaserin, having progressed through extensive clinical trials, provides a wealth of data on the therapeutic potential and risks of targeting the 5-HT2C receptor for weight management. Its withdrawal from the market underscores the importance of long-term safety monitoring.
This compound, while demonstrating high in vitro potency and selectivity for the 5-HT2C receptor, has a less defined in vivo profile, particularly concerning its effects on 5-HT2C-mediated behaviors. The available data on its 5-HT2A-mediated head-twitch response suggests a more complex in vivo pharmacology than its in vitro binding profile might indicate.
For researchers and drug development professionals, this comparison highlights several key points:
-
The importance of comprehensive in vivo characterization: While in vitro data are crucial for initial screening and lead optimization, they do not always predict the full in vivo pharmacological profile.
-
The need for further research on this compound: To fully understand the therapeutic potential of this compound, further preclinical studies are needed to evaluate its effects on food intake, body weight, anxiety, and other 5-HT2C-mediated behaviors in a dose-responsive manner.
-
The potential for biased agonism: Investigating the biased agonism profiles of both compounds at the 5-HT2C receptor could provide valuable insights into their different in vivo effects and clinical outcomes.
References
Unveiling the Anxiolytic Potential of 1-Methylpsilocin: A Comparative Analysis in Preclinical Models
For Immediate Release
In the quest for novel therapeutics to address the global burden of anxiety disorders, researchers are increasingly turning their attention to psychedelic compounds and their analogs. This guide offers a comparative analysis of the therapeutic potential of 1-Methylpsilocin, a selective 5-HT2C receptor agonist, in established animal models of anxiety. By juxtaposing its effects with the well-characterized anxiolytics, diazepam (a benzodiazepine) and buspirone (B1668070) (a 5-HT1A receptor partial agonist), this document provides a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy in Animal Models of Anxiety
To quantitatively assess the anxiolytic potential of this compound, its performance in key behavioral paradigms—the Elevated Plus-Maze (EPM), Open Field Test (OFT), and Marble-Burying Test (MBT)—is compared with standard anxiolytics.
Table 1: Elevated Plus-Maze (EPM) - Effects on Anxiety-Like Behavior in Mice
| Compound | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Locomotor Activity (Closed Arm Entries) | Reference |
| Vehicle | - | Baseline | Baseline | Baseline | [1][2] |
| This compound | Data Not Available | - | - | Reduced | [3] |
| Diazepam | 1.5 | Increased | Increased | No significant change | [4] |
| Diazepam | 2.0 | Increased | Increased | No significant change | [1] |
| Buspirone | 2.0 - 4.0 | Increased | Increased | Decreased | [5] |
Note: While specific quantitative data for this compound in the EPM is not publicly available, qualitative reports indicate a reduction in locomotor activity.[3]
Table 2: Open Field Test (OFT) - Effects on Anxiety and Locomotion in Mice
| Compound | Dose (mg/kg) | Time in Center (s) (Mean ± SEM) | Distance Traveled in Center (cm) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Reference |
| Vehicle | - | Baseline | Baseline | Baseline | [6][7] |
| This compound | 0.6 - 9.6 | Inactive | Inactive | Inactive | [3] |
| Diazepam | 1.5 | No significant change | - | No significant change | [7] |
| Buspirone | 3.0 | Increased | - | Decreased | [8] |
Note: this compound was found to be "completely inactive" in the Behavioral Pattern Monitor (BPM), a sophisticated open-field test.[3]
Table 3: Marble-Burying Test (MBT) - Effects on Compulsive-Like Behavior in Mice
| Compound | Dose (mg/kg) | Number of Marbles Buried (Mean ± SEM) | % Reduction in Burying | Locomotor Activity | Reference |
| Vehicle | - | Baseline | - | Baseline | [9] |
| This compound | Data Not Available | Efficacious | - | - | [9] |
| Diazepam | 1.0 - 2.0 | Decreased | - | No significant change | [10] |
| Buspirone | 5.0 | Decreased | - | No significant change | [5] |
Note: this compound's phosphate (B84403) pro-drug, 1-methylpsilocybin, has shown efficacy in a mouse model for obsessive-compulsive disorder, which often utilizes the marble-burying test.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms. Rodents naturally prefer enclosed spaces, and a greater amount of time spent in the open arms is indicative of an anxiolytic effect.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30 minutes prior to testing.
-
Placement: Each mouse is placed in the center of the maze, facing an open arm.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Cleaning: The maze is cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a square arena with walls to prevent escape. A central zone is designated, and the time spent in this more "exposed" area is a measure of anxiety.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Placement: Each mouse is placed in the center of the open field arena.
-
Exploration: The animal's activity is recorded for a predetermined period, typically 5-10 minutes.
-
Data Collection: An automated tracking system records the distance traveled, time spent in the center and periphery, and rearing frequency.
-
Cleaning: The arena is cleaned with 70% ethanol between each animal.
Marble-Burying Test (MBT)
The MBT is a model used to screen for anxiolytic and anti-compulsive drug effects. The natural tendency of mice to bury novel objects is measured.
Procedure:
-
Cage Preparation: A standard mouse cage is filled with 5 cm of bedding, and 20-25 marbles are evenly spaced on the surface.
-
Placement: A single mouse is placed in the cage.
-
Burying Behavior: The mouse is left undisturbed for 30 minutes.
-
Scoring: After the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.
-
Cleaning: Bedding and marbles are replaced for each new animal.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound, Diazepam, and Buspirone are rooted in their differential engagement of neurotransmitter receptor systems.
Caption: Simplified signaling pathways of this compound, Diazepam, and Buspirone.
Activation of the 5-HT2C receptor by agonists can have complex effects, with some studies suggesting anxiogenic-like responses, while others point towards anxiolytic potential, highlighting the need for further investigation into compounds like this compound.[11][12] Diazepam enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to neuronal inhibition and anxiolysis. Buspirone acts as a partial agonist at the 5-HT1A receptor, and its anxiolytic effects are thought to be mediated by its modulatory effects on the serotonin (B10506) system.
Caption: Experimental workflow for comparative anxiolytic drug testing.
Conclusion
The available preclinical data suggests that this compound exhibits a distinct pharmacological profile compared to traditional anxiolytics like diazepam and buspirone. While it shows efficacy in a model of obsessive-compulsive behavior, its inactivity in the open field test and the lack of specific quantitative data in the elevated plus-maze highlight the need for further research to fully elucidate its anxiolytic potential. The reduced locomotor effects observed may suggest a more favorable side-effect profile compared to some existing medications. This comparative guide underscores the importance of a multi-faceted approach, utilizing a battery of behavioral models to thoroughly characterize the therapeutic promise of novel psychoactive compounds. Future studies should focus on obtaining comprehensive dose-response data for this compound in validated anxiety models to provide a clearer picture of its therapeutic window and potential clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of buspirone on the behavioral regulation of rats in low versus high anxiety conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR of psilocybin analogs: discovery of a selective 5-HT 2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altered 5-HT2C receptor agonist-induced responses and 5-HT2C receptor RNA editing in the amygdala of serotonin transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methylpsilocin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principal analytical techniques applicable to the quantification of 1-Methylpsilocin, leveraging experimental data from closely related tryptamines. The primary methods discussed include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different analytical methods based on data reported for psilocin and other relevant tryptamine (B22526) derivatives. These values can serve as a benchmark for the expected performance of methods developed for this compound.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Psilocin Quantification
| Parameter | Reported Values for Psilocin | Sample Matrix | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL - 0.1 ng/mL | Oral Fluid, Plasma | [2][3][4] |
| Limit of Quantification (LOQ) | 0.05 ng/mL - 0.34 ng/mL | Oral Fluid, Plasma | [2][3][4] |
| Linearity Range | 0.05 - 200 ng/mL | Oral Fluid, Plasma, Whole Blood | [2][3][5] |
| Recovery | >54.5% - >89% | Oral Fluid, Whole Blood | [3][5] |
| Precision (RSD%) | <10.7% - 15% | Oral Fluid, Plasma | [3][6] |
Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Tryptamine Derivatives
| Parameter | Reported Values | Analyte(s) | Sample Matrix | Reference |
| Limit of Detection (LOD) | Not consistently reported | Psilocin, Psilocybin | Fungi | |
| Limit of Quantification (LOQ) | Not consistently reported | Psilocin, Psilocybin | Fungi | |
| Linearity Range | 0.01 - 0.9 mg/g | Psilocin, Psilocybin | Fungi | |
| Derivatization | Required (e.g., TMS) | Psilocin, Psilocybin | Various |
Table 3: Performance of High-Performance Liquid Chromatography (HPLC-UV/DAD) Methods for Psilocin and Psilocybin Quantification
| Parameter | Reported Values | Analyte(s) | Sample Matrix | Reference |
| Limit of Detection (LOD) | 5 ng (injected amount) | Psilocin | Standards | [7] |
| Limit of Quantification (LOQ) | 2.1 ppm | Psilocybin | Standards | [8] |
| Linearity Range | 2.53 - 81.9 ppm | Psilocybin | Standards | [8] |
| Precision (RSD%) | 0.32% | Psilocybin | Standards | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized experimental protocols for the analysis of tryptamine derivatives, which can be adapted for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity and is often the preferred method for quantifying low-level analytes in complex biological matrices.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): A common technique for cleaning up and concentrating the analyte from biological fluids like plasma, whole blood, or urine.[5] Mixed-mode SPE columns are often employed.[4]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, using an organic solvent to extract the analyte from the aqueous sample matrix.[3]
-
Protein Precipitation: A simpler and faster method for plasma or serum samples, where a solvent like methanol (B129727) or acetonitrile (B52724) is used to precipitate proteins.[6]
-
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][10]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for tryptamines.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for tandem mass spectrometry (MS/MS) to ensure high selectivity and sensitivity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique, particularly for volatile and thermally stable compounds. For many tryptamines, derivatization is necessary to improve their chromatographic properties.
-
Sample Preparation and Derivatization:
-
Extraction from the sample matrix is performed using LLE or SPE.
-
Derivatization is a critical step to increase the volatility and thermal stability of the analytes. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to derivatize the hydroxyl group of psilocin and related compounds.[11]
-
-
Chromatography:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.[11]
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[11]
-
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
HPLC-UV/DAD is a more accessible and cost-effective technique compared to mass spectrometry-based methods. However, it may lack the sensitivity and selectivity of LC-MS, especially for complex matrices.
-
Sample Preparation:
-
Similar extraction methods as for LC-MS (SPE or LLE) can be used to clean up the sample and reduce matrix interference.
-
-
Chromatography:
-
Column: Reversed-phase C18 columns are common.[10] For highly polar tryptamines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is used.[7]
-
-
Detection:
-
The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For tryptamines, this is typically in the range of 220-280 nm. A Diode-Array Detector (DAD) can provide spectral information, which aids in peak identification and purity assessment.
-
Visualizing the Workflow and Chemical Relationships
To further clarify the processes and compounds discussed, the following diagrams are provided.
Conclusion
While specific cross-validation data for this compound is currently lacking, a comprehensive analytical strategy can be developed by leveraging the extensive knowledge base available for its structural analogs. LC-MS/MS stands out as the most sensitive and selective method, particularly for complex biological matrices. GC-MS, with the requisite derivatization step, provides a robust alternative. HPLC-UV/DAD offers a more accessible option, though potentially with lower sensitivity. The choice of method should be guided by the specific requirements of the research or application, and any method developed for this compound should undergo rigorous validation to ensure the generation of reliable and accurate data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS-MS method to quantify psilocin in authentic oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. psilosybiini.info [psilosybiini.info]
Comparative analysis of the behavioral profiles of 1-Methylpsilocin and DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the behavioral profiles of two tryptamine (B22526) compounds: 1-Methylpsilocin and N,N-Dimethyltryptamine (DMT). The information presented herein is a synthesis of preclinical data, offering insights into their distinct and overlapping effects on behavior, primarily mediated by their interactions with the serotonergic system. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Executive Summary
This compound and DMT are both psychoactive tryptamines that interact with serotonin (B10506) receptors, but they exhibit distinct behavioral profiles. This compound is a more selective ligand, primarily targeting the 5-HT2C receptor, while DMT has a broader affinity for various serotonin receptor subtypes. This difference in receptor interaction likely underlies their varied effects in preclinical behavioral models. While both compounds can induce the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in rodents, their effects on locomotor activity and their discriminative stimulus properties appear to differ significantly. This guide presents a side-by-side comparison of their effects in key behavioral assays, details the experimental protocols used to generate this data, and illustrates the underlying signaling pathways.
Quantitative Behavioral Data
The following tables summarize the available quantitative data for this compound and DMT across several key behavioral paradigms.
Table 1: Head-Twitch Response (HTR) in Rodents
| Compound | Animal Model | ED50 (mg/kg) | Efficacy | Key Findings |
| This compound | Mice (C57BL/6J) | Data not available | Induces HTR | Produces a dose-dependent increase in HTR, indicating 5-HT2A receptor engagement in vivo despite its higher in vitro affinity for 5-HT2C receptors.[1] |
| DMT | Mice (C57BL/6J) | Data not available | Induces HTR | Reliably induces the HTR, which is blocked by 5-HT2A antagonists.[1] The potency is correlated with hallucinogenic effects in humans. |
Table 2: Locomotor Activity in an Open Field Test
| Compound | Animal Model | Dose (mg/kg) | Effect on Locomotion | Center Time | Key Findings |
| This compound | Mice | 0.6 - 9.6 | Inactive | No significant effect | Did not alter locomotor or investigatory behavior in the Behavioral Pattern Monitor. |
| DMT | Rats/Mice | Variable | Variable (can decrease or have no effect) | Data not available | Effects on locomotor activity are inconsistent across studies, with some reporting decreases in motor activity. |
Table 3: Drug Discrimination Studies
| Compound | Training Drug | Animal Model | ED50 (mg/kg) for Substitution | Degree of Substitution | Key Findings |
| This compound | Data not available | Data not available | Data not available | Data not available | No drug discrimination studies with this compound were identified. |
| DMT | DOM | Rats | 0.34 ± 0.20 | Full | DMT fully substitutes for the discriminative stimulus effects of the hallucinogen DOM.[2] |
| LSD | Rats | 0.05 ± 0.03 | Full | DMT fully substitutes for the discriminative stimulus effects of LSD.[2] | |
| Self-administration | Rats | 1.80 | N/A | Rats can be trained to discriminate DMT from saline.[3] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.
Methodology:
-
Animals: Male C57BL/6J mice are frequently used due to their robust HTR.[4]
-
Apparatus: Animals are placed in a transparent cylindrical observation chamber. Behavior is recorded via a high-resolution video camera mounted above the chamber.[4] For automated detection, a small magnet can be surgically implanted on the skull of the mouse, and head movements are detected by a magnetometer surrounding the chamber.[5][6][7]
-
Procedure: Following a habituation period, animals are administered the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The number of head twitches is then counted for a defined period, typically 30-60 minutes.[6]
-
Data Analysis: The total number of head twitches is recorded and analyzed. A dose-response curve can be generated to determine the median effective dose (ED50).[6]
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[8][9]
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.[9] Automated systems use infrared beams or video tracking software to monitor the animal's movement.[10]
-
Procedure: An animal is placed in the center of the arena and allowed to explore freely for a set period, usually 5-30 minutes.[9] The apparatus is cleaned thoroughly between trials to remove olfactory cues.[10]
-
Data Analysis: Key parameters measured include:
-
Total distance traveled: An indicator of general locomotor activity.[8][11]
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis), as rodents tend to stay near the walls when anxious.[8]
-
Number of entries into the center zone. [8]
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Drug Discrimination Assay
This two-lever operant conditioning procedure is used to assess the subjective effects of a drug by training an animal to associate the interoceptive cues of a specific drug with a reward.[2][12][13]
Methodology:
-
Apparatus: A standard two-lever operant conditioning chamber with a food dispenser.[14]
-
Training: Animals, typically rats, are trained to press one lever to receive a food reward after being injected with a specific "training drug" (e.g., DOM, LSD, or DMT itself). On days when they receive a vehicle injection, they must press the other lever to receive a reward.[2][13][14] This training continues until the animals reliably press the correct lever based on the injection they received.[13]
-
Testing: Once trained, animals are given a "test" drug. The lever they choose to press indicates whether they perceive the subjective effects of the test drug as being similar to the training drug. "Full substitution" occurs when the animals predominantly press the drug-appropriate lever (typically >80% of responses).[15]
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured for different doses of the test drug to generate a dose-response curve and calculate the ED50 for substitution.[15]
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The primary mechanism through which both this compound (to a lesser extent) and DMT are thought to exert their psychoactive effects is through agonism of the serotonin 5-HT2A receptor, which is a Gq-protein coupled receptor (GPCR).[16][17][18]
References
- 1. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of the Discriminative Stimulus Effects of Dimethyltryptamine with Different Classes of Psychoactive Compounds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug discrimination: stimulus control during repeated testing in extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methylpsilocin and Psilocin: Psychedelic Potential and Receptor Interaction Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the psychedelic versus non-psychedelic properties of 1-Methylpsilocin and its parent compound, psilocin. The following sections present quantitative data on receptor binding affinities and in vivo behavioral effects, detailed experimental methodologies for the cited assays, and a visualization of the key signaling pathway involved in their psychedelic-like effects.
Introduction
Psilocin, the active metabolite of psilocybin, is a classic serotonergic psychedelic known for its potent hallucinogenic effects, primarily mediated through agonist activity at the serotonin (B10506) 2A receptor (5-HT2A). This compound, a synthetic analog of psilocin, has been investigated as a potential therapeutic agent with a modified pharmacological profile. This guide assesses the key differences in their psychedelic and non-psychedelic properties based on available experimental data.
Data Presentation
Receptor Binding Affinity
The interaction of this compound and psilocin with various serotonin receptor subtypes is a key determinant of their distinct pharmacological profiles. The following table summarizes their binding affinities (Ki values), where a lower Ki value indicates a higher affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Psilocin | 152-146[1] | 120-173[1] | 79-311[1] |
| This compound | 359 ± 38[2] | 633[3] | 12[3] |
Note: Ki values can vary between different studies and experimental conditions.
These data indicate that while both compounds interact with 5-HT2A and 5-HT2C receptors, their selectivity profiles differ significantly. Psilocin displays relatively similar affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors[1]. In contrast, this compound exhibits a markedly higher affinity for the 5-HT2C receptor over the 5-HT2A receptor and a significantly lower affinity for the 5-HT1A receptor compared to psilocin[2][3]. The reduced affinity for the 5-HT1A receptor is a notable distinction, as this receptor is implicated in modulating some of the behavioral effects of serotonergic compounds.
Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for psychedelic activity in humans, mediated by the activation of 5-HT2A receptors[4]. The table below compares the in vivo potency of this compound and psilocin in inducing the HTR.
| Compound | ED50 (mg/kg) | Maximal Effect (Total HTR Events) |
| Psilocin | ~0.3 | Not explicitly stated in the provided context |
| This compound | 0.7 (95% CI: 0.2–1.2)[2] | 12.1 ± 2.1 at 9.6 mg/kg[2] |
ED50 (Median Effective Dose) is the dose that produces 50% of the maximal response.
Both psilocin and this compound induce the head-twitch response in mice, indicating that both compounds engage the 5-HT2A receptor in a manner that elicits psychedelic-like behavioral effects in this preclinical model[2][3]. However, psilocin appears to be more potent in inducing HTR, with a lower ED50 value compared to this compound. It is important to note that while this compound has a lower affinity for the 5-HT2A receptor in vitro, it is still capable of producing a robust HTR in vivo, suggesting that receptor affinity alone does not fully predict behavioral outcomes[3].
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are prepared from cultured cell lines (e.g., HEK-293, CHO) or from brain tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or psilocin).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like activity of test compounds by quantifying the frequency of head-twitch responses in mice.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Test compounds (this compound or psilocin) are dissolved in a suitable vehicle (e.g., saline).
-
Administration: The test compound or vehicle is administered to the mice via a specific route, typically intraperitoneal (i.p.) injection.
-
Observation Chamber: Immediately after injection, each mouse is placed individually into a transparent observation chamber (e.g., a glass cylinder).
-
Data Collection: The number of head twitches is recorded for a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head. Recording can be done by a trained observer blind to the treatment conditions or through automated systems using video tracking or magnetic sensors.
-
Data Analysis: The total number of head twitches for each animal is counted. Dose-response curves are generated, and the ED50 value is calculated using non-linear regression analysis.
Mandatory Visualization
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling cascade initiated by the activation of the 5-HT2A receptor, which is the primary mechanism underlying the psychedelic effects of compounds like psilocin and this compound.
Caption: 5-HT2A receptor Gq-coupled signaling pathway.
Experimental Workflow: Head-Twitch Response Assay
The diagram below outlines the key steps involved in conducting a head-twitch response (HTR) assay to evaluate the psychedelic-like effects of a compound.
Caption: Workflow for the mouse head-twitch response assay.
Conclusion
The comparative assessment of this compound and psilocin reveals distinct pharmacological profiles that influence their psychedelic and non-psychedelic properties. While both compounds induce the head-twitch response, a preclinical indicator of psychedelic potential, psilocin demonstrates higher potency in this assay. The most significant difference lies in their receptor binding affinities. This compound's reduced affinity for the 5-HT1A receptor and its pronounced selectivity for the 5-HT2C over the 5-HT2A receptor, relative to psilocin, suggest a different spectrum of behavioral and physiological effects. These differences highlight the potential for subtle chemical modifications to significantly alter the pharmacological properties of psychedelic compounds, offering avenues for the development of novel therapeutics with tailored activity profiles. Further research is warranted to fully elucidate the clinical implications of these pharmacological distinctions.
References
- 1. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
Replicating foundational studies on 1-Methylpsilocin's receptor selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor selectivity of 1-Methylpsilocin, a synthetic tryptamine (B22526) derivative, with its well-studied analog, psilocin. The information presented is based on foundational preclinical studies and is intended to assist researchers in understanding the nuanced pharmacological differences between these two compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a tryptamine derivative that has been investigated for its selective agonist activity at certain serotonin (B10506) receptors. Unlike its close relative psilocin, the active metabolite of psilocybin, this compound exhibits a distinct receptor interaction profile. This unique selectivity has prompted research into its potential as a therapeutic agent with a reduced hallucinogenic profile compared to classic psychedelics. This guide will delve into the foundational studies that have characterized and compared the receptor selectivity of this compound and psilocin.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of this compound and psilocin for key serotonin receptors. It is important to note that the data are compiled from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Receptor Subtype | This compound | Psilocin |
| 5-HT1A | Ki = 359 ± 38 nM | Ki = 49 nM |
| 5-HT2A | IC50 = 633 nM[1] | Ki ≈ 6 nM[2] |
| 5-HT2B | Ki = 38 nM (inverse agonist)[1] | - |
| 5-HT2C | IC50 = 12 nM[1] | - |
In Vivo Behavioral Studies: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential hallucinogenic activity of a compound.
-
Psilocin is a full agonist at the 5-HT2A receptor and potently induces the HTR in mice.
-
This compound , despite its lower in vitro affinity for the 5-HT2A receptor compared to psilocin, also induces the HTR in mice. This effect is completely absent in mice lacking the 5-HT2A receptor, confirming that the HTR induced by this compound is mediated by this receptor. However, this compound is less potent than psilocin in inducing this behavior.
Signaling Pathways and Experimental Workflows
To understand the downstream effects of receptor activation and the methods used to study these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Radioligand Binding Assays (General Protocol)
Receptor binding assays are performed to determine the affinity of a compound for a specific receptor. The following is a generalized protocol based on methodologies from foundational studies.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 cells) stably expressing the human serotonin receptor of interest.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and various concentrations of the unlabeled test compound (this compound or psilocin).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) in Mice
The HTR is a rapid, rotational head movement in rodents indicative of 5-HT2A receptor activation.
-
Animals: Male C57BL/6J mice are commonly used.
-
Housing: Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Habituation: Prior to testing, mice are habituated to the testing room and observation chambers.
-
Drug Administration: this compound, psilocin, or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Immediately after injection, mice are placed individually into clear observation chambers. The number of head twitches is counted for a specified period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches is recorded for each animal, and the data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compounds.
Conclusion
The foundational studies on this compound reveal a distinct receptor selectivity profile compared to psilocin. Notably, this compound demonstrates a higher affinity for the 5-HT2C receptor and a significantly lower affinity for the 5-HT1A and 5-HT2A receptors than psilocin.[1] While both compounds induce the 5-HT2A receptor-mediated head-twitch response in mice, this compound is less potent in this regard. These differences in receptor interactions likely underlie the distinct behavioral effects observed in preclinical models and suggest that this compound may have a different therapeutic and side-effect profile than psilocin. Further research, including head-to-head comparative studies under identical experimental conditions, is warranted to fully elucidate the pharmacological nuances of this compound.
References
Independent Validation of 1-Methylpsilocin's Anxiolytic-Like Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the existing preclinical data on 1-Methylpsilocin, a selective serotonin (B10506) 5-HT2C receptor agonist, and its potential anxiolytic-like effects. The data is compared with the well-characterized anxiolytics diazepam and buspirone (B1668070), as well as its close structural analog, psilocin. This document aims to offer an objective overview to inform further research and drug development in the field of anxiety and serotonergic modulation.
Comparative Analysis of Behavioral Effects
The following tables summarize the available quantitative data from key preclinical behavioral assays. It is important to note that direct comparative studies of this compound in classic anxiety models like the Elevated Plus Maze or Open Field Test are not available in the published literature. The data presented for these assays with diazepam and buspirone serve as a reference for typical anxiolytic effects.
Table 1: Behavioral Pattern Monitor (BPM) in Mice
The Behavioral Pattern Monitor is utilized to assess locomotor activity and exploratory behaviors. A reduction in locomotion and exploration can be indicative of anxiogenic-like effects or sedation.
| Compound | Dose (mg/kg) | Change in Locomotor Activity | Change in Holepokes | Change in Time in Center | Citation |
| This compound | 0.6 - 9.6 | No significant effect | No significant effect | No significant effect | [1] |
| Psilocin | 1.0 - 10.0 | Decreased | Decreased | Decreased | [1] |
Data from Halberstadt et al., 2011
Table 2: Head-Twitch Response (HTR) in Mice
The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents and is often used to screen for potential hallucinogenic properties.
| Compound | Dose (mg/kg) | ED₅₀ (mg/kg) | Maximum Response (Twitches/10 min) | Citation |
| This compound | 0.3 - 3.0 | 0.70 | ~18 | [1] |
| Psilocin | 0.3 - 3.0 | 0.85 | ~20 | [1] |
Data from Halberstadt et al., 2011
Table 3: Serotonin-Induced Scratching in Mice (Model for OCD-like behavior)
This model assesses the ability of a compound to inhibit compulsive-like scratching behavior induced by serotonin.
| Compound | Dose (mg/kg, i.p.) | % Inhibition of Scratching | Citation |
| 1-Methylpsilocybin | 5.0 | ~50% |
Data from Sard et al., 2005
Table 4: Elevated Plus Maze (EPM) in Rodents (Reference Anxiolytics)
The EPM is a standard test for anxiety-like behavior, where an increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
| Compound | Species | Dose | Change in Open Arm Time | Change in Open Arm Entries | Citation |
| Diazepam | Rat | 1.0 - 2.0 mg/kg | Increased | Increased | |
| Buspirone | Mouse | 2.0 mg/kg | Increased | Increased |
Table 5: Open Field Test (OFT) in Rodents (Reference Anxiolytics)
In the OFT, anxiolytic compounds typically increase the time spent in the center of the arena.
| Compound | Species | Dose | Change in Time in Center | Citation |
| Diazepam | Mouse | 1.0 mg/kg | Increased | |
| Buspirone | Mouse | 0.3 mg/kg | Increased |
Experimental Protocols
Behavioral Pattern Monitor (BPM) Assay
As described by Halberstadt et al. (2011), C57BL/6J mice are individually placed in the BPM chambers (25.4 × 45.7 × 20.3 cm) which are equipped with infrared photobeams to detect locomotor activity and holepokes.[1] The floor of the chamber is divided into a central and a peripheral zone.[1] Mice are habituated to the testing room for at least 60 minutes before being administered the test compound or vehicle via intraperitoneal (i.p.) injection.[1] Following injection, they are immediately placed into the BPM chambers for a 60-minute session.[1] Data collected includes total distance traveled, number of holepokes, and time spent in the center of the chamber.[1]
Head-Twitch Response (HTR) Assay
Following the protocol of Halberstadt et al. (2011), mice are injected with the test compound or vehicle and placed in a standard mouse cage for observation.[1] The number of head twitches, defined as a rapid, side-to-side rotational movement of the head, is counted for a specified period, typically starting 5-10 minutes post-injection and lasting for 10-20 minutes.[1]
Serotonin-Induced Scratching Assay
Based on the methodology of Sard et al. (2005), male CD-1 mice are habituated to the observation chambers. The test compound or vehicle is administered intraperitoneally. After a predetermined pretreatment time, a solution of serotonin is injected subcutaneously into the rostral part of the back. The cumulative number of scratching bouts directed at the injection site is then recorded for 30 minutes.
Elevated Plus Maze (EPM)
The EPM apparatus consists of four arms (two open, two enclosed) elevated above the floor. Rodents are placed in the center of the maze and allowed to explore for a 5-minute session. The number of entries into and the time spent in each arm are recorded. Anxiolytic activity is indicated by a significant increase in the exploration of the open arms.
Open Field Test (OFT)
The open field is a square arena with walls. Rodents are placed in the center or a corner of the arena and their activity is recorded for a set period. Key measures include locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center versus the periphery of the arena). Anxiolytics are expected to increase the time spent in the central zone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and the general experimental workflows for the behavioral assays.
Caption: Proposed signaling cascade of this compound via the 5-HT2C receptor.
Caption: General workflow for conducting preclinical behavioral experiments.
Discussion and Future Directions
The available preclinical data on this compound presents a complex picture regarding its potential anxiolytic-like effects. As a selective 5-HT2C agonist, its pharmacological profile is of significant interest. However, the literature on 5-HT2C agonists and anxiety is not straightforward, with some studies suggesting anxiogenic properties.
The key findings from the Halberstadt et al. (2011) study indicate that, unlike psilocin, this compound does not significantly alter locomotor activity or exploratory behavior in the Behavioral Pattern Monitor at the tested doses.[1] This lack of effect could be interpreted in several ways: it may lack anxiolytic or anxiogenic properties at these doses, or it may possess a more subtle anxiolytic profile that is not captured by this specific assay and is not accompanied by the sedative or stimulant effects often seen with other serotonergic compounds. The compound's potent induction of the head-twitch response confirms its in vivo activity at the 5-HT2A receptor, despite its higher in vitro selectivity for the 5-HT2C receptor.[1]
The efficacy of 1-methylpsilocybin in the serotonin-induced scratching model, a proxy for OCD-like behavior, suggests a potential therapeutic application in disorders characterized by compulsive behaviors. However, the translational relevance of this model to generalized anxiety is limited.
Crucially, there is a clear gap in the literature regarding the evaluation of this compound in validated, gold-standard animal models of anxiety, such as the Elevated Plus Maze and the Open Field Test. Direct comparisons with established anxiolytics like the benzodiazepine (B76468) diazepam (a GABA-A receptor positive allosteric modulator) and the 5-HT1A partial agonist buspirone are necessary to definitively characterize its anxiolytic or anxiogenic potential.
Future research should prioritize:
-
Direct comparative studies: Evaluating this compound in the EPM and OFT alongside diazepam and buspirone.
-
Dose-response studies: A wider range of doses should be tested to establish a clear dose-effect relationship.
-
Investigation of different anxiety models: Utilizing other models, such as the light-dark box test or the marble-burying test, could provide a more comprehensive behavioral profile.
-
Elucidation of downstream signaling: Further studies are needed to understand the specific neuronal circuits and downstream signaling pathways modulated by this compound that might contribute to its behavioral effects.
References
The Metabolic Gauntlet: A Comparative Analysis of Psilocin and 1-Methylpsilocin Stability
A deep dive into the metabolic fate of psilocin reveals a well-documented pathway of biotransformation, primarily governed by monoamine oxidase and UDP-glucuronosyltransferases. In stark contrast, its synthetic analogue, 1-methylpsilocin, remains a molecule of metabolic mystery, with a conspicuous absence of published experimental data on its stability and biotransformation. This guide synthesizes the current understanding of psilocin's metabolic journey and, by inference, posits a speculative metabolic future for this compound, highlighting a critical knowledge gap in the development of psychedelic therapeutics.
Psilocin, the active metabolite of psilocybin, undergoes extensive Phase I and Phase II metabolism, leading to its relatively short elimination half-life of 2-3 hours in humans.[1][2] Key enzymatic players in its biotransformation include Monoamine Oxidase A (MAO-A), Cytochrome P450 enzymes CYP2D6 and CYP3A4, and various UDP-glucuronosyltransferases (UGTs).[1][3][4][5] The primary metabolic routes are glucuronidation to form psilocin-O-glucuronide and oxidation by MAO-A to 4-hydroxyindole-3-acetic acid (4-HIAA).[1][3][4][6]
In contrast, this compound, a synthetic tryptamine (B22526) derivative, has been primarily investigated for its receptor binding profile and potential therapeutic applications, such as in glaucoma and obsessive-compulsive disorder.[7] Its defining structural feature is the methylation at the indole (B1671886) nitrogen, which theoretically blocks metabolic pathways that target this position. However, a thorough search of the scientific literature reveals a significant lack of empirical data on its metabolic stability, clearance rates, or metabolite identification.
Quantitative Comparison of Metabolic Parameters
The following table summarizes the available quantitative data on the metabolism of psilocin. No equivalent data has been published for this compound.
| Parameter | Psilocin | This compound | Source |
| Primary Metabolizing Enzymes | MAO-A, CYP2D6, CYP3A4, UGTs | Not Determined | [1][3][4][5] |
| Major Metabolites | Psilocin-O-glucuronide, 4-hydroxyindole-3-acetic acid (4-HIAA) | Not Determined | [1][3][4][6] |
| Elimination Half-life (t½) in Humans | 2-3 hours | Not Determined | [1][2] |
| Metabolism by Human Liver Microsomes (HLM) | ~29% metabolized | Not Determined | [1] |
| Metabolism by recombinant CYP2D6 | Nearly 100% metabolized | Not Determined | [1] |
| Metabolism by recombinant CYP3A4 | ~40% metabolized | Not Determined | [1] |
| MAO-A mediated Hepatic Clearance (CLH,MAO-A) | Estimated at 158.74 mL/min (accounting for ~81% of total hepatic metabolism) | Not Determined | [3] |
Experimental Protocols
The understanding of psilocin's metabolic stability is built upon a foundation of in vitro and in vivo experimental studies.
In Vitro Metabolism Assays
-
Incubation with Human Liver Microsomes (HLM): To assess overall hepatic phase I metabolism, psilocin is incubated with HLM, which contain a rich complement of cytochrome P450 enzymes. The depletion of the parent compound and the formation of metabolites are monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][6]
-
Recombinant Enzyme Assays: To identify the specific enzymes responsible for metabolism, psilocin is incubated with individual recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) and MAO-A.[1][4] This allows for the precise determination of which enzymes are capable of metabolizing the compound.
-
Glucuronidation Assays: The role of Phase II metabolism is investigated by incubating psilocin with human liver microsomes or recombinant UGT enzymes in the presence of the cofactor UDPGA (uridine 5'-diphospho-glucuronic acid). The formation of glucuronide conjugates is then quantified.[1]
In Vivo Pharmacokinetic Studies
-
Animal Models: Psilocybin (the prodrug of psilocin) is administered to laboratory animals, typically mice or rats, and blood and urine samples are collected at various time points.[1][8] The concentrations of psilocin and its metabolites are measured to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Human Clinical Studies: Following the administration of psilocybin to human volunteers, plasma and urine samples are analyzed to characterize the pharmacokinetic profile of psilocin and its metabolites.[1][2] These studies provide the most clinically relevant data on the metabolic stability of the compound in humans.
Visualizing Metabolic Pathways and Workflows
Psilocin Metabolic Pathway
Caption: Major metabolic pathways of psilocin.
In Vitro Metabolism Experimental Workflow
Caption: General workflow for in vitro metabolism studies.
Discussion and Future Directions
The extensive research on psilocin's metabolism provides a solid framework for understanding its pharmacokinetic profile and potential for drug-drug interactions. The identification of MAO-A, CYP2D6, and CYP3A4 as key players in its clearance is crucial for predicting how co-administered drugs might affect psilocin levels.
The methylation at the 1-position of the indole ring in this compound is expected to block N-demethylation at this position, a minor metabolic pathway for some tryptamines. More importantly, this modification could potentially alter the interaction of the molecule with key metabolizing enzymes. For instance, the steric hindrance introduced by the methyl group might reduce the affinity of the molecule for the active sites of CYPs and MAO-A. Furthermore, it is conceivable that the methyl group itself could be a site of metabolism, for example, through hydroxylation.
The lack of experimental data for this compound's metabolic stability represents a significant gap in its preclinical data package. To move this compound forward as a potential therapeutic, it is imperative that comprehensive in vitro and in vivo metabolic studies are conducted. These should include:
-
Metabolic stability assays in human liver microsomes and hepatocytes to determine its intrinsic clearance.
-
Reaction phenotyping studies with a panel of recombinant human CYP enzymes and MAO isoforms to identify the specific enzymes responsible for its metabolism.
-
Metabolite identification studies in both in vitro and in vivo systems to characterize the biotransformation products.
-
Pharmacokinetic studies in animals to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Until such studies are performed, any comparison of the metabolic stability of this compound and psilocin remains purely speculative. The well-trodden metabolic path of psilocin serves as a guide, but the unique structural modification of this compound necessitates a dedicated and thorough investigation to unlock its therapeutic potential safely and effectively.
References
- 1. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 3. Elucidating the Phase I metabolism of psilocin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin | Semantic Scholar [semanticscholar.org]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Side-Effect Profiles of 1-Methylpsilocin and Other Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of the novel tryptamine (B22526) 1-Methylpsilocin and other classic and emerging tryptamines, including psilocybin, N,N-Dimethyltryptamine (DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Introduction
Classic serotonergic psychedelics are gaining renewed interest for their potential therapeutic applications in a range of psychiatric disorders. However, their hallucinogenic and other side effects remain a key consideration for clinical translation. This compound, a derivative of psilocin, has been developed with the aim of potentially reducing hallucinogenic effects while retaining therapeutic properties.[1][2] This guide compares its side-effect profile with that of other well-known tryptamines, focusing on preclinical and clinical data.
Comparative Side-Effect Profiles: Quantitative Data
The following tables summarize quantitative data on key side-effect indicators for this compound and other tryptamines.
Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT2A receptor-mediated hallucinogenic potential in humans.[3] The table below presents the median effective dose (ED50) required to induce the HTR for various tryptamines. A lower ED50 value indicates higher potency in inducing this response.
| Compound | ED50 (mg/kg) | Species | Route of Administration | Citation |
| Psilocybin | 1.0 (maximally effective dose) | Mouse | Not Specified | [4] |
| LSD | 0.0529 | Mouse | IP | [5] |
| DOI | 0.25 - 1.0 (dose-dependent) | Mouse | IP | [5] |
| Bufotenine | 0.03 - 30 (dose-dependent) | Mouse | s.c. | [6] |
| This compound | Produces HTR (dose-dependent on 5-HT2A) | Mouse | Not Specified | [1] |
Note: Direct comparative ED50 values for this compound were not available in the reviewed literature, though it is confirmed to induce HTR.
Cardiovascular Effects
Tryptamines can induce transient cardiovascular changes, primarily through their action on serotonin (B10506) receptors. These effects are a critical safety consideration.
| Compound | Effect on Heart Rate | Effect on Blood Pressure | Species | Citation |
| Psilocybin | Mild, transient increases | Mild, transient increases | Human | [7] |
| LSD | Dose-dependent increases | Dose-dependent increases | Human | [8] |
| DMT | Transient increases | Transient increases | Human | [8] |
| Ayahuasca (contains DMT) | Transient tachycardia | Transient increases | Human | [8] |
Note: Specific quantitative data on the cardiovascular effects of this compound was not found in the reviewed literature.
Receptor Binding Affinities
The interaction of tryptamines with various serotonin receptors, particularly the 5-HT2A receptor, is central to their psychoactive and side effects. The following table presents the binding affinities (Ki or IC50 in nM) of these compounds for key serotonin receptors. Lower values indicate higher binding affinity.
| Compound | 5-HT2A (Ki/IC50, nM) | 5-HT2C (Ki/IC50, nM) | 5-HT1A (Ki/IC50, nM) | Citation |
| This compound | 633 | 12 | No activation | [1][9] |
| Psilocin | Lower than LSD | - | Interacts | [10] |
| DMT | Lower than LSD | - | Interacts | [10] |
| LSD | High affinity | - | Interacts | [10] |
| 5-MeO-AMT | Interacts | - | - | [10] |
| 4-OH-MET | Interacts | - | Interacts | [10] |
Note: A dash (-) indicates that specific quantitative data was not available in the reviewed literature.
Experimental Protocols
Head-Twitch Response (HTR) Measurement in Mice
The HTR is a reliable behavioral assay to assess the 5-HT2A receptor agonist activity of psychedelic compounds.
Objective: To quantify the frequency of head-twitch responses in mice following the administration of a test compound.
Materials:
-
Male C57BL/6J mice
-
Test compound (e.g., this compound) and vehicle control (e.g., saline)
-
Injection supplies (syringes, needles)
-
Observation chambers (e.g., clear glass cylinders)
-
Video recording equipment (e.g., GoPro cameras) or a magnetometer system
-
Software for behavioral analysis
Procedure:
-
Animal Acclimation: Mice are habituated to the testing room and observation chambers before the experiment to reduce stress-induced behavioral changes.
-
Drug Administration: A specific dose of the test compound or vehicle is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (s.c.) injection.
-
Observation Period: Immediately after injection, mice are placed individually into the observation chambers. Their behavior is recorded for a predetermined period, usually 10 to 30 minutes.[5]
-
Data Acquisition:
-
Manual Scoring: Trained observers, blinded to the treatment conditions, watch the video recordings and manually count the number of head twitches.[11]
-
Automated Scoring: For higher throughput and objectivity, a magnetometer can be used. A small magnet is affixed to the mouse's head, and its movement is detected by a surrounding magnetometer coil.[12] Alternatively, video recordings can be analyzed using specialized software with deep learning algorithms to automatically detect and quantify HTR events.[13]
-
-
Data Analysis: The total number of head twitches for each mouse is recorded. Dose-response curves are generated to determine the ED50 value of the compound. Statistical analysis is performed to compare the effects of different doses and compounds.
Mandatory Visualizations
Serotonergic Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT2A receptor by tryptamines.
Caption: 5-HT2A receptor signaling cascade activated by tryptamines.
Experimental Workflow for Head-Twitch Response (HTR) Assay
The diagram below outlines the key steps in conducting an HTR experiment.
Caption: Workflow of the rodent head-twitch response (HTR) assay.
Discussion and Conclusion
The available data indicates that this compound induces the head-twitch response, a preclinical indicator of hallucinogenic potential, although its potency relative to other tryptamines requires further quantitative investigation. Its receptor binding profile shows a higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor, which is a notable difference from classic psychedelics like psilocybin and LSD.[1][9]
In clinical settings, classic psychedelics such as psilocybin and LSD are generally well-tolerated under supervision, with the most common side effects being headache, anxiety, nausea, and transient increases in heart rate and blood pressure.[14][15] Serious adverse events are rare, particularly in healthy participants.[14][15]
Further research is needed to fully characterize the side-effect profile of this compound, particularly concerning its cardiovascular and subjective psychological effects in humans. Direct comparative studies employing standardized methodologies will be crucial for a comprehensive understanding of its therapeutic index relative to other tryptamines. This will enable a more informed development of novel psychedelic-based therapeutics with potentially improved safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cardiovascular Effects and Safety of Classic Psychedelics - Mass General Advances in Motion [advances.massgeneral.org]
- 7. Cardiovascular safety of psychedelic medicine: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Adverse Events in Studies of Classic Psychedelics: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpsych.org [mdpsych.org]
The Unique Pharmacology of 1-Methylpsilocin: A Comparative Analysis of Its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The exploration of psychedelic compounds for therapeutic applications has seen a resurgence, with a keen focus on understanding the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles. Among the myriad of psilocybin and psilocin analogs, 1-methylpsilocin stands out due to its distinct receptor interaction profile. This guide provides a comparative analysis of this compound derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological and experimental frameworks.
Comparative Pharmacological Profile of this compound and Related Analogs
This compound, a derivative of the classic psychedelic psilocin, exhibits a significantly altered pharmacological profile due to the methylation at the first position of the indole (B1671886) ring. This modification sterically hinders the hydrogen bonding capabilities of the indole nitrogen, leading to a notable shift in receptor affinity and functional activity.
The primary distinguishing feature of this compound is its potent and selective agonism at the serotonin (B10506) 5-HT2C receptor. In contrast, its parent compound, psilocin, demonstrates a broader affinity profile with comparable activity at 5-HT2A and 5-HT2C receptors. Despite a reduced affinity for the 5-HT2A receptor compared to psilocin, this compound still elicits a head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, indicating that it is not entirely devoid of activity at this key psychedelic target.[1] Furthermore, this compound acts as an inverse agonist at the 5-HT2B receptor and shows no significant activity at the 5-HT1A receptor, unlike psilocin.[1][2]
The corresponding phosphate (B84403) prodrug, 1-methylpsilocybin, has demonstrated efficacy in animal models of obsessive-compulsive disorder, highlighting the therapeutic potential of targeting the 5-HT2C receptor with this scaffold.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound and a selection of relevant psilocin analogs to provide a comparative perspective on their structure-activity relationships.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Compound | 5-HT2A IC50 (nM) | 5-HT2C IC50 (nM) | 5-HT2B Ki (nM) | 5-HT2B Functional Activity |
| This compound | 633 | 12 | 38 | Inverse Agonist |
Data sourced from multiple studies.
Table 2: Comparative In Vitro Functional Activity of Psilocin Analogs (Calcium Mobilization Assay)
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |
| Psilocin (4-HO-DMT) | 4.3 | 100 |
| 4-HO-MET | 3.1 | 100 |
| 4-HO-DET | 5.8 | 100 |
| 4-HO-DPT | 11.2 | 100 |
| 4-HO-MIPT | 9.8 | 100 |
| 4-AcO-DMT | 80.6 | 79 |
This table showcases the effect of N-alkyl substitutions on 5-HT2A receptor activity. Note the decrease in potency with bulkier substituents and the significant drop in potency with 4-acetoxy substitution.
Table 3: Comparative In Vivo Potency of Psilocin Analogs (Head-Twitch Response in Mice)
| Compound | HTR ED50 (μmol/kg) |
| Psilocin (4-HO-DMT) | 0.81 |
| 4-HO-MET | 0.65 |
| 4-HO-DET | 1.56 |
| 4-HO-DPT | 2.47 |
| 4-HO-MIPT | 2.97 |
| 4-AcO-DMT | 0.99 |
This table highlights that while N-alkyl chain length affects in vivo potency, 4-acetoxy substitution has a less pronounced effect compared to in vitro assays, suggesting potential prodrug activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are outlines of the key experimental protocols employed in the characterization of this compound and its analogs.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor.
-
Receptor Source: Membranes from cultured cells (e.g., CHO-K1 or HEK293) stably expressing the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT2C).
-
Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assays
This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A and 5-HT2C receptors.
-
Cell Line: HEK293 cells co-expressing the target serotonin receptor and a G-protein that facilitates calcium signaling (e.g., Gαq/i5).
-
Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) is loaded into the cells.
-
Procedure:
-
Plate the cells in a multi-well plate and load with the fluorescent dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) relative to a reference agonist (e.g., serotonin) are calculated.
Head-Twitch Response (HTR) in Mice
The HTR is a behavioral assay in rodents that is highly correlated with 5-HT2A receptor activation and is used as a proxy for hallucinogenic potential.
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: Test compounds are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Detection:
-
Manual Observation: Trained observers count the number of rapid, side-to-side head movements over a specified time period.
-
Automated Detection: A small magnet is affixed to the mouse's head, and its movement is tracked by a magnetometer. This allows for automated and objective quantification of HTR events.
-
-
Data Analysis: The dose of the compound that produces 50% of the maximal HTR frequency (ED50) is determined from the dose-response curve.
Visualizing the Frameworks of this compound SAR
The following diagrams, created using the DOT language, illustrate key concepts in the study of this compound derivatives.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Caption: Simplified 5-HT2A receptor signaling cascade leading to calcium mobilization.
Caption: Logical relationships in the SAR of psilocin and its derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SAR of psilocybin analogs: discovery of a selective 5-HT 2C agonist. | Semantic Scholar [semanticscholar.org]
- 3. SAR of psilocybin analogs: discovery of a selective 5-HT 2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Psilacetin as a Prodrug for Psilocin: An In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of psilacetin and the well-established prodrug, psilocybin, in their capacity to deliver the psychoactive compound psilocin in vivo. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies for key in vivo assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Psilocybin, a naturally occurring psychedelic compound, is a Schedule I substance that is dephosphorylated in the body to its active metabolite, psilocin.[1][2][3] Psilacetin (O-acetylpsilocin or 4-AcO-DMT), a synthetic tryptamine, has long been proposed as an alternative, unscheduled prodrug for psilocin.[1][4] Recent in vivo studies have provided direct evidence supporting this long-standing hypothesis, validating psilacetin as a viable tool for psychedelic research.[1][5] This guide synthesizes the current findings on the in vivo conversion of psilacetin to psilocin, comparing its pharmacokinetic and pharmacodynamic profile to that of psilocybin.
Comparative In Vivo Pharmacokinetics
Recent studies in mice have provided the first direct in vivo evidence that psilacetin functions as a prodrug for psilocin.[1][5] The primary method for this validation involved the intraperitoneal (IP) administration of psilacetin fumarate (B1241708) or psilocybin to C57Bl6/J mice, followed by the analysis of plasma concentrations of psilocin over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
The key findings from these pharmacokinetic studies are summarized in the table below:
| Parameter | Psilacetin Fumarate | Psilocybin | Key Findings |
| Psilocin Cmax (1 mg/kg equivalent dose) | 225 ng/mL | 250 ng/mL | Psilocybin administration resulted in 10-25% higher peak psilocin concentrations 15 minutes post-injection.[1][3] |
| Psilocin Cmax (3 mg/kg equivalent dose) | 860 ng/mL | 1,145 ng/mL | The difference in peak psilocin concentrations became more pronounced at higher doses.[1][3] |
| Relative Psilocin Exposure (AUC) | ~70% of psilocybin | 100% | Overall psilocin exposure from psilacetin was found to be approximately 70% of that from an equimolar dose of psilocybin.[1][5] |
| Psilocin Half-life (t1/2) | ~30 minutes | ~30 minutes | The elimination half-life of psilocin was consistent regardless of the prodrug administered.[1][5] |
These results indicate that while both compounds effectively deliver psilocin, psilacetin fumarate leads to modestly lower peripheral psilocin exposure compared to psilocybin on an equimolar basis.[1][2]
Comparative In Vivo Pharmacodynamics: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation, the primary mechanism underlying the psychedelic effects of psilocin.[6] Studies comparing the potency of psilacetin and psilocybin in inducing HTR have shown overlapping 95% confidence intervals, suggesting comparable behavioral effects mediated by the liberated psilocin.[1]
| Compound | HTR Potency | Notes |
| Psilacetin | Equivalent to psilocin on an equimolar basis.[1] | Found to be more potent than psilocybin in some mouse studies, though this may be influenced by its own serotonergic receptor activities.[2][7] |
| Psilocybin | Comparable to psilacetin.[1] | The HTR is a reliable measure of the in vivo conversion to psilocin and subsequent 5-HT2A receptor agonism. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the plasma concentrations of psilocin following the administration of psilacetin and psilocybin.
Materials:
-
Male and female C57Bl6/J mice
-
Psilacetin fumarate and psilocybin
-
Sterile saline for injection
-
Isoflurane for anesthesia
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Drug Preparation: Prepare solutions of psilacetin fumarate and psilocybin in sterile saline at the desired concentrations for intraperitoneal (IP) injection.
-
Animal Dosing: Administer equimolar doses of either psilacetin fumarate or psilocybin to the mice via IP injection.
-
Blood Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) post-injection, briefly anesthetize the animals with isoflurane.
-
Collect trunk blood via decapitation into EDTA-coated microcentrifuge tubes.
-
Plasma Separation: Centrifuge the blood samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the plasma samples for psilocin concentration using a validated LC-MS/MS method.
Rodent Head-Twitch Response (HTR) Assay
Objective: To assess and compare the in vivo 5-HT2A receptor agonist activity of psilacetin and psilocybin by quantifying the head-twitch response.
Materials:
-
Male C57Bl6/J mice
-
Psilacetin and psilocybin
-
Vehicle control (e.g., sterile saline)
-
Observation chambers
-
Video recording equipment or a magnetometer-based detection system
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room and observation chambers before drug administration.
-
Drug Administration: Administer the test compound (psilacetin or psilocybin) or vehicle control via the desired route (e.g., IP or subcutaneous).
-
Observation Period: Immediately place the mouse in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
HTR Scoring:
-
Manual Scoring: Two trained observers, blind to the treatment conditions, count the number of rapid, side-to-side head movements.
-
Automated Scoring: Utilize a magnetometer-based system with a head-mounted magnet or video analysis software to automatically detect and quantify head twitches.
-
-
Data Analysis: Compare the frequency of head twitches between the different treatment groups.
Visualizations
Caption: Metabolic conversion of prodrugs to psilocin.
Caption: In vivo experimental workflow.
Caption: Psilocin-activated 5-HT2A receptor signaling.
Conclusion
The available in vivo data robustly validate psilacetin as a prodrug for psilocin.[1][5] While it results in a moderately lower systemic exposure to psilocin compared to an equimolar dose of psilocybin, its ability to induce comparable pharmacodynamic effects, such as the head-twitch response, makes it a valuable and viable alternative for mechanistic psychedelic research.[1][6] The use of psilacetin, an unscheduled compound, can facilitate research in environments where the procurement and handling of psilocybin present significant logistical and regulatory challenges. Further research is warranted to fully elucidate the comparative neuropharmacological profiles of these two important psilocin prodrugs.
References
- 1. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative transcriptomics of brain tissue after 1-Methylpsilocin and psilocybin administration
A detailed guide for researchers on the transcriptomic effects of psilocybin with inferred comparisons to 1-Methylpsilocin, a prodrug of LSD.
Disclaimer: Direct comparative transcriptomic studies on brain tissue after the administration of psilocybin and this compound (a lysergamide (B1675752) and prodrug of LSD) are not currently available in the scientific literature. This guide provides a comprehensive overview of the transcriptomic effects of psilocybin, drawing upon recent research. Where relevant, and with explicit notation, inferred comparisons are made with lysergic acid diethylamide (LSD) to provide a potential, albeit indirect, perspective on the possible effects of this compound.
Introduction
Psilocybin, a classic serotonergic psychedelic, has garnered significant attention for its potential therapeutic applications in various psychiatric disorders.[1] Its profound and lasting effects on mood and perception are thought to be mediated, in part, by alterations in gene expression and neural plasticity.[1][2] Understanding the transcriptomic landscape following psilocybin administration is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide summarizes key findings from recent transcriptomics studies on psilocybin's effects on brain tissue and provides detailed experimental protocols for reference.
Data Presentation: Psilocybin-Induced Gene Expression Changes
The following tables summarize the differentially expressed genes (DEGs) in the mouse brain following psilocybin administration, as identified in a key single-nucleus RNA sequencing (snRNA-seq) study.
Table 1: Differentially Expressed Genes in Pyramidal Tract (PT) Neurons of the Mouse Medial Frontal Cortex After Psilocybin Administration (1 mg/kg, i.p.)
| Time Point | Number of DEGs (FDR < 0.05) | Percentage Upregulated | Percentage Downregulated |
| 1 hour | 1698 | 57% | 43% |
| 2 hours | 108 | - | - |
| 4 hours | 103 | - | - |
| 24 hours | 14 | - | - |
| 72 hours | 822 | 35% | 65% |
| Data extracted from a study by Liao et al., which highlights a biphasic transcriptional response to psilocybin.[1] |
Table 2: Differentially Expressed Genes in Intratelencephalic (IT) Neurons of the Mouse Medial Frontal Cortex After Psilocybin Administration (1 mg/kg, i.p.)
| Time Point | Number of DEGs (FDR < 0.05) |
| 1 hour | High number of DEGs |
| 2 hours | Waning number of DEGs |
| 4 hours | Waning number of DEGs |
| 24 hours | Waning number of DEGs |
| 72 hours | Resurgence in the number of DEGs |
| Qualitative description based on the findings of Liao et al.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
Single-Nucleus RNA Sequencing of Mouse Brain Tissue
This protocol outlines the key steps in a typical snRNA-seq experiment to assess transcriptomic changes following psilocybin administration.[1][3]
1. Animal Model and Drug Administration:
-
Animals: C57BL/6J mice are commonly used.[1]
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.[1]
-
Drug Administration: Psilocybin (1 mg/kg) is administered via intraperitoneal (i.p.) injection.[1][4]
2. Tissue Collection and Nuclei Isolation:
-
Time Points: Brain tissue, specifically the dorsal medial frontal cortex, is collected at various time points post-injection (e.g., 1, 2, 4, 24, and 72 hours).[1][3]
-
Dissection: The brain is rapidly dissected, and the region of interest is microdissected in cold, RNase-free phosphate-buffered saline (PBS).[1]
-
Storage: Samples are flash-frozen and stored at -80°C.[1]
-
Nuclei Isolation: Nuclei are isolated from the brain tissue using a lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaCl, 3 mM MgCl2, 0.1% Nonidet P40).[1][3]
3. Single-Nucleus RNA Sequencing and Analysis:
-
Library Preparation: Single-nucleus suspensions are processed for library preparation using commercially available kits (e.g., 10x Genomics Chromium).
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform.
-
Data Analysis:
-
Read Alignment and Quantification: Sequence reads are aligned to the reference genome, and gene expression is quantified.
-
Clustering and Cell-Type Identification: Unsupervised clustering is performed to identify different cell types based on their gene expression profiles.[3]
-
Differential Gene Expression Analysis: Pseudobulk analysis is often used to identify DEGs between experimental conditions.[3]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.
Caption: Experimental workflow for snRNA-seq analysis of brain tissue after psilocybin administration.
Key Signaling Pathways
Psilocybin's effects on gene expression are intricately linked to its interaction with the serotonergic system, particularly the 5-HT2A receptor.[5] This interaction initiates a cascade of intracellular signaling events that ultimately lead to changes in gene transcription.
Caption: Simplified signaling pathway of psilocybin leading to transcriptional changes.
Comparative Insights and Future Directions
While direct comparative data is lacking, studies on LSD, for which this compound is a prodrug, have also shown significant alterations in gene expression, particularly of immediate early genes like c-Fos and Egr2.[2][6] Both psilocybin and LSD appear to converge on pathways related to synaptic plasticity.[1][2] However, the specific gene targets and the temporal dynamics of their expression may differ between the two compounds.
Future research should prioritize direct comparative transcriptomic studies of psilocybin and this compound to delineate their unique and shared molecular signatures. Such studies will be invaluable for understanding their distinct therapeutic potentials and for guiding the development of next-generation psychiatric medicines.
References
- 1. Single-nucleus transcriptomics reveals time-dependent and cell-type-specific effects of psilocybin on gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Shared and distinct brain regions targeted for immediate early gene expression by ketamine and psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models [frontiersin.org]
- 6. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
Lack of 5-HT1A Receptor Activity of 1-Methylpsilocin: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals validating the serotonergic activity profile of 1-Methylpsilocin. This document provides a comparative analysis of its 5-HT1A receptor binding affinity and functional activity against structurally related tryptamines and established receptor modulators, supported by detailed experimental protocols and pathway visualizations.
Introduction
This compound, a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin, has garnered interest within the scientific community for its distinct pharmacological profile. While its activity at the 5-HT2 family of serotonin (B10506) receptors is a primary focus of psychedelic research, understanding its engagement with other serotonin receptor subtypes, such as the 5-HT1A receptor, is crucial for a complete characterization of its mechanism of action and potential therapeutic applications. The 5-HT1A receptor, a Gi/o-coupled receptor, is a key regulator of mood, anxiety, and cognition. Its activation typically leads to neuronal hyperpolarization and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.
This guide presents a consolidated overview of the available data to validate the assertion that this compound exhibits a notable lack of activity at the 5-HT1A receptor. To achieve this, we provide a comparative data summary of this compound's close structural analogs, psilocin (4-HO-DMT) and 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), alongside the well-characterized 5-HT1A receptor agonist 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) and antagonist WAY-100635. Detailed experimental methodologies for assessing receptor binding and functional activity are also provided to support the interpretation of the presented data.
Comparative Analysis of 5-HT1A Receptor Activity
The following table summarizes the available quantitative data for key comparator compounds at the human 5-HT1A receptor.
| Compound | Type | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of 5-HT) |
| Psilocin (4-HO-DMT) | Structural Analog | 152-146[1] | 210 (Full Agonist)[2] | Not Reported |
| 4-HO-MET | Structural Analog | 374[2] | >1000[2] | Not Reported |
| 8-OH-DPAT | Positive Control (Agonist) | ~1 | ~8.4 (pEC50) | Full Agonist |
| WAY-100635 | Negative Control (Antagonist) | 0.39 | - | Antagonist |
Note: Data for this compound is not available. The presented data for psilocin and 4-HO-MET are from studies on human receptors. The lack of potent functional activity for 4-HO-MET, despite some binding affinity, further supports the hypothesis of low 5-HT1A engagement for N-methylated tryptamines.
Experimental Protocols
To empirically validate the lack of 5-HT1A receptor activity of this compound, the following standard experimental methodologies are recommended.
5-HT1A Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT1A cells by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and a fixed concentration of [3H]8-OH-DPAT (typically at its Kd value).
-
For determining non-specific binding, add 10 µM 5-HT instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT1A Receptor cAMP Functional Assay
This assay measures the functional activity (EC50 and Emax) of a test compound by quantifying its effect on cAMP levels in cells expressing the 5-HT1A receptor. As the 5-HT1A receptor is Gi/o-coupled, agonist activation will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Stimulation buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound: this compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at room temperature.
-
Add the test compound (this compound) at various concentrations to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax value (the maximum response) from the curve.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow for 5-HT1A Receptor Activity Validation
Caption: Workflow for 5-HT1A activity validation.
Conclusion
Based on the available pharmacological data for its close structural analogs, psilocin and 4-HO-MET, it is highly probable that this compound does not exhibit significant agonist or antagonist activity at the 5-HT1A receptor. The N-methylation of the indole (B1671886) nitrogen appears to direct the compound's selectivity towards the 5-HT2 receptor subtypes, particularly 5-HT2C. To definitively confirm this lack of activity, direct experimental validation using the detailed radioligand binding and cAMP functional assay protocols outlined in this guide is recommended. Such studies are essential for a thorough understanding of the complete pharmacological profile of this compound and will provide valuable insights for future drug development and neuroscience research.
References
- 1. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Methylpsilocin: A Guide for Laboratory Professionals
Disclaimer: 1-Methylpsilocin is a research chemical and an analog of psilocin. As such, it is likely considered a Schedule I controlled substance analog in the United States and is subject to similar regulations in other jurisdictions. The disposal of controlled substances is strictly regulated. This guide is for informational purposes for research professionals and must be supplemented by direct consultation with your institution's Environmental Health & Safety (EHS) department and adherence to all federal, state, and local regulations.
The proper disposal of this compound is a critical component of laboratory safety and regulatory compliance. Due to its status as a potential controlled substance analog, disposal procedures must ensure the substance is rendered non-retrievable, in accordance with regulations set by the U.S. Drug Enforcement Administration (DEA) and other relevant authorities.[1][2]
Core Principle: Non-Retrievable Destruction
The fundamental standard for the disposal of DEA-regulated substances is that they must be rendered "non-retrievable."[1] This means permanently altering the substance's physical or chemical state to make it unusable and unavailable for all practical purposes.[3] The DEA has indicated that incineration is a reviewed method that achieves this standard.[3] Consequently, on-site chemical neutralization is not an acceptable method for the final disposal of bulk or expired inventory and may lead to regulatory violations.
Step-by-Step Disposal Protocol
The mandated procedure for disposing of expired, unwanted, or surplus this compound involves a documented transfer to a specialized, licensed third party.
1. Inventory and Segregation:
-
Identify all containers of this compound designated for disposal. This includes expired stock, unused experimental materials, and damaged containers with recoverable contents.[4]
-
Clearly label these materials as "Expired - For Disposal."
-
Segregate them from active chemical stocks within your secure, locked controlled substance storage location.[4]
2. Contact a DEA-Registered Reverse Distributor:
-
Researchers and institutions cannot dispose of controlled substances directly. You must use a DEA-registered "reverse distributor" authorized to handle and destroy Schedule I substances.[4][5][6]
-
Your institution's EHS department will have a list of approved vendors.
3. Documentation and Transfer:
-
DEA Form 222: The transfer of a Schedule I or II substance, such as this compound, to a reverse distributor requires the distributor to issue a DEA Form 222 to your laboratory.[6][7]
-
Chain of Custody: When the reverse distributor picks up the material, they will provide a chain of custody form. Sign this document, retain a copy for your records, and ensure it accurately reflects the materials being transferred.[4]
-
DEA Form 41: This form, known as the Registrants Inventory of Drugs Surrendered, documents the destruction of controlled substances. The reverse distributor typically completes and files this form after destruction, but it is the registrant's ultimate responsibility to ensure the process is documented.[7][8]
4. Record Keeping:
-
Maintain meticulous records of the disposal for a minimum of two years (some jurisdictions may require longer).[5][8] This includes copies of the DEA Form 222, the chain of custody form, and the final Certificate of Destruction provided by the reverse distributor.
-
Update your laboratory's controlled substance inventory logs to reflect the disposal.
The following diagram illustrates the mandatory workflow for the compliant disposal of this compound.
Caption: Workflow for DEA-compliant disposal of this compound.
Handling of Non-Recoverable Waste and Spills
The procedures above apply to bulk inventory. Different rules apply to trace amounts remaining after an experiment.
-
Non-Recoverable Waste: An "empty" vial or syringe where the remaining substance cannot be drawn out is considered non-recoverable. These containers can typically be disposed of in a biohazard sharps container.[4] The disposal of the empty container must be recorded on the usage log, zeroing out the balance.[4]
-
Recoverable Spills: If a spill occurs (e.g., a puddle on a benchtop), any recoverable material must still be disposed of compliantly. The cleanup refuse (e.g., absorbent pads) should be placed in a hazardous waste container. The spilled amount must be recorded on your usage log and a DEA Form 41.[4]
Unacceptable disposal methods for any recoverable amount include flushing down a sink, mixing with cat litter or coffee grounds, or discarding in a standard sharps container.[4][9][10]
Chemical Stability and Degradation (For Informational Purposes Only)
While not a substitute for proper disposal, understanding the chemical properties of related compounds is useful. Psilocin, which is structurally similar to this compound, is known to be unstable and susceptible to oxidation.[11][12] This degradation is often visually indicated by a blueish color change.[12] The metabolism of psilocin involves enzymatic processes that lead to metabolites like 4-hydroxyindole-3-acetic acid (4-HIAA).[13] This suggests that strong oxidizing agents or extreme pH could chemically alter the molecule, but such methods do not meet the DEA's "non-retrievable" standard for disposal of inventoried substances.[2]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Regulatory Authority | U.S. Drug Enforcement Administration (DEA) or equivalent national body. | This compound is a controlled substance analog. |
| Disposal Standard | Non-retrievable.[1] | To prevent diversion and misuse. |
| Required Vendor | DEA-Registered Reverse Distributor.[4] | Legally mandated for handling and destruction of controlled substances. |
| Primary Destruction Method | Incineration.[3][14] | Ensures complete destruction of the compound and its analogs. |
| Key Documentation | DEA Forms 222 & 41, Chain of Custody, Certificate of Destruction.[4][7] | To maintain a compliant and auditable record from "cradle-to-grave." |
| On-Site Disposal | Prohibited for bulk/recoverable amounts. Permitted only for non-recoverable residuals (e.g., empty vials).[4] | Risk of diversion and non-compliance with the "non-retrievable" standard. |
References
- 1. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 2. practicegreenhealth.org [practicegreenhealth.org]
- 3. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. research-compliance.umich.edu [research-compliance.umich.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. k-state.edu [k-state.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. ashp.org [ashp.org]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. oregon.gov [oregon.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
